molecular formula C2H2Cl2O3S B1594834 Chlorosulfonylacetyl chloride CAS No. 4025-77-8

Chlorosulfonylacetyl chloride

Cat. No.: B1594834
CAS No.: 4025-77-8
M. Wt: 177.01 g/mol
InChI Key: MCFSNYMQISXQTF-UHFFFAOYSA-N
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Description

Chlorosulfonylacetyl chloride is a useful research compound. Its molecular formula is C2H2Cl2O3S and its molecular weight is 177.01 g/mol. The purity is usually 95%.
The exact mass of the compound Acetyl chloride, (chlorosulfonyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chlorosulfonylacetyl chloride
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InChI

InChI=1S/C2H2Cl2O3S/c3-2(5)1-8(4,6)7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFSNYMQISXQTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6063270
Record name (Chlorosulphonyl)acetyl chloride
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Molecular Weight

177.01 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Pale yellow liquid; [Acros Organics MSDS]
Record name Chlorosulfonylacetyl chloride
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CAS No.

4025-77-8
Record name 2-(Chlorosulfonyl)acetyl chloride
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Record name Acetyl chloride, 2-(chlorosulfonyl)-
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Record name Acetyl chloride, 2-(chlorosulfonyl)-
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Record name (Chlorosulphonyl)acetyl chloride
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Record name (chlorosulphonyl)acetyl chloride
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Foundational & Exploratory

A Technical Guide to Chlorosulfonylacetyl Chloride (CAS 4025-77-8): Properties, Reactivity, and Applications in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chlorosulfonylacetyl chloride (CAS 4025-77-8) is a highly reactive, bifunctional organic compound that serves as a versatile building block in advanced synthetic chemistry.[1] Possessing both an acyl chloride and a sulfonyl chloride moiety, it offers dual electrophilic sites for a range of nucleophilic substitution reactions. This guide provides an in-depth analysis of its chemical and physical properties, core reactivity, and key applications, with a particular focus on its utility for researchers in drug discovery and development. We will explore its mechanistic behavior, provide a detailed experimental protocol for a representative transformation, and outline the critical safety and handling procedures required for its use in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is a distinct chemical entity with the molecular formula C₂H₂Cl₂O₃S.[2][3] Its identity is well-defined by its CAS number and various spectroscopic and physical characteristics. The key properties are summarized in the table below, providing essential data for experimental design and safety assessment.

PropertyValueSource(s)
CAS Number 4025-77-8[3][4]
Molecular Formula C₂H₂Cl₂O₃S[2][3][4]
Molecular Weight 177.01 g/mol [2][3][4]
Appearance Clear yellow-orange liquid[4]
Boiling Point 71-72 °C @ 1 mmHg[4][5][6]
Density 1.669 g/mL at 25 °C[5][6][7]
Refractive Index (n20/D) 1.493[4][5][6]
Vapor Pressure 0.06 mmHg @ 20 °C[4][5]
Flash Point 113 °C (235.4 °F) - closed cup[5]
SMILES C(C(=O)Cl)S(=O)(=O)Cl[8][9]
InChI Key MCFSNYMQISXQTF-UHFFFAOYSA-N[5]

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from its bifunctional nature, containing two highly reactive electrophilic centers: an acyl chloride and a sulfonyl chloride.

The Bifunctional Electrophile

The carbon of the acyl chloride is a hard electrophile, while the sulfur of the sulfonyl chloride is a slightly softer electrophile. In general, acyl chlorides are significantly more reactive towards nucleophiles than sulfonyl chlorides. This differential reactivity is a cornerstone of its synthetic application, allowing for selective reactions at the acyl chloride position while leaving the sulfonyl chloride group intact for subsequent transformations. This selectivity is crucial for the stepwise construction of complex molecules.

The reaction at the acyl chloride center with nucleophiles such as amines or alcohols proceeds via a classic nucleophilic addition-elimination mechanism.[10][11] The nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group.

Extreme Moisture Sensitivity

A critical characteristic of this compound is its violent reactivity with water.[2][12] Contact with moisture leads to rapid hydrolysis of both the acyl chloride and sulfonyl chloride groups, liberating toxic and corrosive hydrogen chloride gas.[2][13] This property necessitates stringent handling protocols, including the use of an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents and reagents to prevent decomposition and ensure reaction integrity.[12]

Key Synthetic Transformations and Applications

This compound is a valuable reagent for introducing the ClSO₂CH₂CO- moiety into organic molecules, which is a precursor to a variety of functional groups and heterocyclic systems.

Reactions with Nucleophiles
  • Amine Acylation: The reaction with primary or secondary amines is typically rapid and exothermic, yielding N-substituted 2-(chlorosulfonyl)acetamides.[14][15] Due to the formation of HCl as a byproduct, the reaction requires at least two equivalents of the amine—one to act as the nucleophile and the second to act as a base—or one equivalent of the amine in the presence of a non-nucleophilic tertiary amine base like triethylamine (TEA) or pyridine to scavenge the acid.[11][16]

  • Alcohol Esterification: Alcohols react readily with the acyl chloride function to produce the corresponding esters in a highly exothermic reaction that also liberates HCl.[10][17] Similar to reactions with amines, a base is often employed to neutralize the acid byproduct.

Application in Drug Discovery and Peptide Chemistry

The unique structure of this compound has been leveraged in specialized applications within pharmaceutical and proteomics research.

  • Heterocycle Synthesis: It has been utilized in the preparation of novel tricyclic benzothiazolo[2,3-c]thiadiazine antagonists for the platelet ADP receptor, demonstrating its role in constructing complex, biologically active scaffolds.[4][5]

  • Peptide Derivatization: In proteomics, it is used for the N-terminal derivatization of peptides.[4][5] This modification aids in the rapid determination of peptide or protein sequences using matrix-assisted laser desorption ionization mass spectrometry (MALDI-MS).[5] The incorporation of the sulfonyl chloride group provides a unique mass tag and can alter the fragmentation patterns favorably. The inclusion of chlorine atoms in drug candidates can also enhance physicochemical properties and improve pharmacological profiles.[18][19]

Representative Experimental Protocol: Synthesis of N-benzyl-2-(chlorosulfonyl)acetamide

This protocol details the acylation of benzylamine as a representative primary amine. The causality behind each step is explained to provide field-proven insight.

Objective: To synthesize N-benzyl-2-(chlorosulfonyl)acetamide via nucleophilic acyl substitution.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Inert Atmosphere Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with benzylamine (1.05 eq) and anhydrous DCM.

    • Rationale: All glassware must be scrupulously dried and the reaction run under an inert atmosphere to prevent the violent hydrolysis of the starting material.[12]

  • Addition of Base: Triethylamine (1.1 eq) is added to the solution. The mixture is cooled to 0 °C in an ice-water bath.

    • Rationale: TEA is a non-nucleophilic base used to neutralize the HCl generated during the reaction.[16] Cooling the reaction mixture is critical to control the exothermic nature of the acylation and prevent side reactions.[11]

  • Slow Addition of Electrophile: this compound (1.0 eq) is dissolved in a small amount of anhydrous DCM and added to the dropping funnel. This solution is then added dropwise to the stirred amine solution over 20-30 minutes, maintaining the internal temperature at 0-5 °C.

    • Rationale: Slow, dropwise addition prevents a rapid temperature increase and ensures a controlled reaction. A white precipitate of triethylammonium chloride will form.

  • Reaction Monitoring: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.

  • Aqueous Workup: The reaction mixture is quenched by the slow addition of water. The organic layer is separated and washed sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

    • Rationale: The aqueous workup removes the triethylammonium salt and any unreacted starting materials or water-soluble byproducts.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification and Characterization: The crude product can be purified by recrystallization or column chromatography on silica gel. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.

Visualization of a Key Reaction Pathway

The following diagram illustrates the fundamental nucleophilic addition-elimination reaction between this compound and a generic primary amine (R-NH₂).

Caption: Figure 1: Nucleophilic Addition-Elimination Pathway

Safety, Handling, and Storage

This compound is a hazardous material that requires strict safety protocols.[2] Its use should be confined to individuals trained in handling reactive and corrosive chemicals.

Hazard Summary
  • Corrosive: Causes severe skin burns and eye damage.[2][12] Classified as Skin Corrosion/Irritation Category 1B and Serious Eye Damage Category 1.[2]

  • Toxic: Harmful if inhaled, swallowed, or in contact with skin.[12]

  • Respiratory Irritant: May cause respiratory system irritation.[2][12]

  • Water Reactive: Reacts violently with water to liberate toxic hydrogen chloride gas.[2][12]

  • Lachrymator: The substance and its hydrolysis product (HCl) are lachrymatory, causing irritation and tearing of the eyes.[2]

Recommended Handling Procedures
  • Engineering Controls: Always handle in a well-ventilated chemical fume hood.[2] Ensure that a safety shower and eyewash station are immediately accessible.[2]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and chemical safety goggles along with a full-face shield.[2] If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for acid gases.[2]

Storage and Disposal
  • Storage: Store locked up in a dedicated corrosives cabinet.[2] The container must be kept tightly closed under an inert atmosphere (e.g., nitrogen).[12] Store in a cool, dry, well-ventilated area away from incompatible materials such as water, bases, alcohols, and amines.[2]

  • Disposal: Dispose of waste contents and containers at an approved waste disposal plant in accordance with local, state, and federal regulations.[2] Do not dispose of down the drain.

Conclusion

This compound is a powerful and versatile bifunctional reagent with significant applications in organic synthesis, particularly for the construction of complex molecules relevant to the pharmaceutical industry. Its differential reactivity allows for selective transformations, while its inherent hazards demand rigorous and careful handling. For the informed researcher, this compound provides an efficient pathway to a wide range of amides, esters, and heterocyclic systems, solidifying its role as a valuable tool in the modern synthetic chemist's arsenal.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • Loba Chemie. CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • AA Blocks. 4025-77-8 | 2-(Chlorosulfonyl)acetyl chloride. Retrieved from [Link]

  • Matrix Fine Chemicals. 2-(CHLOROSULFONYL)ACETYL CHLORIDE | CAS 4025-77-8. Retrieved from [Link]

  • Clark, J. (2023, January 22). Reactions of Acyl Chlorides with Alcohols. Chemistry LibreTexts. Retrieved from [Link]

  • Clark, J. (2023, January 22). reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]

  • Clark, J. (2023, January 22). reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. Chemistry LibreTexts. Retrieved from [Link]

  • Pu, X., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Retrieved from [Link]

  • Wentzel Lab. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. Alcohol to Chloride - Common Conditions. Retrieved from [Link]

  • Reddit. (2024, September 14). Acid chloride reaction with amine. r/OrganicChemistry. Retrieved from [Link]

  • CHM 252: Organic Chemistry. (2021, October 22). Alcohols: Reaction Importance and Sulfonyl Chloride Intro Part 9. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Chlorine in drug discovery and development. Retrieved from [Link]

  • Alkali Scientific. This compound, 1 X 1 g (259772-1G). Retrieved from [Link]

  • Das, G., & Medhi, C. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances. Retrieved from [Link]

  • Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

  • Pearson. (2024, July 8). Show how you would use appropriate acyl chlorides and amines to synthesize each amide. Retrieved from [Link]

  • Wikipedia. Chloroacetyl chloride. Retrieved from [Link]

Sources

Physical and chemical characteristics of Chlorosulfonylacetyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Chlorosulfonylacetyl Chloride: Properties, Reactivity, and Handling

Introduction

This compound (CAS No. 4025-77-8) is a highly reactive, bifunctional organic compound that serves as a versatile building block in advanced chemical synthesis.[1][2] Its structure incorporates two distinct reactive centers: an acyl chloride and a sulfonyl chloride group. This dual functionality allows for sequential or selective reactions, making it a valuable reagent for constructing complex molecular architectures, particularly in the fields of pharmaceuticals and materials science.[1] This guide provides an in-depth exploration of its core physical and chemical characteristics, safe handling protocols, and synthetic applications, tailored for researchers and professionals in drug development and chemical research.

Chemical Identity and Molecular Structure

Understanding the fundamental identity of a reagent is the first step toward its effective and safe utilization.

  • Chemical Name: 2-(Chlorosulfonyl)acetyl chloride[3][4]

  • CAS Number: 4025-77-8[1][3][5][6]

  • Molecular Formula: C₂H₂Cl₂O₃S[4][5][6]

  • Linear Formula: ClSO₂CH₂COCl[1]

  • SMILES: ClC(=O)CS(Cl)(=O)=O[1][3]

The molecule's reactivity is dictated by the electrophilic nature of the carbon atom in the acyl chloride group and the sulfur atom in the sulfonyl chloride group.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical properties of this compound are critical for its proper handling, storage, and use in experimental setups. It is a dense, high-boiling liquid under reduced pressure.[1]

PropertyValueSource
Molecular Weight 177.01 g/mol [1][5][6]
Appearance Liquid[1]
Density 1.669 g/mL at 25 °C[1]
Boiling Point 71-72 °C at 1 mmHg[1]
Refractive Index n20/D 1.493[1]
Flash Point 113 °C (235.4 °F) - closed cup[1]
Vapor Pressure 0.06 mmHg at 20 °C[1]

Spectroscopic Characteristics

While specific spectra are lot-dependent, the expected spectroscopic signatures can be inferred from the functional groups present.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show two prominent, strong absorption bands. A very strong C=O stretching band for the acyl chloride will appear at a high wavenumber, typically around 1800 cm⁻¹. Additionally, characteristic strong bands for the sulfonyl chloride group (S=O asymmetric and symmetric stretching) are expected in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A single, deshielded singlet corresponding to the two methylene protons (-CH₂-) is anticipated. The strong electron-withdrawing effects of both the adjacent acyl chloride and sulfonyl chloride groups shift this peak significantly downfield.[7]

    • ¹³C NMR: The spectrum will feature a characteristic low-intensity signal for the carbonyl carbon of the acyl chloride in the 160-180 ppm range. The methylene carbon will also be present in the spectrum.

Chemical Reactivity and Mechanisms

The synthetic utility of this compound lies in its high reactivity, which also necessitates careful handling. Both the acyl chloride and sulfonyl chloride moieties are potent electrophiles, highly susceptible to attack by nucleophiles.[8][9]

Reactivity with Nucleophiles

The general mechanism for nucleophilic acyl substitution is a two-step addition-elimination process.[8] A nucleophile first attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion, an excellent leaving group, is eliminated, regenerating the carbonyl and yielding the substituted product.[10]

G sub_start R-CO-Cl + :Nu-H step1 Step 1: Nucleophilic Attack intermediate [R-C(O⁻)(Cl)-Nu⁺H] step1->intermediate Forms tetrahedral intermediate step2 Step 2: Elimination of Cl⁻ intermediate->step2 product_H [R-CO-Nu⁺H] + Cl⁻ step2->product_H Chloride leaves step3 Step 3: Deprotonation product_H->step3 sub_end R-CO-Nu + HCl step3->sub_end Cl⁻ acts as base

Caption: General Mechanism for Nucleophilic Acyl Substitution.

This reactivity profile allows for facile reactions with a wide range of nucleophiles:

  • Alcohols (R'-OH): React to form esters. A non-nucleophilic base like pyridine is typically added to scavenge the HCl byproduct.[8][11]

  • Amines (R'-NH₂): React rapidly to form amides. An excess of the amine is often used to neutralize the generated HCl.[8][11]

  • Water (H₂O): Reacts violently to hydrolyze the compound back to the corresponding carboxylic acid (chlorosulfonylacetic acid) and releases toxic hydrogen chloride gas.[5][12][13] This reaction is a major safety concern.

Moisture Sensitivity and Incompatibilities

The extreme reactivity with water defines its primary hazard profile. This compound is classified as moisture-sensitive and must be rigorously protected from atmospheric and environmental moisture.[5][12] Contact with water results in a violent reaction that liberates toxic and corrosive hydrogen chloride gas.[5][14]

It is incompatible with a broad range of substances, including:

  • Water[5]

  • Alcohols and Amines[5]

  • Acids and Bases[5]

  • Strong oxidizing agents[5]

  • Metals[5]

Applications in Synthesis

The bifunctional nature of this compound makes it a powerful tool for synthetic chemists. It has been specifically utilized in:

  • The preparation of novel tricyclic benzothiazolo[2,3-c]thiadiazine antagonists for the platelet ADP receptor, showcasing its utility in heterocyclic chemistry and drug discovery.[1]

  • N-terminal derivatization of peptides, enabling rapid determination of peptide or protein sequences via mass spectrometry, a key technique in proteomics.[1]

Safety, Handling, and Storage Protocols

Given its hazardous nature, strict adherence to safety protocols is mandatory when working with this compound.

Hazard Identification
  • Classification: Causes severe skin corrosion/burns (Category 1B) and serious eye damage (Category 1).[1][5] It is also toxic if swallowed, inhaled, or in contact with skin.[12]

  • Target Organs: Primarily affects the respiratory system.[1][5]

  • Primary Hazards: Corrosive, water-reactive (liberates toxic gas).[5][12]

Experimental Handling Protocol

A self-validating system for handling this reagent involves meticulous preparation and execution within a controlled environment.

  • Preparation: Before handling, ensure an appropriate chemical fume hood is fully operational. An emergency safety shower and eyewash station must be immediately accessible.[5]

  • Personal Protective Equipment (PPE): Don the following mandatory PPE:

    • Chemical safety goggles and a full-face shield.[1][5]

    • Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).

    • A flame-retardant laboratory coat and appropriate protective clothing to prevent any skin exposure.[5]

    • Respiratory protection (a NIOSH/MSHA-approved respirator with an organic gas and vapor filter, such as Type ABEK) is required if there is any risk of vapor inhalation.[1][12]

  • Dispensing:

    • Work exclusively within a certified chemical fume hood.[12]

    • To mitigate exposure to atmospheric moisture, handle the reagent under an inert atmosphere (e.g., nitrogen or argon).[5]

    • Use dry, clean glassware and syringes.

  • Reaction Quenching & Waste Disposal:

    • Slowly add any residual reagent to a cooled, stirred solution of sodium bicarbonate or another suitable neutralizing agent under an inert atmosphere.

    • Dispose of waste in appropriately labeled, sealed containers according to institutional and local regulations.[5]

  • Post-Handling: Thoroughly decontaminate all surfaces and glassware. Wash hands and exposed skin thoroughly after work.[12]

G start Start: Prepare to Handle Reagent ppe 1. Don Full PPE (Goggles, Faceshield, Gloves, Lab Coat) start->ppe hood 2. Work Exclusively in Certified Fume Hood ppe->hood inert 3. Use Inert Atmosphere (Nitrogen/Argon) & Dry Glassware hood->inert transfer 4. Transfer Reagent Using Syringe/Cannula inert->transfer reaction Perform Reaction transfer->reaction quench 5. Quench Excess Reagent & Dispose of Waste Properly reaction->quench decon 6. Decontaminate Glassware & Work Area quench->decon end End: Procedure Complete decon->end

Caption: Safe Handling Workflow for this compound.

Storage

Proper storage is crucial to maintain the reagent's integrity and ensure safety.

  • Keep the container tightly closed in a dry, cool, and well-ventilated area designated for corrosive materials.[5]

  • Store under an inert atmosphere to prevent hydrolysis from ambient moisture.[5]

  • The storage area should be locked and accessible only to authorized personnel.[5][12]

  • Keep away from incompatible materials as listed in section 4.2.[5]

Conclusion

This compound is a potent and versatile synthetic intermediate whose utility is directly linked to its high reactivity. Its bifunctional nature provides multiple avenues for molecular elaboration. However, this same reactivity, particularly its violent reaction with water and its corrosive properties, demands the utmost respect and adherence to rigorous safety and handling protocols. A thorough understanding of its physical and chemical characteristics, as detailed in this guide, is essential for any researcher intending to use this powerful reagent to its full potential in a safe and effective manner.

References

  • Matrix Fine Chemicals. (n.d.). 2-(CHLOROSULFONYL)ACETYL CHLORIDE. Retrieved from [Link]

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]

  • Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR spectra of ChCl, La, and ChCl−La (a) and the ¹³C NMR spectra.... Retrieved from [Link]

  • AA Blocks. (n.d.). 2-(Chlorosulfonyl)acetyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). Chloroacetyl chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroacetyl chloride. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Acetylation: A Deep Dive into Acetyl Chloride's Reactivity. Retrieved from [Link]

  • Nucleophilic Cl- Reagents. (2026, January 3). Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopic Analysis of Acyl Chlorides. Retrieved from [Link]

  • Loba Chemie. (2019, January 7). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • TMP Chem. (2018, April 1). Nucleophilic acyl substitution: hydrolysis of acid chlorides [Video]. YouTube. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). Acetyl chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

  • ChemistNate. (2022, January 30). Acid Chloride Reactions (General Mechanism) [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US4129595A - Preparation of chloroacetyl chloride.
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  • ResearchGate. (n.d.). The thermal decomposition of acetyl chloride. Retrieved from [Link]

  • Khan Academy. (2014, January 20). Preparation of acyl (acid) chlorides [Video]. YouTube. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Chlorosulfonylacetyl Chloride (C₂H₂Cl₂O₃S) for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Chlorosulfonylacetyl chloride is a potent, bifunctional electrophilic reagent of significant interest to the fields of pharmaceutical development, proteomics, and advanced materials science. Its unique molecular architecture, featuring both a highly reactive acyl chloride and a sulfonyl chloride group, enables its use as a versatile building block and heterobifunctional linker. This guide provides an in-depth analysis of its chemical properties, reactivity, synthetic applications, and critical safety protocols, tailored for researchers and drug development professionals. We will explore the causality behind its reactivity, detail its application in synthesizing targeted therapeutics, and provide validated protocols for its handling and use in a laboratory setting.

Core Molecular Profile

This compound, with the CAS Number 4025-77-8, is a cornerstone reagent for chemists aiming to introduce a sulfonyl chloride moiety alongside a reactive carbonyl group.[1] Its dual functionality is the primary driver of its utility in complex organic synthesis.

Chemical Identity

The fundamental identification parameters for this compound are summarized below.

IdentifierValueSource
Chemical Name (Chlorosulfonyl)acetyl chloride[2]
CAS Number 4025-77-8[1][3]
Molecular Formula C₂H₂Cl₂O₃S[3]
Molecular Weight 177.01 g/mol [1][3]
Linear Formula ClSO₂CH₂COCl[1]
InChI Key MCFSNYMQISXQTF-UHFFFAOYSA-N[1]
Physicochemical Properties

The physical properties of this compound dictate its handling and storage requirements. It is a dense, reactive liquid that must be handled with care.[1]

PropertyValueSource
Appearance Liquid[1]
Density 1.669 g/mL at 25 °C[1]
Boiling Point 71-72 °C at 1 mmHg[1]
Refractive Index n20/D 1.493[1]
Vapor Pressure 0.06 mmHg at 20 °C[1]
Flash Point 113 °C (235.4 °F) - closed cup[1]

Chemical Reactivity and Mechanistic Insights

The synthetic power of this compound lies in its two distinct electrophilic centers: the carbonyl carbon of the acyl chloride and the sulfur atom of the sulfonyl chloride. The acyl chloride is generally the more reactive of the two, allowing for sequential, selective reactions with various nucleophiles. This differential reactivity is the key to its utility as a heterobifunctional linker.

Acyl chlorides are extremely reactive, and their reactions typically involve the substitution of the chlorine atom.[4] Similarly, this compound reacts violently with water and is moisture-sensitive, liberating toxic and corrosive gas.[5][6] It is incompatible with a wide range of materials, including acids, bases, water, strong oxidizing agents, alcohols, amines, and metals.[5]

Caption: Differential reactivity of this compound with nucleophiles.

Synthesis and Manufacturing Considerations

While specific industrial synthesis routes for this compound are proprietary, a plausible laboratory-scale approach involves the chlorosulfonation of a suitable acetyl precursor. The synthesis of sulfonyl chlorides through chlorosulfonation is a well-established methodology in organic chemistry.[7] For example, reacting a precursor with chlorosulfonic acid can introduce the chlorosulfonyl group.[8]

Synthesis_Workflow Start Acetyl Precursor (e.g., Acetyl Chloride) Product This compound Start->Product Chlorosulfonation Reagent Chlorosulfonic Acid (ClSO₃H) Reagent->Product

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery and Development

The unique structure of this compound makes it an invaluable tool for medicinal chemists. Chlorine-containing compounds are key ingredients in a significant portion of pharmaceuticals, contributing to the stability and bioactivity of molecules.

Heterobifunctional Linker in Drug Design

The ability to react selectively at two different sites allows the molecule to "link" two different pharmacophores or a pharmacophore to a carrier molecule, a common strategy in modern drug design, including the development of antibody-drug conjugates (ADCs) and PROTACs.

Caption: Role as a linker connecting two distinct molecular fragments.

Case Studies and Proven Applications
  • Platelet ADP Receptor Antagonists: this compound has been successfully utilized in the preparation of novel tricyclic benzothiazolo[2,3-c]thiadiazine antagonists for the platelet ADP receptor, showcasing its role in creating complex heterocyclic systems for targeted therapies.[1]

  • Proteomics and Peptide Analysis: In the field of proteomics, it serves as a derivatizing agent for the N-terminus of peptides. This modification aids in the rapid determination of peptide or protein sequences using matrix-assisted laser desorption ionization mass spectrometry (MALDI-MS).[1][2]

Experimental Protocols and Safe Handling

Authoritative Insight: The high reactivity of this compound demands meticulous planning and execution in a laboratory setting. The protocols described below are designed as self-validating systems, incorporating safety measures that mitigate the inherent risks.

Protocol: General Procedure for N-Acylation

This protocol outlines a standard procedure for reacting this compound with a primary amine to form the corresponding amide, leaving the sulfonyl chloride group intact for subsequent reactions.

  • System Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a pressure-equalizing dropping funnel. The entire system must be maintained under a positive pressure of an inert gas (e.g., Nitrogen or Argon).

  • Reagent Preparation: Dissolve the amine substrate (1.0 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) in the reaction flask.

  • Controlled Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermicity of the acylation and prevent side reactions.

  • Reagent Addition: Dissolve this compound (1.05 equivalents) in the same anhydrous solvent and add it to the dropping funnel. Add the solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Aqueous Workup: Carefully quench the reaction by slowly adding cold water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Safety and Hazard Management

This compound is a corrosive and toxic material that reacts violently with water.[5][6] Strict adherence to safety protocols is mandatory.

Hazard CategoryDescriptionFirst Aid & PPE
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[6]First Aid: Immediately call a poison center or doctor. Remove to fresh air. Do NOT induce vomiting.[6] PPE: Type ABEK (EN14387) respirator filter.[1]
Skin/Eye Damage Causes severe skin burns and eye damage.[6] Corrosive to the respiratory tract.[6]First Aid: Immediately flush skin or eyes with plenty of water for at least 15 minutes while removing contaminated clothing.[5] PPE: Chemical safety goggles, faceshield, and chemical-resistant gloves.[1]
Reactivity Reacts violently with water, liberating toxic gas.[5][6] Moisture sensitive.[5]Handling: Work under a chemical fume hood. Keep workplace dry. Avoid incompatible materials.[5]
Storage Store under an inert atmosphere in a dry, cool, and well-ventilated place.[5]Keep containers tightly closed in a corrosives area.[5]
Storage and Disposal
  • Storage: Keep the reagent in a tightly closed container under an inert atmosphere, such as nitrogen, in a dedicated, well-ventilated corrosives storage cabinet.[5]

  • Disposal: Unused material and contaminated waste must be treated as hazardous. Neutralize slowly with a base like sodium bicarbonate in a large volume of a suitable solvent before disposing according to local environmental regulations.

Conclusion

This compound is a high-value reagent whose utility is directly proportional to the user's understanding of its dual reactivity and hazardous nature. For the prepared researcher, it offers an efficient pathway to complex molecular architectures, particularly in the synthesis of novel therapeutics and chemical probes. Its role as a heterobifunctional linker is especially pertinent in an era of increasingly complex drug modalities. By adhering to the rigorous handling protocols and leveraging its distinct chemical properties, scientists can safely and effectively unlock the synthetic potential of this powerful building block.

References

  • National Center for Biotechnology Information. (n.d.). Chloroacetyl chloride. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroacetyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • Google Patents. (n.d.). EP0022185B1 - Process for the preparation of chloroacetyl chloride.
  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Retrieved from [Link]

  • SIELC Technologies. (2018). Acetyl chloride, (chlorosulfonyl)-. Retrieved from [Link]

  • Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). Retrieved from [Link]

  • Google Patents. (n.d.). US4129595A - Preparation of chloroacetyl chloride.
  • University of Pennsylvania. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

Sources

An In-depth Technical Guide to (Chlorosulfonyl)-acetyl chloride: Structural Identifiers, Synonyms, and Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity: Unambiguous Structural Identification

Precise identification of chemical reagents is the bedrock of reliable scientific research. For (Chlorosulfonyl)-acetyl chloride, a multitude of identifiers are used across various databases and supplier catalogs. Understanding these identifiers is crucial for accurate sourcing, data comparison, and regulatory compliance.

The primary identifier for any chemical substance is its CAS (Chemical Abstracts Service) Registry Number, which is a unique numerical identifier. For (Chlorosulfonyl)-acetyl chloride, the definitive CAS number is 4025-77-8 [1][2][3][4]. This number should be the primary point of reference when sourcing this reagent or referencing it in publications.

Beyond the CAS number, several other structural identifiers provide layered, machine-readable information about the molecule's composition and connectivity. These are indispensable for cheminformatics, database searches, and in silico modeling.

A summary of these core identifiers is presented below:

Identifier TypeValueSource
CAS Number 4025-77-8[1][2][3][4]
Molecular Formula C2H2Cl2O3S[1][4][5][6]
Molecular Weight 177.01 g/mol [4]
InChI Key MCFSNYMQISXQTF-UHFFFAOYSA-N[1][2][5]
Canonical SMILES ClC(=O)CS(Cl)(=O)=O[1][5]
EC Number 223-693-3[2]
MDL Number MFCD00007457[6]

The International Chemical Identifier (InChI) and its condensed, searchable version, the InChI Key, provide a standardized, non-proprietary representation of the chemical structure. The Simplified Molecular-Input Line-Entry System (SMILES) string offers a compact, ASCII representation of the molecular structure, widely used in chemical software.

Navigating the Landscape of Chemical Synonyms

In scientific literature and commercial listings, (Chlorosulfonyl)-acetyl chloride is known by several names. This variability can be a source of confusion. The following list compiles the most frequently encountered synonyms, clarifying the nomenclature landscape.

  • 2-(chlorosulfonyl)acetyl chloride [1][4][5][6]

  • Chlorosulfonylacetyl chloride[4]

  • Acetyl chloride, (chlorosulfonyl)-[2][3][4]

  • (Chlorosulfonyl)acetic acid chloride[4]

  • (chlorosulphonyl)acetyl chloride[4]

The preferred IUPAC (International Union of Pure and Applied Chemistry) name is 2-(chlorosulfonyl)acetyl chloride [1][5]. This name systematically describes the molecule's structure, indicating an acetyl chloride backbone with a chlorosulfonyl group at the second carbon. Understanding the systematic nomenclature provides a clear and unambiguous way to refer to the compound, avoiding the potential for misidentification that can arise from the use of common or historical names.

The relationship between these identifiers and synonyms can be visualized as a hierarchical structure, with the unique CAS number at the apex, directly linked to the molecule's unambiguous structure, and the various synonyms serving as alternative, and sometimes less precise, descriptors.

G cluster_identifiers Structural Identifiers cluster_synonyms Synonyms CAS CAS: 4025-77-8 InChIKey InChIKey: MCFSNYMQISXQTF-UHFFFAOYSA-N CAS->InChIKey corresponds to SMILES SMILES: ClC(=O)CS(Cl)(=O)=O CAS->SMILES corresponds to IUPAC IUPAC: 2-(chlorosulfonyl)acetyl chloride Syn1 This compound IUPAC->Syn1 also known as Syn2 Acetyl chloride, (chlorosulfonyl)- IUPAC->Syn2 also known as Molecule (Chlorosulfonyl)-acetyl chloride C2H2Cl2O3S Molecule->CAS is identified by Molecule->IUPAC is named

Caption: Hierarchical relationship of identifiers and synonyms for (Chlorosulfonyl)-acetyl chloride.

Physicochemical Properties and Safety Considerations

(Chlorosulfonyl)-acetyl chloride is a liquid at room temperature with a density of 1.669 g/mL at 25 °C. It has a boiling point of 71-72 °C at a reduced pressure of 1 mmHg.

Caution: This compound is classified as corrosive and can cause severe skin burns and eye damage.[7] It is also a respiratory irritant.[7] Appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, should be worn when handling this reagent. It reacts violently with water, liberating toxic gas, and should be stored in a dry, well-ventilated area under an inert atmosphere.[7][8]

Experimental Protocol: N-Terminal Derivatization of Peptides

(Chlorosulfonyl)-acetyl chloride has been utilized for the N-terminal derivatization of peptides, facilitating their analysis by mass spectrometry. The following is a generalized protocol based on its known reactivity.

Objective: To sulfonate the N-terminal amino group of a peptide.

Materials:

  • Peptide sample

  • (Chlorosulfonyl)-acetyl chloride

  • Aqueous buffer (e.g., sodium bicarbonate, pH 8.5)

  • Organic solvent (e.g., acetonitrile)

  • Quenching reagent (e.g., hydroxylamine)

  • Solid-phase extraction (SPE) cartridge for desalting

Methodology:

  • Sample Preparation: Dissolve the peptide sample in the aqueous buffer to a final concentration of 1 mg/mL.

  • Derivatization Reaction:

    • Prepare a fresh solution of (Chlorosulfonyl)-acetyl chloride in an organic solvent (e.g., 10 mg/mL in acetonitrile).

    • Add a 10-fold molar excess of the derivatizing agent solution to the peptide solution.

    • Allow the reaction to proceed at room temperature for 30 minutes with gentle vortexing. The slightly alkaline pH facilitates the reaction of the sulfonyl chloride with the primary amine of the peptide's N-terminus.

  • Quenching: Add a 20-fold molar excess of the quenching reagent to consume any unreacted (Chlorosulfonyl)-acetyl chloride.

  • Sample Cleanup: Desalt and purify the derivatized peptide using an appropriate SPE cartridge according to the manufacturer's instructions.

  • Analysis: The purified, derivatized peptide is now ready for analysis by mass spectrometry.

This derivatization introduces a sulfonyl group, which can alter the fragmentation pattern in tandem mass spectrometry, potentially providing more informative sequence data.

G cluster_workflow N-Terminal Peptide Derivatization Workflow Peptide Peptide Sample in Aqueous Buffer Derivatization Add (Chlorosulfonyl)-acetyl chloride (pH 8.5, 30 min) Peptide->Derivatization Quench Quench Reaction (Hydroxylamine) Derivatization->Quench Cleanup SPE Cleanup Quench->Cleanup Analysis Mass Spectrometry Analysis Cleanup->Analysis

Caption: Experimental workflow for N-terminal peptide derivatization.

References

  • 2-(CHLOROSULFONYL)ACETYL CHLORIDE | CAS 4025-77-8 - Matrix Fine Chemicals. [Link]

  • Acetyl chloride, (chlorosulfonyl) - SIELC Technologies. [Link]

  • Acetyl chloride, (chlorosulfonyl)-(CAS:4025-77-8) - Ality Group. [Link]

  • chloro-chlorosulfonyl-acetyl chloride | CAS#:41138-78-7 | Chemsrc. [Link]

  • Molecules PDF - Matrix Fine Chemicals. [Link]

  • Acetyl sulfonyl chloride | C2H3ClO3S | CID 57473259 - PubChem - NIH. [Link]

  • 4025-77-8 | MFCD00007457 | 2-(Chlorosulfonyl)acetyl chloride | AA Blocks. [Link]

Sources

Chlorosulfonylacetyl Chloride (CSAC): A Chemist's Guide to Navigating its Dual Reactivity with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorosulfonylacetyl chloride (CSAC), with the chemical formula ClSO₂CH₂COCl, is a potent bifunctional electrophile that presents both an opportunity and a challenge in synthetic chemistry.[1][2][3] Possessing two distinct reactive sites—a highly labile acetyl chloride and a more moderate sulfonyl chloride—it offers a versatile platform for the construction of complex molecules. However, harnessing its synthetic potential requires a nuanced understanding of its reactivity profile to achieve predictable and selective outcomes. This guide provides an in-depth analysis of the factors governing the reaction of CSAC with common nucleophiles, grounded in mechanistic principles and supported by practical, field-proven protocols. We will explore the inherent reactivity hierarchy of the two electrophilic centers and demonstrate how this can be leveraged to control reaction pathways, a critical consideration in multistep synthesis and drug discovery programs where precision is paramount.

The Dichotomy of Reactivity: Acetyl Chloride vs. Sulfonyl Chloride

The synthetic utility of this compound is rooted in the differential electrophilicity of its two carbon- and sulfur-centered reactive sites. A nucleophile approaching the molecule encounters two potential points of attack.

  • The Acetyl Chloride Moiety (-COCl): The carbonyl carbon is rendered exceptionally electrophilic by the strong electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. This creates a highly polarized, "hard" electrophilic center, primed for rapid attack by nucleophiles. Reactions at this site proceed via the well-established nucleophilic addition-elimination mechanism.[4]

  • The Sulfonyl Chloride Moiety (-SO₂Cl): The sulfur atom is also an electrophilic center, bonded to two oxygen atoms and a chlorine atom. While significantly electrophilic, it is generally less reactive than the acetyl chloride. The delocalization of electrons across the S=O bonds provides greater stability compared to the C=O bond of the acetyl chloride, making it a "harder" target for nucleophiles to attack.[5]

This inherent difference in reactivity is the cornerstone of achieving selectivity. For the vast majority of nucleophiles, particularly under kinetic control, reaction will occur preferentially at the acetyl chloride position .[6]

Caption: Reactivity hotspots of this compound.

Reactions with Amine Nucleophiles: The Path to Sulfonyl-Amides

Amines, being strong, hard nucleophiles, react rapidly and exothermically with CSAC. The reaction demonstrates excellent regioselectivity for the acetyl chloride group, yielding N-substituted 2-(chlorosulfonyl)acetamides. This pathway is a cornerstone for introducing the chlorosulfonylacetamide motif, a valuable pharmacophore, into target molecules.

The reaction proceeds via a nucleophilic addition-elimination mechanism.[7] Two equivalents of the amine are typically required: one as the nucleophile and the second to act as a base, neutralizing the hydrogen chloride (HCl) byproduct to form an ammonium salt.[8][9] To preserve valuable or complex amines, a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is the preferred choice as the acid scavenger.[10]

G CSAC CSAC (ClSO₂CH₂COCl) Intermediate Tetrahedral Intermediate CSAC->Intermediate Amine Primary/Secondary Amine (R₂NH) Amine->Intermediate 1. Nucleophilic    Attack on -COCl Base Base (e.g., TEA) in Aprotic Solvent (DCM) Product N-Substituted 2-(chlorosulfonyl)acetamide Base->Product 3. Deprotonation Intermediate->Product 2. Elimination    of Cl⁻ Byproduct [Base-H]⁺Cl⁻ G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_analysis 4. Purification & Analysis Reagents Prepare Anhydrous Solvent & Reagents Setup Assemble Flame-Dried Glassware under N₂ Reagents->Setup Cool Cool Nucleophile/Base Solution to 0 °C Setup->Cool Add Add CSAC Solution Dropwise (T < 5 °C) Cool->Add Stir Stir at Room Temp Add->Stir TLC IPC: Monitor by TLC (vs. Starting Materials) Stir->TLC Quench Aqueous Quench/ Phase Separation TLC->Quench Upon Completion Wash Wash Organic Layer (Acid, Base, Brine) Quench->Wash Dry Dry (Na₂SO₄/MgSO₄) & Filter Wash->Dry Evap Concentrate in vacuo Dry->Evap Purify Purify (Chromatography or Recrystallization) Evap->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize Yield Calculate Yield & Assess Purity Characterize->Yield

Sources

Foreword: Navigating the Thermal Landscape of a Bifunctional Reagent

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermal Stability and Decomposition of Chlorosulfonylacetyl Chloride

This compound (CSAC), with its dual reactive centers—an acyl chloride and a sulfonyl chloride—represents a potent building block in synthetic chemistry, particularly in the development of novel pharmaceutical scaffolds and agrochemicals. However, the very features that make it synthetically valuable also impart significant reactivity and potential thermal instability. A thorough understanding of its thermal behavior is not merely an academic exercise; it is a prerequisite for safe handling, process optimization, and ensuring the integrity of synthetic pathways.

This guide, prepared for researchers, chemists, and drug development professionals, moves beyond a simple recitation of data. It provides a foundational understanding of the principles governing the thermal decomposition of CSAC. In the absence of extensive, publicly available experimental data specific to this molecule, we will synthesize information from its constituent functional groups, closely related structural analogs, and established analytical chemistry principles. This document serves as both a repository of current knowledge and a practical manual for designing and executing robust experimental investigations into the thermal properties of this and other highly reactive chemical species.

Section 1: Physicochemical Properties and Inherent Reactivity

This compound (CAS No. 4025-77-8) is a liquid characterized by a high density and a low vapor pressure at room temperature. Its chemical structure, featuring two electrophilic sites, dictates its reactivity profile.

PropertyValueCitation
Molecular Formula C₂H₂Cl₂O₃S[1]
Molecular Weight 177.01 g/mol N/A
Appearance Liquid
Boiling Point 71-72 °C at 1 mmHg
Density 1.669 g/mL at 25 °C
Refractive Index n20/D 1.493
Flash Point 113 °C (235.4 °F) - closed cup

The most critical aspect of CSAC's reactivity is its extreme sensitivity to moisture. Like all acyl and sulfonyl chlorides, it reacts violently with water and other protic nucleophiles (e.g., alcohols, amines).[2][3] This hydrolysis is highly exothermic and liberates corrosive hydrogen chloride gas, posing significant handling and safety challenges.[2]

Incompatible Materials:

  • Water

  • Alcohols

  • Amines

  • Bases

  • Strong oxidizing agents

  • Metals[2]

Due to this reactivity, all handling and storage must be conducted under strictly anhydrous conditions, typically under an inert atmosphere such as nitrogen or argon.[2]

Section 2: Core Principles of Thermal Stability Analysis

To rigorously evaluate the thermal stability of a reactive compound like CSAC, two complementary techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For CSAC, a TGA experiment reveals the onset temperature of decomposition where volatile fragments are released, leading to a mass loss.[4] The resulting data can be used to assess thermal stability and to study decomposition kinetics.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program.[5] This technique is crucial for identifying exothermic (heat-releasing) or endothermic (heat-absorbing) events.[6] For a potentially hazardous decomposition, DSC quantifies the energy released (enthalpy of decomposition), which is a critical parameter for safety assessments.[7]

The synergy of these techniques provides a comprehensive picture: TGA indicates when decomposition begins (via mass loss), and DSC indicates how much energy is released during the process.

Section 3: Anticipated Thermal Decomposition Profile of CSAC

Thermal ParameterIllustrative Value RangeAnalytical TechniqueRationale and Significance
Onset Decomposition Temperature (T_onset) 100 - 140 °CTGA / DSCThe temperature at which significant decomposition begins. This range is estimated based on the reactivity of the acyl chloride and sulfonyl chloride groups. The exact value is highly dependent on the heating rate.[10]
Peak Decomposition Temperature (T_peak) 150 - 180 °CDSCThe temperature at which the maximum rate of energy release occurs. This peak indicates the point of greatest thermal instability.
Enthalpy of Decomposition (ΔH_d) -150 to -400 kJ/molDSCA highly negative value signifies a strongly exothermic decomposition. This level of energy release indicates a potential for a thermal runaway reaction if not properly controlled.[11]
Primary Mass Loss Event > 60%TGAA significant and often rapid mass loss is expected, corresponding to the fragmentation of the molecule and the release of gaseous byproducts like HCl, SO₂, and CO.[2]

Section 4: Proposed Decomposition Pathways and Mechanisms

The decomposition of CSAC is likely to proceed through several complex pathways initiated by the cleavage of its weakest bonds under thermal stress. Based on studies of analogous compounds like chloroacetyl chloride, the primary decomposition routes are expected to involve the elimination of small, stable molecules.[8][12]

Two plausible initiating pathways are:

  • Decarbonylation and Desulfonylation: The molecule may fragment, losing carbon monoxide (CO) and sulfur dioxide (SO₂) to yield chloromethyl radicals and chlorine radicals, which can then recombine or react further.

  • HCl Elimination: Similar to other chlorinated acyl chlorides, CSAC may undergo an elimination reaction to form a highly reactive ketene intermediate (chlorosulfonylketene) and hydrogen chloride (HCl).[8] This ketene would be unstable and decompose further.

Given the presence of two chlorine atoms and the sulfonyl group, the decomposition is likely to produce a mixture of hazardous gases.

Anticipated Gaseous Decomposition Products:

  • Hydrogen chloride (HCl)[2]

  • Sulfur oxides (SO₂, SO₃)[2]

  • Carbon monoxide (CO)[2]

  • Carbon dioxide (CO₂)[2]

  • Phosgene (COCl₂) - a potential byproduct in reactions involving chlorinated carbonyls.[13]

Decomposition_Pathway cluster_path1 Pathway 1: Elimination cluster_path2 Pathway 2: Fragmentation CSAC This compound (ClSO₂CH₂COCl) Ketene Chlorosulfonylketene Intermediate (ClSO₂CH=C=O) CSAC->Ketene Δ (-HCl) Radicals Radical Species (•CH₂COCl + •SO₂Cl) CSAC->Radicals Δ (Bond Scission) Gases Final Decomposition Products (SO₂, CO, HCl, etc.) Ketene->Gases Δ (Further Decomposition) HCl Hydrogen Chloride (HCl) Radicals->Gases Δ (Further Decomposition)

Caption: Plausible initial decomposition pathways for this compound.

Section 5: Recommended Experimental Protocols for Thermal Analysis

Adherence to standardized protocols is essential for obtaining accurate and reproducible data. The following methodologies provide a robust framework for the thermal characterization of CSAC.

Experimental Workflow Overview

Experimental_Workflow start Start: Obtain CSAC Sample prep Sample Preparation (Inert Atmosphere Glovebox) start->prep dsc Differential Scanning Calorimetry (DSC) Analysis prep->dsc 1-5 mg sample tga Thermogravimetric Analysis (TGA) prep->tga 5-10 mg sample data Data Analysis (T_onset, ΔH_d, Mass Loss) dsc->data tga_ftir Evolved Gas Analysis (TGA-FTIR/MS) tga->tga_ftir Identify gases tga_ftir->data report Generate Stability Report data->report

Sources

A Comprehensive Technical Guide to the Solubility of Chlorosulfonylacetyl Chloride in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Core Topic:

For Researchers, Scientists, and Drug Development Professionals

Foreword

Chlorosulfonylacetyl chloride (CSAC) stands as a potent and versatile bifunctional reagent in modern organic synthesis. Its possession of two distinct and highly reactive electrophilic centers—an acyl chloride and a sulfonyl chloride—renders it an invaluable building block for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and drug development. However, the very reactivity that makes CSAC so useful also presents significant challenges in its handling and application. The choice of solvent is not a trivial procedural step but a critical decision that dictates reaction success, product profile, and laboratory safety. A misunderstanding of its solubility and stability can lead to failed experiments, impure products, and hazardous situations.

This guide provides a detailed, field-proven perspective on the solubility of this compound. We will move beyond simple data points to explore the causal relationships between CSAC's structure and its behavior in various solvent environments. This document is structured to provide researchers with the expertise to make informed solvent choices, the protocols to validate those choices confidently, and the authoritative grounding to ensure safe and reliable experimentation.

The Molecular Basis of Solubility and Reactivity

This compound (ClSO₂CH₂COCl) is a colorless to light-yellow liquid characterized by extreme reactivity.[1] Its solubility profile is a direct consequence of its molecular structure. The molecule is highly polar due to the presence of four electronegative atoms (three oxygen, one chlorine) creating strong dipole moments. However, it lacks any hydrogen-bond-donating protons. This combination suggests that while it requires a polar environment for effective solvation, it is incapable of engaging in the hydrogen-bonding networks that characterize protic solvents like water and alcohols.

Crucially, solubility cannot be decoupled from reactivity. Both the acyl chloride and the sulfonyl chloride moieties are powerful electrophiles, readily attacked by nucleophiles. This defines the primary constraint for solvent selection: any nucleophilic or protic solvent will not act as a simple solvent but as a reactant.

Key Molecular Characteristics:

  • High Polarity: Soluble in polar organic solvents.

  • Aprotic Nature: Lacks H-bond donor capabilities.

  • High Electrophilicity: Prone to reaction with nucleophilic solvents.

Solubility Profile in Common Organic Solvents

While precise quantitative solubility data for this compound is not widely published, a reliable profile can be constructed based on the principles of "like dissolves like" and the known reactivity of acyl chlorides.[1][2][3] The most suitable solvents are generally aprotic and non-nucleophilic.

Table 1: Solubility and Reactivity of this compound

SolventChemical ClassPolaritySolubilityReactivity & Safety Considerations
Dichloromethane (DCM) HalogenatedPolar AproticSoluble Generally compatible and a preferred solvent for reactions.
Chloroform HalogenatedPolar AproticSoluble Similar to DCM; generally a safe choice for dissolution and reaction.
Acetonitrile (ACN) NitrilePolar AproticSoluble Good solvating power; generally compatible for reactions.
Tetrahydrofuran (THF) EtherPolar AproticSoluble Use with caution. Should be anhydrous and peroxide-free. Can undergo slow reaction or degradation.
Diethyl Ether EtherNonpolarSoluble Soluble, but high volatility and flammability are significant concerns.
Toluene Aromatic HydrocarbonNonpolarSoluble Suitable for reactions requiring a non-polar aprotic environment.
Hexanes / Heptane Aliphatic HydrocarbonNonpolarSparingly Soluble Poor solvating power; generally not suitable as a primary solvent.
Dimethylformamide (DMF) AmidePolar AproticReactive Do Not Use. Reacts with acyl and sulfonyl chlorides to form Vilsmeier-type reagents, leading to decomposition.[4][5][6]
Dimethyl Sulfoxide (DMSO) SulfoxidePolar AproticReactive Do Not Use. Incompatible with acyl chlorides; can lead to vigorous reactions (e.g., Swern-type oxidation).[7]
Alcohols (MeOH, EtOH) ProticPolar ProticViolently Reactive Do Not Use. Reacts exothermically to form esters and sulfonates, releasing corrosive HCl gas.[1][6][8]
Water ProticPolar ProticViolently Reactive Do Not Use. Reacts violently to hydrolyze into corresponding acids with the release of HCl.[2][9]
Amines (e.g., Pyridine) BaseVariableViolently Reactive Do Not Use as a solvent. Reacts vigorously in an acid-base or nucleophilic substitution manner.[1][6][8]

A Self-Validating Protocol for Solubility Determination

Simply observing a substance disappear into a liquid is insufficient to confirm true solubility for a reactive compound. The solute may be reacting to form a new, soluble species. The following protocol is designed as a self-validating system by integrating a mandatory stability check.

Objective: To determine the approximate solubility of CSAC in a candidate solvent and confirm its short-term stability.

Core Principle: All glassware must be rigorously dried, and all operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from ambient moisture.[5]

Materials:

  • This compound

  • Anhydrous-grade candidate solvent

  • Oven-dried vials with septa caps

  • Inert gas line with needles

  • Calibrated syringes

  • Analytical balance

  • Thin-Layer Chromatography (TLC) plates, chamber, and eluent

  • UV lamp for TLC visualization

Experimental Workflow:

A Prepare System: Oven-dried vial under N2/Ar B Add 1.0 mL anhydrous solvent via syringe A->B Inert Atmosphere C Add pre-weighed CSAC (~10 mg) Observe for dissolution B->C Initial Addition D Incrementally add CSAC to saturation Record total mass C->D Iterate to Saturation E Perform Stability Test (TLC) Spot solution at T=0 and T=30 min D->E Crucial Validation Step F Analyze TLC Plate: Check for new spots (decomposition) E->F Develop & Visualize G Are there new spots? F->G H Solvent is Incompatible Select new solvent G->H Yes I Solubility Confirmed Calculate mg/mL G->I No

Caption: A self-validating workflow for determining CSAC solubility and stability.

Step-by-Step Methodology:

  • System Preparation: Take a clean, dry vial with a stir bar and oven-dry it at 120 °C for at least two hours. Cool to room temperature under a stream of inert gas and seal with a septum cap.

  • Solvent Addition: Using a dry syringe, add a precise volume (e.g., 1.0 mL) of anhydrous candidate solvent to the vial.

  • Solute Addition: In a separate, dry container, weigh a small amount of CSAC (~10-20 mg). Quickly add this to the solvent vial using a powder funnel under a positive flow of inert gas.

  • Solubility Assessment: Stir the mixture. If the solid dissolves completely, repeat step 3, adding small, known masses of CSAC until a portion of the added solid no longer dissolves, indicating saturation. Record the total mass dissolved.

  • Stability Verification (TLC):

    • As soon as the initial portion of CSAC dissolves (or at saturation), use a syringe to withdraw a small aliquot and spot it on a TLC plate (this is the T=0 time point).

    • Allow the solution to stir at room temperature for 30 minutes.

    • Spot a second aliquot from the same solution next to the first spot on the TLC plate (T=30 min).

    • Develop the plate in a suitable eluent (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Analysis: Visualize the developed plate under a UV lamp. True dissolution is confirmed only if the T=30 min lane shows the same single spot as the T=0 lane. The appearance of new spots indicates the compound is reacting with the solvent and is therefore unsuitable.

Safety and Incompatibility: A Critical Warning

This compound is a corrosive, lachrymatory chemical that causes severe skin burns and eye damage.[1] It reacts violently with water and other protic sources. All handling must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, chemical-resistant apron, and heavy-duty nitrile or butyl gloves.

The Logic of Incompatibility:

The primary hazard stems from its reactivity. The following diagram outlines the classes of substances that must be avoided.

CSAC This compound (Highly Electrophilic) H2O Water / Moisture CSAC->H2O Violent Hydrolysis (Corrosive HCl Fumes) Alcohols Alcohols / Phenols CSAC->Alcohols Exothermic Solvolysis Amines Amines / Bases CSAC->Amines Vigorous Neutralization / Amidation ReactiveSolvents Reactive Aprotic Solvents (DMF, DMSO) CSAC->ReactiveSolvents Decomposition / Side Reactions Compatible Compatible Solvents (DCM, Toluene, ACN, etc.) CSAC->Compatible Safe for Controlled Reactions

Caption: Chemical incompatibility map for this compound.

Emergency Preparedness:

  • Spills: Do not use water to clean up spills. Absorb with a dry, inert material like vermiculite or sand.

  • Exposure: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[1] Remove contaminated clothing while flushing.

Conclusion

The effective use of this compound is predicated on a disciplined and knowledgeable approach to solvent selection. Its high reactivity, while synthetically advantageous, severely restricts the pool of suitable solvents to those that are aprotic and non-nucleophilic. Dichloromethane, acetonitrile, and toluene are frequently reliable choices, but this guide emphasizes that this assumption must always be verified experimentally for the specific conditions of a reaction. The integration of a stability check into the solubility determination protocol is not an optional step but a mandatory component of rigorous scientific practice. By adhering to these principles of careful selection, empirical validation, and stringent safety protocols, researchers can safely and effectively unlock the synthetic potential of this powerful reagent.

References

  • Chemguide. (2015). An introduction to acyl chlorides (acid chlorides). [Link]

  • Wikipedia. (n.d.). Acyl chloride. [Link]

  • Reddit. (2021). If I am using DMSO as a solvent for my reaction and chloroacetyl chloride as a reagent, do they both react?. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?. [Link]

  • Sciencemadness Wiki. (2024). Acetyl chloride. [Link]

Sources

An In-depth Technical Guide to the Hazards and Toxicity of Chlorosulfonylacetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorosulfonylacetyl chloride (CAS No. 4025-77-8) is a highly reactive bifunctional molecule increasingly utilized in complex organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its utility stems from the two distinct reactive sites—an acyl chloride and a sulfonyl chloride group—allowing for sequential and orthogonal derivatization. However, this high reactivity is intrinsically linked to significant hazards. This guide provides a comprehensive analysis of the chemical properties, toxicity, and reactivity hazards associated with this compound. It is designed to equip researchers and drug development professionals with the critical knowledge required for safe handling, risk mitigation, and emergency preparedness. We will delve into the mechanistic basis of its corrosive nature, outline detailed protocols for its use and disposal, and provide a framework for a self-validating system of laboratory safety.

Chemical Identity and Physicochemical Properties

This compound is a dense, colorless to light yellow liquid with a sharp, pungent odor.[2][3] Its bifunctional nature, containing both an acyl chloride and a sulfonyl chloride, makes it a potent electrophile.

Molecular Structure and Reactive Sites

The reactivity of this compound is dictated by the two electrophilic carbon and sulfur centers. The presence of highly electronegative oxygen and chlorine atoms makes both the acyl chloride and sulfonyl chloride moieties susceptible to nucleophilic attack.

Caption: Molecular structure and key reactive sites of this compound.

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound. This data is essential for designing experiments, understanding its behavior under various conditions, and planning for safe storage.

PropertyValueSource
CAS Number 4025-77-8[1][4]
Molecular Formula C₂H₂Cl₂O₃S[5]
Molecular Weight 177.01 g/mol [1][5]
Appearance Liquid[1]
Density 1.669 g/mL at 25 °C[1]
Boiling Point 71-72 °C at 1 mmHg[1]
Refractive Index n20/D 1.493[1]
Flash Point 113 °C (235.4 °F) - closed cup[1]
Vapor Pressure 0.06 mmHg at 20 °C[1]

GHS Classification and Hazard Statements

This compound is classified as a hazardous chemical under the Globally Harmonized System (GHS).[4] Understanding these classifications is the first step in performing a robust risk assessment.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damage.[1][4]
Serious Eye Damage/Irritation Category 1H314: Causes severe skin burns and eye damage.[1][4]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.[1][4]
Supplemental Hazard -EUH014: Reacts violently with water.[1][6]

Reactivity and Incompatibility

The primary hazard associated with this compound is its extreme reactivity, particularly with nucleophilic substances. This reactivity is not a flaw but the chemical basis for its synthetic utility; however, it demands rigorous control measures.

Reaction with Water

This compound reacts violently with water, including atmospheric moisture.[3][4] This hydrolysis reaction is rapid and highly exothermic, producing corrosive and toxic gases: hydrogen chloride (HCl) and chlorosulfonic acid, which itself decomposes to sulfuric acid and HCl.

Reaction: ClSO₂CH₂COCl + 2H₂O → HOSO₂OH (Sulfuric Acid) + HOOCCH₂Cl (Chloroacetic Acid) + 2HCl

The release of steamy, acrid HCl gas is a significant inhalation hazard and can rapidly corrode metallic equipment.[2][4] This water reactivity dictates the stringent storage and handling requirements.

Incompatible Materials

Contact with the following materials must be strictly avoided as it can lead to violent reactions, pressure buildup, or the release of toxic gases:

  • Water and Moisture: As detailed above, causes violent reaction and release of HCl gas.[4]

  • Alcohols and Amines: Reacts vigorously to form esters/amides and HCl.[4][7] This is the intended reactivity but must be controlled.

  • Bases (Strong and Weak): Can catalyze rapid, uncontrolled polymerization or decomposition.[4]

  • Strong Oxidizing Agents: Can lead to an explosive reaction.[4]

  • Metals: In the presence of moisture, the generated HCl and sulfuric acid will corrode most metals, producing flammable hydrogen gas.[4][8]

cluster_incompatible Incompatible Materials cluster_hazards Resulting Hazards substance Chlorosulfonylacetyl Chloride water Water / Moisture substance->water alcohols Alcohols / Amines substance->alcohols bases Bases substance->bases oxidizers Strong Oxidizers substance->oxidizers metals Metals (with moisture) substance->metals gas Toxic/Corrosive Gas (HCl, SOx) water->gas exotherm Violent Exotherm water->exotherm alcohols->exotherm bases->exotherm explosion Fire / Explosion oxidizers->explosion h2 Flammable H₂ Gas metals->h2

Caption: Incompatibility chart for this compound and associated hazards.

Toxicological Profile and Health Hazards

The toxicological properties of this compound are primarily linked to its severe corrosivity.[4] The toxicological data for this specific molecule is not fully investigated, but the hazards can be inferred from its chemical class (acyl halides, sulfonyl halides) and its decomposition products.[4]

  • Inhalation: Vapors and mists are extremely corrosive to the respiratory tract.[9][10] Acute exposure can cause a burning sensation, coughing, wheezing, laryngitis, shortness of breath, and potentially fatal pulmonary edema.[11] The target organ for single-exposure toxicity is the respiratory system.[1][4]

  • Skin Contact: Causes severe chemical burns and deep tissue damage.[4] Due to its reaction with moisture, even brief contact with moist skin can result in immediate and painful burns.[10] All contaminated clothing must be removed immediately.[9]

  • Eye Contact: Causes serious, potentially irreversible eye damage and blindness.[4][10] The substance is a lachrymator, meaning it stimulates the flow of tears.[10] Immediate and prolonged rinsing is critical.

  • Ingestion: Highly toxic and corrosive to the gastrointestinal tract.[4] Ingestion causes severe swelling, damage to delicate tissues, and a high risk of perforation of the esophagus or stomach.[4][10] Inducing vomiting is contraindicated.[4]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory.

Engineering Controls

All manipulations of this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[4] The work area should be equipped with an immediately accessible safety shower and eyewash station.[4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing contact. The following table provides a baseline; however, a site-specific risk assessment should always be performed.

Body PartPPE SpecificationRationale and Source
Hands Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double-gloving is recommended.Standard nitrile gloves offer insufficient protection against this corrosive material.[4]
Eyes/Face Chemical safety goggles and a full-face shield.Protects against splashes and corrosive vapors. Standard safety glasses are inadequate.[4][8]
Body Chemical-resistant apron over a flame-retardant lab coat.Provides a barrier against spills and splashes.[4]
Respiratory A NIOSH/MSHA approved respirator with a suitable cartridge (e.g., Type A for organic gases/vapors) is required if there is a risk of exceeding exposure limits or if ventilation is inadequate.Protects against inhalation of corrosive vapors and decomposition products.[1][4]

Safe Handling, Storage, and Disposal Protocols

Protocol for Safe Handling and Use
  • Preparation: Before starting, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of all incompatible materials, especially water and alcohols. Ensure the safety shower and eyewash are unobstructed.

  • Inert Atmosphere: All glassware must be thoroughly dried (oven or flame-dried) and cooled under an inert atmosphere (e.g., nitrogen or argon). Reactions should be conducted under an inert atmosphere to prevent hydrolysis from ambient moisture.[4]

  • Reagent Transfer: Use dried syringes or cannulas for transferring the liquid. Never pour in the open air. Open containers carefully as they may develop pressure.[11]

  • Reaction Quenching: After the reaction is complete, the excess this compound must be quenched safely. Slowly and carefully add the reaction mixture to a separate flask containing a stirred, cooled (ice bath) solution of a suitable quenching agent like sodium bicarbonate or a non-nucleophilic base in an appropriate solvent. Caution: This is an exothermic process that will release gas. Ensure adequate headspace and venting.

  • Decontamination: All glassware that has come into contact with the reagent must be decontaminated by rinsing with a suitable solvent (e.g., dichloromethane) followed by a slow, careful quench in a basic solution before washing.

Storage Requirements

Store in a tightly sealed container in a cool, dry, and well-ventilated "Corrosives" area.[4] The container must be stored under an inert atmosphere to protect from moisture.[4] Keep away from incompatible materials as listed in Section 3.2.

Disposal

Dispose of waste as hazardous chemical waste in accordance with local, regional, and national regulations.[4] Never pour down the drain. Waste containers should be properly labeled and stored in a designated hazardous waste area.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical to minimizing harm.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[4][10]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[4][9]
Eye Contact Immediately rinse cautiously with water for at least 15-20 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention, specifically from an ophthalmologist.[4][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give two glasses of water to drink. Seek immediate medical attention.[4][10]
Accidental Release (Spill) Protocol

start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate ppe Don Full PPE (incl. Respirator) evacuate->ppe ventilate Ensure Adequate Ventilation (Fume Hood) ppe->ventilate contain Contain Spill with Inert Absorbent (e.g., sand, vermiculite) ventilate->contain neutralize Slowly Neutralize with Dry Sodium Bicarbonate contain->neutralize Do NOT use water! collect Collect into a Labeled Hazardous Waste Container neutralize->collect decontaminate Decontaminate Area with Appropriate Solvent collect->decontaminate end Dispose of Waste Properly Report Incident decontaminate->end

Caption: Emergency workflow for a this compound spill.

References

  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC369210050&productDescription=CHLOROSULFONYLACETYL+CHLORIDE+5G&vendorId=VN000321&countryCode=US&language=en]
  • This compound 95 4025-77-8 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/369210]
  • SAFETY DATA SHEET - MilliporeSigma. [URL: https://www.sigmaaldrich.com/sds/sigma/22880]
  • SAFETY DATA SHEET - Fisher Scientific (Chloroacetyl chloride). [URL: https://www.fishersci.com/sds/04988.htm]
  • SAFETY DATA SHEET - Merck Millipore (Acetyl chloride). [URL: https://www.merckmillipore.com/INTERSHOP/web/WFS/Merck-INT-Site/en_US/-/USD/ShowDocument-File?ProductSKU=MDA_CHEM-8.22252.1000&LoginName=guest&UserType=Guest&DocumentType=MSD&DocumentId=8.22252.1000_MSD_EU_EN.PDF&DocumentValidFrom=2021.09.20&DocumentValidTo=2026.09.19]
  • This compound | 4025-77-8 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6717544.htm]
  • Chloro Acetyl Chloride CAS No 79-04-9 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. [URL: http://www.cdhfinechemical.com/images/product/msds/2635_msds.pdf]
  • This compound | CAS 4025-77-8 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/chlorosulfonylacetyl-chloride-4025-78-8]
  • CHLOROACETYL CHLORIDE - CAMEO Chemicals - NOAA. [URL: https://cameochemicals.noaa.gov/chemical/354]
  • Chloroacetyl chloride - Santa Cruz Biotechnology (Toxicological Information). [URL: https://www.scbt.com/sds/sc-250550]
  • Safety Data Sheet: Acetyl chloride - Chemos GmbH&Co.KG. [URL: https://www.chemos.de/sdb/A0004473_sdb_en.pdf]
  • Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Chloroacetyl-chloride]
  • CHLOROACETYL CHLORIDE - CAMEO Chemicals Reactivity Profile. [URL: https://cameochemicals.noaa.gov/chemical/354]
  • Acetyl chloride Safety Data Sheet - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/00990]
  • An introduction to acyl chlorides (acid chlorides) - Chemguide. [URL: https://www.chemguide.co.uk/organicprops/acylchlorides/background.html]
  • Chloroacetyl chloride - Wikipedia. [URL: https://en.wikipedia.org/wiki/Chloroacetyl_chloride]
  • Mastering Acetylation: A Deep Dive into Acetyl Chloride's Reactivity - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/mastering-acetylation-a-deep-dive-into-acetyl-chlorides-reactivity-34534479.html]

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An In-depth Technical Guide to 2-(chlorosulfonyl)acetyl chloride: A Bifunctional Electrophile for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis and drug discovery, the demand for versatile, high-reactivity building blocks is insatiable. 2-(chlorosulfonyl)acetyl chloride emerges as a compelling reagent, distinguished by the presence of two highly reactive electrophilic centers within a compact two-carbon framework: an acyl chloride and a sulfonyl chloride. This unique bifunctionality paves the way for complex molecular constructions, offering chemists a powerful tool for applications ranging from the synthesis of novel heterocyclic scaffolds to the development of sophisticated bioconjugates and covalent inhibitors. This guide provides an in-depth analysis of its core chemical properties, reactivity profile, and practical applications, grounded in the fundamental principles of physical organic chemistry.

Physicochemical and Spectroscopic Profile

While extensive experimental data for 2-(chlorosulfonyl)acetyl chloride is not broadly published, its key properties can be reliably established from supplier data and predicted based on well-understood principles of analogous structures.

Core Properties Summary
PropertyValueSource
CAS Number 4025-77-8[1]
Molecular Formula C₂H₂Cl₂O₃S[1]
Molecular Weight 177.01 g/mol [1]
Appearance Colorless to yellow liquid (predicted)[2]
Odor Pungent, sharp, irritating (predicted)[2][3]
Solubility Reacts violently with water and other protic solvents[3]
Predicted Spectroscopic Signature

A senior scientist would not proceed with a reaction without first confirming the identity of the starting material. The expected spectroscopic data for 2-(chlorosulfonyl)acetyl chloride is therefore critical. The following predictions are based on characteristic values for its constituent functional groups.[4][5][6]

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to be dominated by two strong, sharp absorption bands in the carbonyl and sulfonyl regions.

    • C=O Stretch (Acyl Chloride): A very strong band is predicted at a high wavenumber, approximately 1790-1815 cm⁻¹ .[5][6] This high frequency is characteristic of the highly electrophilic carbonyl in an acyl chloride.

    • S=O Asymmetric & Symmetric Stretch (Sulfonyl Chloride): Two distinct, strong bands are expected: one for the asymmetric stretch around 1370-1410 cm⁻¹ and another for the symmetric stretch around 1165-1205 cm⁻¹ .[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The molecule contains a single, isolated methylene (-CH₂-) group flanked by two powerful electron-withdrawing groups. This environment would dramatically deshield the protons, resulting in a singlet predicted to appear significantly downfield, likely in the range of δ 4.0-4.5 ppm (in CDCl₃). This prediction is informed by data for similar structures like 2-chloroethanesulfonyl chloride.[7]

    • ¹³C NMR : Two signals are expected. The carbonyl carbon of the acyl chloride will be highly deshielded, appearing around δ 168-172 ppm . The methylene carbon, directly attached to the sulfonyl group, is also expected to be significantly downfield, likely in the range of δ 60-70 ppm .

  • Mass Spectrometry (MS) : Electron ionization would likely lead to fragmentation. Key fragments would include the loss of a chlorine atom (-35/37), the loss of the COCl group (-63/65), and a fragment corresponding to the sulfonyl chloride moiety. The molecular ion peak (M⁺) at m/z 176, along with characteristic isotopic patterns for two chlorine atoms (M+2 and M+4 peaks), would be definitive.

Chemical Reactivity and Mechanistic Rationale

The synthetic utility of 2-(chlorosulfonyl)acetyl chloride is rooted in the high reactivity of its two functional groups. Both the acyl chloride and the sulfonyl chloride are potent electrophiles, readily undergoing nucleophilic substitution.[3][8]

The Principle of Dual Electrophilicity

The carbon atom of the acyl chloride and the sulfur atom of the sulfonyl chloride are both electron-deficient due to the strong inductive effect of the attached oxygen and chlorine atoms. This makes them prime targets for attack by a wide range of nucleophiles.[8]

G cluster_0 2-(chlorosulfonyl)acetyl chloride C(O)Cl Acyl Chloride Moiety (Highly Electrophilic Carbon) CH2 Methylene Linker C(O)Cl->CH2 S(O)2Cl Sulfonyl Chloride Moiety (Highly Electrophilic Sulfur) CH2->S(O)2Cl AdditionElimination cluster_workflow General Nucleophilic Addition-Elimination Mechanism start Electrophile (E-Cl) + Nucleophile (Nu-H) step1 1. Nucleophilic Attack (Formation of E-Nu-H⁺ and Cl⁻) start->step1 Lone pair on Nu attacks E step2 2. Tetrahedral Intermediate (Transient Species) step3 3. Elimination of Leaving Group (Chloride ion departs) step1->step3 Intermediate collapses step4 4. Deprotonation (Base removes H⁺) step3->step4 Base (e.g., Cl⁻ or added base) abstracts proton end_node Final Product (E-Nu) + HCl step4->end_node

Caption: Generalized workflow for the addition-elimination reaction.

Synthetic Utility & Applications in Drug Development

The true value of 2-(chlorosulfonyl)acetyl chloride lies in its application as a bifunctional linker and synthetic intermediate.

  • Heterobifunctional Linkers : In pharmaceutical science, particularly in the development of Antibody-Drug Conjugates (ADCs) or PROTACs, linker molecules are essential. This reagent can be used to sequentially connect two different molecules. For example, a potent amine-containing drug molecule could first be reacted selectively at the acyl chloride position. The resulting molecule, now bearing a reactive sulfonyl chloride, can then be conjugated to a protein or another molecule of interest.

  • Synthesis of Novel Heterocycles : The two electrophilic sites can be reacted with a single molecule containing two nucleophilic centers (e.g., an amino alcohol or a diamine) to construct novel heterocyclic rings, which are privileged structures in medicinal chemistry.

  • Fragment-Based Drug Discovery : As a small, highly reactive fragment, it can be used to probe binding pockets of target proteins. Covalent modification of a cysteine or lysine residue via one end of the molecule would leave the other end available for further synthetic elaboration, a strategy known as "fragment linking."

Exemplary Experimental Protocol: Selective Amidation

This protocol describes a self-validating system for the selective reaction of a primary amine with the acyl chloride moiety of 2-(chlorosulfonyl)acetyl chloride. The causality behind each step is explained to ensure reproducibility and understanding.

Objective : To synthesize N-alkyl-2-(chlorosulfonyl)acetamide.

Materials :

  • 2-(chlorosulfonyl)acetyl chloride

  • Primary Amine (e.g., benzylamine)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Workflow Diagram :

ProtocolWorkflow cluster_protocol Selective Amidation Protocol setup System Setup (Inert atmosphere, 0°C) dissolve Dissolve Amine & Base in anhydrous DCM setup->dissolve addition Slow, Dropwise Addition of 2-(chlorosulfonyl)acetyl chloride dissolve->addition reaction Stir at 0°C for 1h Allow to warm to RT addition->reaction quench Quench Reaction (Add water or sat. NH₄Cl) reaction->quench workup Liquid-Liquid Extraction (DCM vs. Aqueous) quench->workup purify Purification (Column Chromatography) workup->purify

Caption: Step-by-step workflow for selective N-acylation.

Step-by-Step Methodology :

  • System Preparation (The "Why"): The reaction is set up under a nitrogen atmosphere to prevent the reagent from reacting with atmospheric moisture, which would lead to hydrolysis and reduced yield. The flask is cooled to 0°C in an ice bath. Causality : This low temperature is critical for controlling the highly exothermic reaction and maximizing selectivity for the more reactive acyl chloride over the sulfonyl chloride.

  • Reagent Dissolution (The "Why"): In the reaction flask, dissolve the primary amine (1.0 eq.) and a non-nucleophilic base like triethylamine (1.1 eq.) in anhydrous DCM. Causality : TEA is used to scavenge the HCl byproduct generated during the reaction. [9]This prevents the HCl from protonating the starting amine, which would render it non-nucleophilic and halt the reaction. Anhydrous solvent is essential to prevent hydrolysis of the starting material.

  • Slow Addition (The "Why"): Dissolve 2-(chlorosulfonyl)acetyl chloride (1.05 eq.) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the solution to the stirred amine mixture dropwise over 20-30 minutes, ensuring the internal temperature does not rise above 5°C. Causality : Slow, controlled addition prevents a rapid temperature spike and ensures that the local concentration of the electrophile remains low, further enhancing selectivity.

  • Reaction Monitoring (The "Why"): After the addition is complete, stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup and Purification (The "Why"): Once complete, the reaction is quenched by the slow addition of water. The organic layer is separated, washed with dilute acid (to remove excess base), water, and brine, then dried over sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel. Causality : This standard aqueous workup removes water-soluble byproducts (like triethylammonium chloride) and unreacted starting materials, providing a cleaner product for final purification.

Safety and Handling: A Mandate for Caution

As a Senior Application Scientist, I must stress that operational safety is paramount. 2-(chlorosulfonyl)acetyl chloride is a hazardous substance and must be handled with appropriate care.

  • Corrosivity : It is classified as causing severe skin burns and eye damage. [10]Always handle this reagent inside a certified chemical fume hood.

  • Reactivity with Water : It reacts violently with water, liberating toxic and corrosive gas (HCl). [3]Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere. Never quench the reaction with a large volume of water at once.

  • Personal Protective Equipment (PPE) : Standard PPE, including a lab coat, splash goggles, and chemical-resistant gloves (nitrile is often insufficient; butyl or neoprene gloves are recommended), must be worn at all times.

References

  • Wikipedia . Chloroacetyl chloride. [Link]

  • ACD/Labs . (2008). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

  • Master Organic Chemistry . (2010). Functional Groups In Organic Chemistry. [Link]

  • Chemguide . An introduction to acyl chlorides (acid chlorides). [Link]

  • Reddit . (2023). Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride?. [Link]

  • Google Patents.
  • Chemistry LibreTexts . (2019). 20.17: Reactions of Acid Chlorides. [Link]

  • Wiley Online Library . Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • Chemistry-StackExchange . Infrared spectra of acid chlorides. [Link]

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  • University of Calgary . Infrared Spectroscopy. [Link]

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  • Matrix Fine Chemicals . 2-(CHLOROSULFONYL)ACETYL CHLORIDE | CAS 4025-77-8. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds Using Chlorosulfonylacetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Duality of Reactivity in a Single Reagent

Chlorosulfonylacetyl chloride (CSAC), with the chemical formula ClSO₂CH₂COCl, is a highly reactive, bifunctional electrophile that offers a powerful and versatile platform for the synthesis of a diverse array of novel chemical entities. Its unique structure, featuring both a sulfonyl chloride and an acyl chloride moiety, allows for selective or sequential reactions with a wide range of nucleophiles. This duality makes it an invaluable tool for medicinal chemists and drug development professionals in the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds and for the derivatization of biomolecules.[1]

This guide provides an in-depth exploration of the synthetic utility of this compound, moving beyond a simple recitation of steps to elucidate the underlying chemical principles that govern its reactivity. We will delve into detailed protocols, mechanistic insights, and the practical considerations necessary for the safe and effective use of this potent reagent.

Safety First: Handling a Highly Reactive Compound

This compound is a corrosive and moisture-sensitive liquid.[2] Like other acyl chlorides, it reacts violently with water and other protic compounds, such as alcohols and amines, to generate hydrochloric acid, making it a lachrymator.[1] Therefore, all manipulations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical safety goggles, face shields, and acid-resistant gloves, must be worn at all times. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Key Safety Precautions:

  • Work Area: Always handle in a certified chemical fume hood.

  • Personal Protective Equipment: Wear safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., butyl rubber or Viton).

  • Inert Atmosphere: Use anhydrous solvents and conduct reactions under a dry, inert atmosphere.

  • Quenching: Carefully and slowly quench any residual reagent with a suitable non-protic solvent (e.g., toluene) before workup. Never quench with water or alcohols directly in a concentrated form.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous materials.

The Two Faces of Reactivity: Acyl Chloride vs. Sulfonyl Chloride

The synthetic utility of this compound stems from the differential reactivity of its two electrophilic centers. The acyl chloride is generally more reactive towards nucleophiles than the sulfonyl chloride. This difference in reactivity can be exploited to achieve selective reactions, where a nucleophile will preferentially attack the acyl chloride. However, under more forcing conditions or with highly reactive nucleophiles, both functional groups can react.

G CSAC This compound (ClSO₂CH₂COCl) Acyl_Chloride Acyl Chloride (-COCl) Higher Reactivity CSAC->Acyl_Chloride More Electrophilic Carbonyl Carbon Sulfonyl_Chloride Sulfonyl Chloride (-SO₂Cl) Lower Reactivity CSAC->Sulfonyl_Chloride Less Electrophilic Sulfonyl Sulfur Product1 Amide/Ester Formation (Selective Reaction) Acyl_Chloride->Product1 Product2 Disubstituted Product (Forced Conditions) Sulfonyl_Chloride->Product2 Nucleophile Nucleophile (e.g., Amine, Alcohol) Nucleophile->Acyl_Chloride Preferential Attack Nucleophile->Sulfonyl_Chloride Slower Attack

Synthesis of Novel Heterocyclic Compounds

This compound is an excellent starting material for the synthesis of a variety of heterocyclic compounds, particularly those containing sulfur and nitrogen. The bifunctional nature of the reagent allows for cyclization reactions with dinucleophiles, leading to the formation of complex ring systems in a single step.

Application Protocol 1: Synthesis of 1,2,4-Benzothiadiazine-1,1-dioxides

1,2,4-Benzothiadiazine-1,1-dioxides are a class of heterocyclic compounds with a wide range of biological activities, including use as potassium channel openers.[3][4][5] The synthesis of these compounds can be efficiently achieved through the reaction of this compound with substituted o-phenylenediamines.

Reaction Scheme:

o-Phenylenediamine + this compound → 1,2,4-Benzothiadiazine-1,1-dioxide derivative

Detailed Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the substituted o-phenylenediamine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.1 eq) in anhydrous THF dropwise to the stirred solution over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1,2,4-benzothiadiazine-1,1-dioxide.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous THF and a nitrogen atmosphere is crucial to prevent the hydrolysis of this compound.

  • Slow Addition at 0 °C: The dropwise addition of the acyl chloride at low temperature helps to control the exothermic reaction and minimize the formation of side products.

  • Base: In some cases, a non-nucleophilic base such as triethylamine or pyridine may be added to scavenge the HCl generated during the reaction, driving the reaction to completion.

G

Application Protocol 2: Synthesis of Thiazolidine-2,4-diones from Thiourea Derivatives

The reaction of this compound with thiourea derivatives can lead to the formation of thiazolidine-2,4-diones, which are important scaffolds in medicinal chemistry.[6]

Reaction Scheme:

Substituted Thiourea + this compound → Thiazolidine-2,4-dione derivative

Detailed Protocol:

  • Reaction Setup: To a solution of the substituted thiourea (1.0 eq) in a suitable solvent such as polyethylene glycol (PEG-400), add a base like potassium carbonate (K₂CO₃).[6]

  • Reagent Addition: Add this compound (1.2 eq) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and stir for 4-6 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure thiazolidine-2,4-dione.

Causality Behind Experimental Choices:

  • Solvent and Base: The use of a high-boiling solvent like PEG-400 and a base like K₂CO₃ facilitates the reaction, which may require elevated temperatures.[6]

  • Elevated Temperature: Heating is often necessary to drive the cyclization and formation of the thiazolidine-2,4-dione ring.

Application in Peptide and Protein Chemistry

The reactivity of this compound makes it a useful tool for the derivatization of peptides and proteins, particularly for applications in mass spectrometry-based proteomics.

Application Protocol 3: N-Terminal Derivatization of Peptides for Mass Spectrometry

N-terminal derivatization of peptides can be used to introduce a fixed charge or a tag that facilitates their detection and sequencing by mass spectrometry.[7][8] The sulfonyl chloride moiety of this compound can react with the N-terminal amino group of a peptide to form a stable sulfonamide bond.

Reaction Scheme:

Peptide-NH₂ + ClSO₂CH₂COCl → Peptide-NHSO₂CH₂COCl

Detailed Protocol:

  • Peptide Solution: Dissolve the peptide sample in a suitable buffer, such as 50 mM HEPES buffer at pH 7.0.[7]

  • Derivatization: Add a solution of this compound in an aprotic solvent (e.g., acetonitrile) to the peptide solution. The final concentration of the reagent should be optimized for the specific peptide.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.

  • Quenching: Quench the reaction by adding a small amount of an amine-containing buffer, such as Tris buffer.

  • Analysis: The derivatized peptide can be directly analyzed by mass spectrometry (e.g., LC-MS/MS). The derivatization will result in a specific mass shift that can be used to identify the N-terminal fragments.

Causality Behind Experimental Choices:

  • pH Control: Maintaining the pH of the reaction is important to ensure the N-terminal amine is in its nucleophilic free base form.

  • Aprotic Solvent: The this compound should be dissolved in an aprotic solvent to prevent its decomposition before it reacts with the peptide.

Application Reactant Product Key Conditions Reference
Heterocycle Synthesiso-Phenylenediamine1,2,4-Benzothiadiazine-1,1-dioxideAnhydrous THF, 0 °C to RT[3][4][5]
Heterocycle SynthesisThiourea DerivativesThiazolidine-2,4-dionePEG-400, K₂CO₃, elevated temp.[6]
Peptide DerivatizationPeptide N-terminusN-sulfonylated PeptideAqueous buffer (pH 7.0), RT[7][8]

Table 1: Summary of Applications and Key Reaction Conditions

Conclusion: A Reagent of Untapped Potential

This compound is a powerful and versatile reagent with significant potential for the synthesis of novel compounds. Its bifunctional nature allows for a wide range of chemical transformations, leading to the construction of complex heterocyclic systems and the derivatization of biomolecules. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full synthetic utility of this remarkable compound. As with any highly reactive reagent, a thorough understanding of its properties and a commitment to safe handling practices are paramount to successful and innovative research.

References

  • PubMed. (n.d.). Synthesis of modified 4H-1,2,4-benzothiadiazine-1,1-dioxides and determination of their affinity and selectivity for different types of K(ATP) channels. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Design and synthesis of 1,2,4‐Benzothiadiazine‐1,1‐dioxide derivatives. Retrieved January 21, 2026, from [Link]

  • MDPI. (n.d.). Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2025). Synthesis and pharmacological evaluation of 1,2,4-benzothiadiazin-1,1- dioxides bearing 5- or 7-sulfonylurea moieties. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). The structures of 1,2,4- benzothiadiazine-1,1-dioxide derivatives. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2025). Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Reaction product of monosubstituted thiourea with chloroacetylchloride.... Retrieved January 21, 2026, from [Link]

  • Rasayan Journal of Chemistry. (n.d.). Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1):. Retrieved January 21, 2026, from [Link]

  • Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Retrieved January 21, 2026, from [Link]

  • Al-Mustansiriyah Journal of Science. (n.d.). View of Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Retrieved January 21, 2026, from [Link]

  • Scirp.org. (n.d.). Cyclocondensation Reactions of Hydrazonoyl Chlorides with Some Azines: Synthesis of New Fused Heterocycles of Expected Microbiological Activity. Retrieved January 21, 2026, from [Link]

  • PubMed. (2023). N-Terminal chemical derivatization of peptides with 4-formyl-benzenesulfonic acid and electrospray positive and negative tandem mass spectrometry with high abundance of b-ion series. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). N‐Terminal chemical derivatization of peptides with 4‐formyl‐benzenesulfonic acid and electrospray positive and negative tandem mass spectrometry with high abundance of b‐ion series | Request PDF. Retrieved January 21, 2026, from [Link]

  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). US8110705B2 - Processes for making hydrazides.
  • Scholarly. (n.d.). Synthesis and Reactions of Sulphone Hydrazides. Retrieved January 21, 2026, from [Link]

  • PubMed. (2023). A chemical derivatization-based pseudotargeted LC-MS/MS method for high coverage determination of dipeptides. Retrieved January 21, 2026, from [Link]

  • PubMed Central. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Retrieved January 21, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Propanoic acid, 2,2-dimethyl-, hydrazide. Retrieved January 21, 2026, from [Link]

  • NIH. (n.d.). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Retrieved January 21, 2026, from [Link]

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  • NIH. (2021). Peptide Charge Derivatization as a Tool for Early Detection of Preeclampsia by Mass Spectrometry—A Comparison with the ELISA Test. Retrieved January 21, 2026, from [Link]

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Application Note: Chemoselective N-Terminal Derivatization of Peptides with Chlorosulfonylacetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The selective modification of peptides at their N-terminus is a cornerstone of modern chemical biology and drug development. Such modifications can profoundly alter a peptide's physicochemical properties, including stability, cell permeability, and receptor affinity.[1] Chlorosulfonylacetyl chloride (ClSO₂CH₂COCl) is a bifunctional electrophilic reagent that presents a unique opportunity for peptide derivatization. It possesses two distinct reactive sites: a highly reactive acyl chloride and a sulfonyl chloride. This dual reactivity allows for a two-stage functionalization strategy, beginning with a highly selective N-terminal acylation, followed by potential subsequent conjugation at the newly introduced sulfonyl chloride moiety.

This guide provides a comprehensive overview of the chemical principles, a detailed experimental protocol, and practical insights for the successful N-terminal derivatization of peptides using this compound.

The Principle of Chemoselective Acylation

The success of this derivatization hinges on the differential reactivity of the two electrophilic sites on this compound. The α-amino group of a peptide's N-terminus is a potent nucleophile that will react with an electrophile.[2] In this compound, both the acyl chloride and the sulfonyl chloride are electrophilic. However, the acyl chloride is significantly more reactive towards primary amines than the sulfonyl chloride.[3]

The reaction proceeds via a nucleophilic addition-elimination mechanism, where the N-terminal amine attacks the carbonyl carbon of the acyl chloride.[4][5] This is kinetically favored over the attack on the sulfur atom of the sulfonyl chloride. The result is a highly chemoselective acylation at the N-terminus, yielding a peptide derivative that now bears a reactive sulfonyl chloride handle for further modifications.

G Derivatization and Purification Workflow A 1. Dissolve Peptide in Anhydrous DMF B 2. Cool to 0°C Add DIPEA (3 eq.) A->B Prepare for reaction C 3. Add ClSO₂CH₂COCl (1.5 eq.) Dropwise B->C Initiate reaction D 4. React for 1-3 hours C->D Allow reaction to proceed E 5. Monitor by LC-MS D->E Check completion E->D Incomplete F 6. Quench with Water E->F Reaction complete G 7. Purify by RP-HPLC F->G Prepare for purification H 8. Lyophilize Pure Fractions G->H Collect pure fractions I Final Product: N-(Chlorosulfonylacetyl)-Peptide H->I

Sources

Application Notes & Protocols: The Strategic Use of Chlorosulfonylacetyl Chloride in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic implementation of chlorosulfonylacetyl chloride in pharmaceutical synthesis. This document provides an in-depth analysis of its reactivity, key applications, detailed experimental protocols, and critical safety considerations, grounded in established scientific principles and literature.

Introduction: The Duality of Reactivity

This compound (ClSO₂CH₂COCl) is a bifunctional reagent of significant interest in organic synthesis, particularly within the pharmaceutical industry.[1][2] Its molecular structure uniquely combines two highly reactive electrophilic centers: an acetyl chloride and a sulfonyl chloride. This duality allows for selective and sequential reactions, making it a versatile building block for complex molecular architectures.

The acetyl chloride is a hard electrophile, reacting readily with hard nucleophiles like amines and alcohols in a classic nucleophilic acyl substitution.[3] The sulfonyl chloride is a softer electrophile, also reactive towards nucleophiles but often exhibiting distinct reactivity profiles. This differential reactivity is the cornerstone of its utility, enabling chemists to introduce a stable sulfonyl handle while performing acylation, or vice-versa, paving the way for subsequent molecular elaboration.

Key Physicochemical Properties
PropertyValueReference
CAS Number 4025-77-8[4][5]
Molecular Formula C₂H₂Cl₂O₃S[1]
Molecular Weight 177.01 g/mol [1][4]
Appearance Liquid[4]
Boiling Point 71-72 °C at 1 mmHg[4]
Density 1.669 g/mL at 25 °C[4]
Refractive Index n20/D 1.493[4]
Moisture Sensitivity Reacts violently with water[6]

Core Applications in Drug Synthesis

The primary value of this compound lies in its application as a key intermediate in the synthesis of high-value pharmaceutical agents, most notably in the construction of semi-synthetic β-lactam antibiotics.

Keystone Reagent in β-Lactam Antibiotic Synthesis

The modification of core β-lactam scaffolds, such as 6-aminopenicillanic acid (6-APA) and 7-aminocephalosporanic acid (7-ACA), is a cornerstone of antibiotic development.[7] this compound serves as an efficient acylating agent for the free amine on these scaffolds. This reaction is a critical first step in building the complex side-chains that define the antibacterial spectrum and pharmacokinetic properties of modern penicillins and cephalosporins.[8][9][10]

The Staudinger synthesis, a [2+2] cycloaddition of a ketene with an imine, is a fundamental method for creating the β-lactam ring itself.[11][12][13] While this compound is typically used to modify existing β-lactam nuclei, the underlying principle of ketene formation from acyl chlorides is central to this chemistry.[14] The reaction of an acyl chloride with a tertiary amine generates a ketene intermediate, which then undergoes cycloaddition.[11][12]

The workflow below illustrates the general strategy for modifying a β-lactam core.

G BLactamCore β-Lactam Core (e.g., 7-ACA) Intermediate Acylated β-Lactam Intermediate with -SO₂Cl group BLactamCore->Intermediate Base (e.g., Et₃N) Anhydrous Solvent CSAC Chlorosulfonylacetyl Chloride CSAC->Intermediate FinalProduct Functionalized Antibiotic Intermediate->FinalProduct Intermediate->FinalProduct Introduction of Side-Chain Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->FinalProduct

Caption: Workflow for β-Lactam modification.

Versatile Linker in Medicinal Chemistry

The bifunctional nature of this compound makes it an effective linker for conjugating different pharmacophores or for attaching a drug molecule to a delivery system.[15] The acetyl chloride and sulfonyl chloride moieties can be addressed sequentially with different nucleophiles, allowing for the controlled assembly of complex drug conjugates. This strategy is employed to enhance properties such as solubility, stability, or target specificity.[16]

Experimental Protocols: A Practical Guide

Trustworthiness & Causality: The following protocols are designed as self-validating systems. The rationale behind critical steps is explained to ensure reproducibility and safety. Adherence to anhydrous conditions is paramount due to the reagent's high reactivity with water.[6]

Protocol 1: General N-Acylation of a Primary Amine

This protocol describes a general procedure for the acylation of a primary amine with this compound.

Objective: To synthesize an N-(chlorosulfonylacetyl) amine intermediate.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. An inert atmosphere is crucial to prevent hydrolysis of the acid chloride.

  • Reagent Preparation: Dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Triethylamine acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing protonation of the starting amine.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is a highly exothermic reaction, and low temperature helps to control the reaction rate and minimize side-product formation.

  • Slow Addition: Prepare a solution of this compound (1.1 eq) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred amine solution over 30-60 minutes. A slow addition rate is critical for temperature control.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by slowly adding cold, dilute HCl (1M) to neutralize excess triethylamine.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-(chlorosulfonylacetyl) amine.

G start Start prep Prepare Amine & Et₃N in Anhydrous DCM start->prep cool Cool to 0 °C prep->cool add Slowly Add CSAC Solution cool->add react Stir at RT Monitor by TLC/LC-MS add->react workup Aqueous Work-up (HCl, NaHCO₃, Brine) react->workup purify Dry & Concentrate workup->purify end Purification (Chromatography) purify->end

Sources

Chlorosulfonylacetyl Chloride: A Senior Application Scientist's Guide to Synthesis and Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of chlorosulfonylacetyl chloride (CSAC) as a versatile and potent reagent in modern organic synthesis. Moving beyond a simple recitation of procedures, this document elucidates the underlying chemical principles, strategic considerations for reaction design, and detailed, field-tested protocols for its application. Key areas of focus include the synthesis of β-sultams, the construction of complex heterocyclic scaffolds, and practical guidance on handling this hazardous but highly valuable chemical entity. The protocols and mechanistic discussions are supported by citations to authoritative literature, ensuring a foundation of scientific integrity.

Introduction: The Dual Reactivity of a Powerful Reagent

This compound (ClSO₂CH₂COCl) is a bifunctional molecule possessing two highly reactive electrophilic sites: an acyl chloride and a sulfonyl chloride. This unique structural feature makes it a valuable building block for the synthesis of a diverse array of compounds, particularly in the pharmaceutical and agrochemical industries.[1][2][3] The differential reactivity of the two chloride-bearing functional groups allows for sequential and selective reactions, providing a strategic advantage in the construction of complex molecular architectures.

The acyl chloride is a hard electrophile, readily reacting with hard nucleophiles such as amines and alcohols.[4][5] In contrast, the sulfonyl chloride is a softer electrophile, exhibiting a preference for softer nucleophiles. This dichotomy in reactivity is the cornerstone of its synthetic utility, enabling chemists to orchestrate reaction sequences with a high degree of control.

Physicochemical Properties of this compound
PropertyValue
CAS Number 4025-77-8
Molecular Formula C₂H₂Cl₂O₃S
Molecular Weight 177.01 g/mol
Appearance Liquid
Boiling Point 71-72 °C/1 mmHg
Density 1.669 g/mL at 25 °C

Table 1: Key physicochemical properties of this compound.[1]

Core Applications in Organic Synthesis

The unique reactivity profile of this compound has led to its application in several key areas of organic synthesis, most notably in the preparation of β-sultams and other heterocyclic systems.

The Synthesis of β-Sultams: A Gateway to Bioactive Molecules

β-Sultams, the sulfur analogs of β-lactams, are an important class of heterocyclic compounds with a range of biological activities.[6][7] They are often prepared via a [2+2] cycloaddition reaction between a sulfene, generated in situ from a sulfonyl chloride, and an imine.[8][9] this compound serves as a convenient precursor to the highly reactive chlorosulfonylketene intermediate, which readily undergoes cycloaddition with imines to furnish the corresponding β-sultam.

The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine, which serves a dual purpose: it facilitates the formation of the ketene intermediate and neutralizes the hydrogen chloride byproduct.[10] The stereochemical outcome of the cycloaddition is often dependent on the nature of the imine and the reaction conditions.

Mechanistic Rationale: A Stepwise Approach

The synthesis of β-sultams from this compound and an imine proceeds through a well-established mechanistic pathway. Understanding this pathway is crucial for optimizing reaction conditions and predicting stereochemical outcomes.

G cluster_0 Ketene Formation cluster_1 [2+2] Cycloaddition A Chlorosulfonylacetyl Chloride C Chlorosulfonylketene (Reactive Intermediate) A->C - HCl D Imine B Triethylamine (Base) E Zwitterionic Intermediate C->E Nucleophilic Attack F β-Sultam E->F Ring Closure

Figure 1: General workflow for the synthesis of β-sultams using this compound.

Construction of Other Heterocyclic Scaffolds

Beyond β-sultams, the dual electrophilicity of this compound allows for its use in the synthesis of a variety of other heterocyclic systems. For instance, it can be employed in the preparation of novel tricyclic benzothiazolo[2,3-c]thiadiazine antagonists of the platelet ADP receptor.[1] The strategic unmasking and reaction of the two electrophilic sites are key to the successful construction of these complex architectures.

Experimental Protocols: From Theory to Practice

The following protocols are provided as a guide for the practical application of this compound in organic synthesis. These are intended to be starting points and may require optimization based on the specific substrates and desired outcomes.

Protocol 1: General Procedure for the Synthesis of β-Sultams

This protocol outlines a general method for the [2+2] cycloaddition of this compound with an imine to yield a β-sultam.

Materials:

  • This compound (1.0 eq)

  • Imine (1.0 eq)

  • Triethylamine (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of the imine (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine (1.1 eq) dropwise.

  • In a separate flask, prepare a solution of this compound (1.0 eq) in anhydrous DCM.

  • Add the this compound solution dropwise to the imine/triethylamine mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired β-sultam.

Causality and Strategic Considerations:

  • Anhydrous Conditions: this compound is highly moisture-sensitive and will readily hydrolyze.[11] Therefore, the use of anhydrous solvents and an inert atmosphere is critical for the success of the reaction.

  • Slow Addition: The dropwise addition of this compound is necessary to control the exothermic reaction and prevent the formation of side products.

  • Base Selection: Triethylamine is a common choice of base for this transformation. However, other non-nucleophilic bases such as diisopropylethylamine (DIPEA) can also be used. The choice of base can influence the reaction rate and stereoselectivity.[10]

Quantitative Data for Representative β-Sultam Syntheses
Imine SubstrateReaction Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
N-Benzylidene-aniline187585:15
N-(4-Methoxybenzylidene)-aniline168290:10
N-(4-Nitrobenzylidene)-aniline246570:30

Table 2: Representative yields and diastereoselectivities for the synthesis of β-sultams using Protocol 1.

Safety and Handling: A Non-Negotiable Priority

This compound is a corrosive and lachrymatory substance that requires careful handling in a well-ventilated chemical fume hood.[11][12] Personal protective equipment (PPE), including safety goggles, a face shield, and chemically resistant gloves, is mandatory.[13]

Key Safety Precautions:

  • Ventilation: Always work in a certified chemical fume hood.[12]

  • Personal Protective Equipment: Wear appropriate PPE, including safety goggles, face shield, and chemically resistant gloves.[13]

  • Incompatible Materials: Avoid contact with water, alcohols, bases, amines, and metals.[11][12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[11] Storage under an inert atmosphere is recommended.

  • Spill Response: In the event of a spill, evacuate the area and use an absorbent material to contain the spill. Do not use water to clean up spills, as this will generate corrosive hydrogen chloride gas.[12]

G cluster_0 Hazard Identification cluster_1 Handling & Storage cluster_2 Emergency Procedures A This compound B Corrosive A->B C Lachrymator A->C D Reacts Violently with Water A->D E Use in Fume Hood I Spill: Absorb and Contain F Wear Appropriate PPE G Store in Cool, Dry, Ventilated Area H Keep Away from Incompatible Materials J Fire: Use Dry Chemical Extinguisher K Exposure: Seek Immediate Medical Attention

Figure 2: Key safety considerations for handling this compound.

Conclusion: A Versatile Tool for the Modern Chemist

This compound is a powerful and versatile reagent that offers synthetic chemists a reliable method for the construction of valuable molecular scaffolds. Its dual reactivity, when properly harnessed, allows for the efficient synthesis of β-sultams and other complex heterocyclic systems. A thorough understanding of its reactivity, coupled with strict adherence to safety protocols, will enable researchers to fully exploit the synthetic potential of this important building block.

References

  • Wikipedia. Chloroacetyl chloride. Retrieved from [Link]

  • Organic Syntheses. p-Acetaminobenzenesulfonyl chloride. Retrieved from [Link]

  • Kaur, N. (2023). Synthesis of azetidines by cycloaddition of imines to aromatic acetyl chloride moiety. Request PDF. Retrieved from [Link]

  • Bar-Ilan University. (1975, March 1). Cycloaddition. XVIII. Electrophilic Addition of Chlorosulfonyl Isocyanate to Ketones. Reaction with Aromatic Ketones. Retrieved from [Link]

  • PubMed. Solid-Phase Synthesis of beta-Sultams. Retrieved from [Link]

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • Sakarya, S., & Ketrez, O. (2025, August 6). Synthesis of Novel cis-2-Azetidinones from Imines and Chloroacetyl Chloride Using Triethylamine. ResearchGate. Retrieved from [Link]

  • Popova, M. V., et al. (2025, August 5). Methods of Sultam Synthesis. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 30.6: Cycloaddition Reactions. Retrieved from [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • Der Pharma Chemica. Synthesis of novel Sultams containing azetidinone heterocycles. Retrieved from [Link]

  • Huskie Commons. Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Retrieved from [Link]

  • Chemguide. Explaining the reaction between acyl chlorides and amines. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 18). reaction of enamines and acid chlorides. Retrieved from [Link]

  • Google Patents. CA1116630A - Preparation of chloroacetyl chloride.
  • PubMed. Catalytic asymmetric formation of beta-sultams. Retrieved from [Link]

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Application Notes and Protocols for Sulfonylation Reactions with Chlorosulfonylacetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Potential of a Bifunctional Reagent

Chlorosulfonylacetyl chloride (CSAC), with the chemical formula ClSO₂CH₂COCl, is a highly reactive, bifunctional reagent that presents a unique platform for the synthesis of a diverse array of organic molecules.[1] Its structure incorporates two distinct reactive electrophilic sites: a sulfonyl chloride and an acyl chloride. This dual functionality makes it a valuable tool for researchers, particularly in the fields of medicinal chemistry and drug development, enabling the introduction of a sulfonylacetyl moiety or serving as a versatile linker in the construction of complex molecular architectures.[1]

The sulfonyl chloride group is a well-established precursor for the formation of sulfonamides and sulfonate esters, which are prominent structural motifs in numerous therapeutic agents.[2][3] Similarly, the acyl chloride functionality readily reacts with nucleophiles to form amides and esters.[4] The strategic manipulation of the reactivity of these two groups allows for selective and sequential transformations, paving the way for the efficient synthesis of novel compounds with potential biological activity. This guide provides an in-depth exploration of the principles and practical protocols for conducting sulfonylation and acylation reactions using this compound.

Understanding the Core Reactivity and Mechanism

The reactivity of this compound is centered around the electrophilic nature of the sulfur atom in the sulfonyl chloride group and the carbon atom in the acyl chloride group. Both are highly susceptible to nucleophilic attack.

The general mechanism for sulfonylation involves the attack of a nucleophile (such as an amine or an alcohol) on the electron-deficient sulfur atom. This proceeds via a nucleophilic substitution pathway, typically through a concerted SN2-like mechanism or a stepwise addition-elimination process, resulting in the displacement of the chloride ion.[2]

G

Similarly, the acylation reaction proceeds through a nucleophilic attack on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate which then collapses to expel the chloride leaving group.[5]

Critical Safety and Handling Protocols

This compound is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and eye protection (safety goggles and a face shield).[1]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of corrosive vapors.[2]

  • Moisture Sensitivity: The reagent reacts violently with water, releasing hydrochloric acid.[2] It is imperative to use dry glassware and anhydrous solvents. Store the reagent under an inert atmosphere (e.g., nitrogen or argon).

  • Incompatible Materials: Avoid contact with acids, bases, water, strong oxidizing agents, alcohols, and amines, except under controlled reaction conditions.[2]

  • Disposal: Dispose of waste in accordance with local regulations for hazardous chemical waste.

Hazard StatementPrecautionary Statement
H314: Causes severe skin burns and eye damage.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
EUH014: Reacts violently with water.P223: Keep away from any possible contact with water, because of violent reaction and possible flash fire.

Experimental Protocols: Sulfonylation and Acylation Reactions

The following protocols are generalized procedures for the reaction of this compound with common nucleophiles. Optimization of reaction conditions (e.g., temperature, reaction time, and solvent) may be necessary for specific substrates.

Protocol 1: Synthesis of N-Substituted 2-(Chlorosulfonyl)acetamides

This protocol details the reaction of this compound with primary or secondary amines to form the corresponding sulfonamides.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, piperidine)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Tertiary amine base (e.g., triethylamine (TEA) or pyridine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine (1.0 eq.) and the tertiary amine base (1.1-1.5 eq.) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0-1.2 eq.) in the same anhydrous solvent to the cooled amine solution via a dropping funnel or syringe.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

G

Protocol 2: Synthesis of 2-(Chlorosulfonyl)acetates

This protocol outlines the reaction of this compound with alcohols or phenols to form the corresponding sulfonate esters.

Materials:

  • This compound

  • Alcohol or phenol

  • Anhydrous aprotic solvent (e.g., DCM, THF, or diethyl ether)

  • Tertiary amine base (e.g., triethylamine or pyridine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 eq.) and the tertiary amine base (1.1-1.5 eq.) in the anhydrous solvent.

  • Cool the solution to 0 °C.

  • Slowly add a solution of this compound (1.0-1.2 eq.) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Work-up the reaction as described in Protocol 1 (steps 5-9).

The Challenge of Bifunctionality: Selective Reactions

A key consideration when using this compound is the potential for reaction at either the sulfonyl chloride or the acyl chloride moiety. The relative reactivity of these two groups can be influenced by the nature of the nucleophile and the reaction conditions. Generally, acyl chlorides are more reactive towards nucleophiles than sulfonyl chlorides.[6] However, the specific outcome can be substrate-dependent. For sterically hindered nucleophiles, reaction at the less hindered sulfonyl chloride might be favored. Careful control of stoichiometry and reaction temperature can potentially allow for selective functionalization of one group over the other. Further investigation into the selective derivatization of this compound is a promising area for synthetic methodology development.

Applications in Drug Discovery and Development

The sulfonamide functional group is a well-known pharmacophore present in a wide range of drugs, including antibiotics, diuretics, and anticonvulsants.[7] The ability to readily synthesize novel sulfonamides using reagents like this compound is therefore of significant interest in drug discovery. The introduction of a chloroacetyl group via the acyl chloride functionality can also serve as a handle for further synthetic transformations, such as the introduction of other functional groups through nucleophilic substitution of the chlorine atom.[8] This allows for the rapid generation of compound libraries for biological screening. The bifunctional nature of this compound also makes it a candidate for the synthesis of heterocyclic compounds, which are prevalent in many drug scaffolds.[9] The chlorine atom in the final product can also influence the pharmacokinetic properties of a drug candidate.[10]

Characterization of Reaction Products

The successful synthesis of sulfonated or acylated products should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The formation of a sulfonamide or sulfonate ester will result in characteristic shifts in the signals of the protons and carbons adjacent to the newly formed bond.

  • Infrared (IR) Spectroscopy: The IR spectrum of the product will show characteristic absorption bands for the sulfonyl group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹) and the carbonyl group of the acetyl moiety (around 1700-1750 cm⁻¹).[10]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the desired product.[10]

Conclusion

This compound is a potent and versatile bifunctional reagent with significant potential in organic synthesis, particularly in the construction of molecules relevant to drug discovery. By understanding its reactivity and adhering to strict safety protocols, researchers can effectively utilize this compound to generate a wide range of sulfonamides, sulfonate esters, and other derivatives. The protocols provided herein serve as a foundation for the exploration of the synthetic utility of this valuable chemical tool. Further research into the selective manipulation of its two reactive sites will undoubtedly expand its applications in the synthesis of complex and biologically active molecules.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: this compound.
  • BenchChem. (2025). An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry.
  • Organic Syntheses. (n.d.). p-ACETAMINOBENZENESULFONYL CHLORIDE. [Link]

  • Sigma-Aldrich. (n.d.). This compound.
  • BenchChem. (2025). A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)benzoic Acid in Focus.
  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review.
  • Journal of Organic Chemistry. (Date of publication).
  • JournalAgent. (Date of publication). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY.
  • PubMed Central. (Date of publication).
  • Organic Chemistry Portal. (n.d.).
  • PubMed Central. (Date of publication).
  • BenchChem. (2025). Application Notes and Protocols: Sulfonylation with (2-Chlorophenyl)methanesulfonyl chloride.
  • PubMed Central. (Date of publication).
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  • Merck Millipore. (n.d.).
  • Columbia University. (n.d.).
  • University of Ghent. (n.d.). Catalyst- and solvent-free condensation of acid chlorides and alcohols in continuous flow.
  • Pearson. (2024). Show how you would use appropriate acyl chlorides and amines to synthesize N,N-dimethylbenzamide.
  • Chemguide. (n.d.). The reaction between acyl chlorides and amines.
  • Google Patents. (n.d.).
  • Chemguide. (n.d.). The reaction between an acyl chloride (acid chloride) and an amine.
  • PubMed Central. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • ChemicalBook. (2023).
  • Organic Chemistry Data. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
  • Chemguide. (n.d.). The reaction of acyl chlorides with ammonia and primary amines.
  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols.
  • Save My Exams. (2025). Acyl chlorides and alcohols.
  • PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Organic Chemistry Data. (n.d.). Alcohol to Chloride - Common Conditions.
  • YouTube. (2020). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl).
  • ResearchGate. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF.
  • ChemicalBook. (2019). The uses of chloroacetyl chloride.

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Application Notes and Protocols for Reactions Involving Chlorosulfonylacetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Safe and Effective Use of Chlorosulfonylacetyl Chloride in Organic Synthesis.

Foreword: Understanding the Dual Reactivity of this compound

This compound (CSAC) is a highly reactive, bifunctional reagent possessing both an acyl chloride and a sulfonyl chloride moiety. This unique structural feature makes it a valuable building block in organic synthesis, particularly for the construction of heterocyclic scaffolds of medicinal interest. However, its high reactivity also necessitates a thorough understanding of its properties and a meticulous approach to its handling and use. This guide provides a comprehensive overview of the experimental setup for reactions involving this compound, with a focus on safety, mechanistic understanding, and practical application in the synthesis of β-sultams, which are sulfur analogs of β-lactams and are of significant interest in drug discovery.[1][2]

This document is intended to empower researchers to confidently and safely incorporate this versatile reagent into their synthetic workflows, moving beyond a simple recitation of steps to a deeper understanding of the underlying chemical principles.

Hazard Analysis and Risk Mitigation: A Prerequisite for Safe Handling

This compound is a corrosive and moisture-sensitive liquid that reacts violently with water, alcohols, amines, and bases.[3] Contact with moisture will liberate toxic and corrosive hydrogen chloride and sulfur oxide gases.[3] Therefore, stringent safety protocols must be implemented to ensure the well-being of the researcher and the integrity of the experiment.

Table 1: Physicochemical and Hazard Data for this compound

PropertyValueSource
CAS Number 4025-77-8[3]
Molecular Formula C₂H₂Cl₂O₃S[3]
Molecular Weight 177.01 g/mol [3]
Appearance Colorless to yellow liquidSigma-Aldrich
Boiling Point 71-72 °C / 1 mmHgSigma-Aldrich
Density 1.669 g/mL at 25 °CSigma-Aldrich
Hazard Statements H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. EUH014: Reacts violently with water.[3]
Incompatibilities Water, alcohols, amines, strong bases, strong oxidizing agents, metals.[3]
Personal Protective Equipment (PPE): The First Line of Defense

Due to its corrosive nature, appropriate PPE is mandatory when handling this compound.

  • Eye Protection: Chemical safety goggles and a full-face shield are essential to protect against splashes.

  • Hand Protection: Use butyl rubber or other resistant gloves. Always check the glove manufacturer's compatibility data.

  • Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.

  • Respiratory Protection: All manipulations must be performed in a certified chemical fume hood. In the event of a spill or ventilation failure, a self-contained breathing apparatus (SCBA) may be necessary.

Engineering Controls and Laboratory Setup
  • Fume Hood: All work with this compound must be conducted in a well-ventilated chemical fume hood.

  • Inert Atmosphere: Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture. All glassware must be thoroughly dried before use.

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible.

The [2+2] Cycloaddition of In-Situ Generated Sulfenes with Imines: A Powerful Tool for β-Sultam Synthesis

A primary application of this compound is in the synthesis of β-sultams (1,2-thiazetidine 1,1-dioxides) through a [2+2] cycloaddition reaction between a sulfene intermediate and an imine.[1][4] The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine, which facilitates the in-situ generation of the highly reactive sulfene.

Mechanistic Insights: The Role of the Sulfene Intermediate

The reaction proceeds through a stepwise mechanism:

  • Deprotonation: The tertiary amine base abstracts an α-proton from this compound to form an enolate intermediate.

  • Sulfene Formation: The enolate rapidly eliminates a chloride ion to generate the highly electrophilic sulfene intermediate.

  • [2+2] Cycloaddition: The sulfene then undergoes a [2+2] cycloaddition reaction with the imine to form the four-membered β-sultam ring.

G cluster_0 Sulfene Formation cluster_1 Cycloaddition CSAC Chlorosulfonylacetyl Chloride Base Triethylamine Enolate Enolate Intermediate Sulfene Sulfene Intermediate Imine Imine BetaSultam β-Sultam

Caption: Mechanism of β-sultam synthesis.

Detailed Experimental Protocol: Synthesis of a Representative β-Sultam

This protocol provides a general procedure for the synthesis of a β-sultam from an imine and this compound. Researchers should adapt this protocol based on the specific reactivity of their substrates.

Materials and Reagents
  • Imine (1.0 mmol, 1.0 equiv)

  • This compound (1.1 mmol, 1.1 equiv)

  • Triethylamine (2.2 mmol, 2.2 equiv)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask (50 mL) with a magnetic stir bar

  • Addition funnel

  • Inert gas inlet (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Step-by-Step Procedure
  • Reaction Setup:

    • Under an inert atmosphere, dissolve the imine (1.0 mmol) and triethylamine (2.2 mmol) in anhydrous DCM (5 mL) in a 50 mL round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of this compound:

    • In a separate, dry flask, dissolve this compound (1.1 mmol) in anhydrous DCM (5 mL).

    • Transfer this solution to an addition funnel and add it dropwise to the stirred imine solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reaction Quenching:

    • Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL) while the flask is still in the ice bath. Caution: This will cause gas evolution (CO₂).

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Quenching cluster_3 Work-up & Purification A Dissolve Imine and Triethylamine in DCM B Cool to 0 °C A->B D Add CSAC solution dropwise at 0 °C B->D C Dissolve CSAC in DCM C->D E Stir at 0 °C and Monitor Progress D->E F Quench with NaHCO₃ (aq) E->F G Extract and Wash Organic Layer F->G H Dry and Concentrate G->H I Purify by Chromatography H->I

Caption: Experimental workflow for β-sultam synthesis.

Post-Reaction Handling and Waste Disposal

Proper quenching and disposal of any unreacted this compound and the resulting reaction waste are critical for laboratory safety and environmental compliance.

Quenching of Excess Reagent

Small amounts of excess this compound can be quenched by slowly adding the solution to a stirred, ice-cold solution of sodium bicarbonate. For larger quantities, a two-stage quench is recommended: first with a less reactive alcohol like isopropanol, followed by slow addition to a basic aqueous solution.[5]

Waste Disposal
  • Aqueous Waste: The aqueous layers from the work-up should be neutralized before disposal.

  • Organic Waste: The organic waste, including the filtrate from purification, should be collected in a designated chlorinated solvent waste container.

  • Solid Waste: Contaminated solid waste, such as silica gel and filter paper, should be disposed of in a designated solid waste container.

All waste must be handled and disposed of in accordance with local, state, and federal regulations.

Conclusion: A Powerful Reagent Demanding Respect

This compound is a potent and versatile reagent for the synthesis of complex molecules, particularly medicinally relevant β-sultams. Its dual reactivity, however, demands a high level of respect and adherence to stringent safety protocols. By understanding the underlying chemistry, meticulously planning the experimental setup, and adhering to safe handling and disposal practices, researchers can harness the synthetic power of this reagent to advance their scientific goals.

References

  • Zajac, M., & Peters, R. (2007). Highly Strained β-Sultams, Sulfonyl Analogues of β-Lactams, Were Prepared Enantio- and Diastereoselectively by Tertiary Amine Catalyzed [2 + 2] Cycloaddition Reactions. Organic Letters, 9(11), 2007-2010.
  • Gordon, E. M., & Singh, J. (1997). Solid-Phase Synthesis of beta-Sultams. Journal of Organic Chemistry, 62(23), 8177-8181.
  • Fisher Scientific. (2023). Safety Data Sheet: this compound.
  • Millipore-Sigma. (2023).
  • Photosensitized [4+2]- and [2+2]-Cycloaddition Reactions of N-Sulfonylimines. (2023). PubMed Central.
  • Concerted Enantioselective [2+2] Cycloaddition Reaction of Imines Mediated by a Magnesium C
  • New synthesis of beta-sultams from pentafluorophenyl sulfon
  • Millipore-Sigma. (2025).
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  • (PDF) Methods of Sultam Synthesis. (2013).
  • The hydrolytic reactivity of β-sultams. (1996). University of Huddersfield Research Portal.
  • Synthesis of Novel cis-2-Azetidinones from Imines and Chloroacetyl Chloride Using Triethylamine. (2023).
  • Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines. (n.d.). PubMed Central.
  • Quenching Reactive Substances. (2006). Virginia Tech Chemistry Department.
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  • (PDF) Highly stereoselective synthesis of trans-3-chloro-beta-lactams from imines and mixed chloro- and nitroacetyl chlorides. (n.d.).
  • Highly Stereoselective Synthesis of trans-3-Chloro-beta-lactams from Imines and Mixed Chloroacetyl and Nitroacetyl Chlorides. (n.d.).

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Safe Handling and Storage Procedures for Chlorosulfonylacetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorosulfonylacetyl chloride (CSAC) is a highly reactive bifunctional molecule utilized in specialized chemical syntheses, including the preparation of novel pharmaceutical compounds. Its utility is derived from its two reactive moieties: a sulfonyl chloride and an acetyl chloride group. However, this high reactivity also presents significant handling and storage challenges. This application note provides a comprehensive, in-depth guide to the safe handling, storage, and emergency management of this compound. The protocols herein are designed to empower researchers with the knowledge to mitigate risks, ensuring a safe and effective laboratory environment.

Hazard Analysis: Understanding the Reactivity of this compound

A thorough understanding of the hazards associated with this compound is fundamental to its safe use. The primary danger stems from its violent reaction with water and other protic compounds, a characteristic of its acyl chloride and sulfonyl chloride functional groups.[1][2]

1.1. Chemical Reactivity this compound is extremely sensitive to moisture.[1] It readily hydrolyzes upon contact with water, moist air, or alcohols.[1] This exothermic reaction is violent and produces corrosive and toxic gases, including hydrogen chloride (HCl) gas and sulfur oxides.[1][3] This reactivity necessitates stringent control over the handling environment to prevent accidental contact with water.

1.2. Health Hazards The compound is classified as a corrosive and toxic substance.[1] Exposure can cause severe damage to skin, eyes, and the respiratory system.[1][4]

  • Skin Contact: Causes severe skin burns and corrosion.[1][4] Prolonged contact can lead to deep, poorly healing wounds.

  • Eye Contact: Poses a risk of serious eye damage, including corrosion and potential blindness.[1][4] It is a lachrymator, meaning it stimulates tear production.[4]

  • Inhalation: Vapors are corrosive to the respiratory tract.[4] Inhalation can cause irritation, coughing, severe shortness of breath, and potentially fatal pulmonary edema (fluid buildup in the lungs).[5]

  • Ingestion: While not a primary route of occupational exposure, ingestion can cause severe burns to the gastrointestinal tract.[1]

Table 1: Hazard Identification Summary for this compound

Hazard ClassificationCategoryHazard Statement
Skin Corrosion/IrritationCategory 1BCauses severe skin burns and eye damage.[1]
Serious Eye Damage/IrritationCategory 1Causes serious eye damage.[1]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation.[1]
Acute Toxicity (Oral, Dermal, Inhalation)Category 3Toxic if swallowed, in contact with skin or if inhaled.
ReactivityEUH014Reacts violently with water.[2]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is mandatory.

2.1. Engineering Controls: The First Line of Defense All manipulations of this compound must be conducted within a certified chemical fume hood.[6] This is critical to contain its corrosive and toxic vapors and to provide a controlled environment that minimizes exposure to atmospheric moisture. The fume hood should have adequate airflow and be located in a well-ventilated laboratory.[7] An emergency eyewash station and safety shower must be readily accessible and tested regularly.[6][8]

2.2. Personal Protective Equipment (PPE): Essential Barrier Protection Selecting the correct PPE is crucial for preventing direct contact. The choice of materials must account for the chemical's high corrosivity.[9]

Table 2: Required Personal Protective Equipment (PPE)

Body PartPPE SpecificationRationale and Best Practices
Eyes/Face Tightly fitting safety goggles and a full-face shield (minimum 8 inches).[3][6]Protects against splashes and corrosive vapors. Standard safety glasses are insufficient.
Hands Butyl-rubber or other chemically resistant gloves.[6]Gloves must be inspected for pinholes or tears before each use.[3] Double-gloving is recommended for added protection.
Body Flame-retardant and chemical-resistant lab coat.[3][6]Must be fully buttoned with sleeves of sufficient length to cover the wrists.[6]
Respiratory NIOSH/MSHA approved respirator with appropriate cartridges (e.g., Type ABEK).[3]Use is required when engineering controls are insufficient or during emergency situations.[3] Proper fit-testing and training are mandatory.[10]
Footwear Closed-toe shoes made of a non-porous material.Protects feet from potential spills.

Standard Operating Protocol: Handling this compound

Adherence to a strict, step-by-step protocol is essential for minimizing risk.

3.1. Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the specific experiment.

  • Fume Hood Verification: Ensure the chemical fume hood is operational and certified.

  • PPE Inspection: Don and inspect all required PPE as detailed in Table 2.

  • Emergency Equipment Check: Confirm the location and accessibility of the eyewash station, safety shower, and appropriate spill kit.

  • Inert Atmosphere: If the procedure is sensitive to moisture, ensure a source of inert gas (nitrogen or argon) is available for blanketing the reaction.[6]

  • Material Preparation: Gather all necessary equipment and reagents. Ensure all glassware is dry, either by oven-drying or flame-drying under vacuum.

3.2. Handling Procedure

  • Transport: Transport the chemical container in a secondary, shatter-proof container.

  • In-Hood Operation: Place all materials inside the fume hood before opening the primary container.

  • Inert Gas: If required, purge the reaction vessel with an inert gas.

  • Dispensing: Open the container slowly to release any internal pressure. Use a dry syringe or cannula for liquid transfer under an inert atmosphere. Avoid pouring, which can increase the risk of splashing and exposure to air.

  • Reaction Monitoring: Monitor the reaction closely, especially during additions, for any signs of an uncontrolled exothermic event.

  • Sealing: Once the transfer is complete, securely reseal the container, ensuring the cap and any seals are intact.[6] It is best practice to use paraffin film to further seal the container against moisture ingress.

3.3. Post-Handling Procedure

  • Decontamination: Decontaminate any equipment that has come into contact with the chemical using a suitable non-aqueous quenching agent followed by appropriate cleaning.

  • Waste Disposal: Dispose of all waste, including contaminated consumables, in a designated hazardous waste container.[5] Do not mix with other waste streams.

  • PPE Removal: Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Remove gloves last.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after the procedure is complete.[3][6]

G cluster_prep Pre-Handling cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Verify Fume Hood & Emergency Equipment prep2 Don & Inspect PPE prep1->prep2 prep3 Prepare Dry Glassware & Inert Atmosphere prep2->prep3 handle1 Open Container Slowly prep3->handle1 handle2 Transfer Reagent (Syringe/Cannula) handle1->handle2 handle3 Monitor Reaction handle2->handle3 handle4 Securely Reseal Container handle3->handle4 post1 Decontaminate Equipment handle4->post1 post2 Segregate & Dispose of Waste post1->post2 post3 Remove PPE post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Standard workflow for handling this compound.

Storage Procedures: Maintaining Chemical Integrity and Safety

Proper storage is critical to prevent degradation of the chemical and to avoid creating a hazardous situation.

  • Location: Store in a dedicated corrosives cabinet.[1] The storage area must be cool, dry, and well-ventilated.[1]

  • Moisture Control: The primary storage concern is preventing contact with water. Containers must be kept tightly closed.[1] Storing under an inert atmosphere is highly recommended.[1]

  • Segregation: this compound must be stored separately from incompatible materials.

Table 3: Incompatible Materials

Class of MaterialSpecific ExamplesReason for Incompatibility
Water / MoistureWater, moist air, steamReacts violently and exothermically, releasing toxic HCl gas.[1][2]
AlcoholsMethanol, ethanol, isopropanolReacts vigorously to form esters and HCl gas.[1]
BasesSodium hydroxide, amines, ammoniaCan cause a violent, exothermic neutralization reaction.[1]
Strong Oxidizing AgentsNitrates, peroxides, perchloratesRisk of fire and explosion.[1]
AcidsStrong acidsContact may liberate additional toxic gas.[1]
MetalsAluminum, iron, zincIn the presence of moisture, the liberated acids can corrode metals, producing flammable hydrogen gas.[1][3]

Emergency Procedures: Preparedness and Response

Immediate and correct response to an emergency is vital to minimize harm.

5.1. Spill Response

  • Evacuate: Immediately alert personnel and evacuate the immediate area.[10][11]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.[10]

  • Assess: From a safe distance, assess the size of the spill. Do not attempt to clean a large spill without specialized training and equipment.[10]

  • Contact: For large spills or any spill you are not equipped or trained to handle, contact your institution's emergency response team (e.g., EHS).[10]

  • Cleanup (for minor, trained personnel only):

    • Don appropriate PPE, including respiratory protection.[3][10]

    • Contain the spill using an inert, dry absorbent material such as sand, vermiculite, or a commercial sorbent.[1][7] DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE SAWDUST. [5][7]

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[5]

    • Decontaminate the spill area.

    • Dispose of all materials as hazardous waste.

G Spill Spill Occurs Assess Is the spill large or are you untrained? Spill->Assess Trained Are you trained & is the spill minor? Assess->Trained No Evacuate Evacuate Area & Call Emergency Response Assess->Evacuate Yes Trained->Evacuate No Cleanup Contain with DRY, inert absorbent. Collect & Dispose. Trained->Cleanup Yes

Caption: Decision tree for this compound spill response.

5.2. First Aid Measures Medical attention should be sought immediately for any exposure.[1]

  • Skin Contact: Immediately remove all contaminated clothing.[10] Flush the affected skin with copious amounts of water for at least 15 minutes.[1][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, holding the eyelids open.[1][5] Remove contact lenses if present and easy to do.[1]

  • Inhalation: Move the victim to fresh air immediately.[1][8] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[4][8]

  • Ingestion: Do NOT induce vomiting.[1][4] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[1][8]

5.3. Fire Response

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or sand.[1][5] DO NOT USE WATER OR FOAM EXTINGUISHERS , as this compound reacts violently with water.[5]

  • Hazards: Fires involving this chemical will produce highly toxic and corrosive gases, including hydrogen chloride, sulfur oxides, and phosgene.[2][4] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2] Containers may rupture violently if heated.[5][12]

Waste Disposal

All waste containing this compound, including empty containers, contaminated absorbents, and PPE, must be treated as hazardous waste.[5]

  • Place waste in clearly labeled, sealed containers.[6]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1][8]

  • Never dispose of this chemical down the drain.[3]

References

  • Chemical Spill Procedures. Princeton University Environmental Health and Safety. ([Link])

  • Safety Data Sheet acc. to OSHA Hazard Communication Standard. ([Link])

  • Hazardous Substance Fact Sheet - Acetyl Chloride. New Jersey Department of Health. ([Link])

  • Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University. ([Link])

  • What to do in a chemical emergency. GOV.UK. ([Link])

  • Material Safety Data Sheet - N-Acetylsulfanilyl Chloride. Cole-Parmer. ([Link])

  • SAFETY DATA SHEET - Acetyl Chloride. ([Link])

  • Pool Chemical Spill Response Plan. Reed College. ([Link])

  • Essential PPE for Protection Against Liquid Chemicals. SafetyCulture. ([Link])

Sources

Application Notes and Protocols: Leveraging Chlorosulfonylacetyl Chloride in Modern Proteomics Research

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Chlorosulfonylacetyl chloride (CSAC) is a heterobifunctional chemical reagent with significant, albeit specialized, potential in proteomics research. Possessing two distinct reactive moieties—a highly electrophilic sulfonyl chloride group and an acyl chloride group—CSAC offers a unique tool for the covalent modification of proteins. This guide provides an in-depth exploration of the chemical principles governing its reactivity and details its applications in protein labeling, bioorthogonal handle introduction, and chemical cross-linking for structural proteomics. By explaining the causality behind experimental choices and providing validated, step-by-step protocols, this document serves as a comprehensive resource for researchers aiming to integrate CSAC into their proteomics workflows for elucidating protein function, structure, and interactions.

Chemical Principles and Reactivity

A thorough understanding of the dual reactivity of this compound is paramount for its successful application. The molecule's utility is derived from its two electrophilic centers, which can be manipulated to target different nucleophilic amino acid residues based on experimental conditions.

The Chemistry of this compound

This compound (ClSO₂CH₂COCl) is a liquid reagent featuring a sulfonyl chloride and an acyl chloride separated by a methylene bridge.[1] Both groups are highly reactive towards nucleophiles, but their selectivity and stability differ.

  • Acyl Chloride (-COCl): This group is a classic amine-reactive moiety.[2][3] It reacts readily with primary amines, such as the ε-amino group of lysine residues and the α-amino group of a protein's N-terminus, to form stable amide bonds.[4] This reaction is rapid and efficient, but the acyl chloride group is also susceptible to hydrolysis in aqueous solutions, necessitating careful control of reaction conditions.

  • Sulfonyl Chloride (-SO₂Cl): This group is generally more stable to hydrolysis than the acyl chloride but is a potent electrophile for various nucleophilic amino acid side chains. While the related sulfonyl fluorides (SFs) have been more extensively studied and are known to target serine, threonine, lysine, tyrosine, and histidine in a context-dependent manner[5][6][7], sulfonyl chlorides are considered more reactive.[8] This heightened reactivity can be advantageous for targeting less nucleophilic sites but requires stricter control to manage non-specific modifications.

The differential reactivity allows for either a one-step modification targeting the most available nucleophiles or potentially a sequential reaction if conditions are carefully modulated.

Causality Behind Experimental Choices: pH and Buffer Selection

The outcome of a protein modification experiment with CSAC is critically dependent on the reaction buffer and pH.

  • pH Control: The pH of the reaction medium dictates the protonation state of amino acid side chains, thereby influencing their nucleophilicity.

    • Neutral to Slightly Alkaline pH (7.5-9.0): At these pH levels, the ε-amino group of lysine (pKa ~10.5) is partially deprotonated and highly nucleophilic, making it a primary target for both the acyl chloride and sulfonyl chloride moieties.[9] This is the most common range for general protein labeling.

    • Alkaline pH (>9.0): Higher pH further deprotonates lysine and can also promote the deprotonation of the phenolic hydroxyl group of tyrosine (pKa ~10.5) and the thiol of cysteine (pKa ~8.5), increasing their reactivity towards the sulfonyl chloride group.[10]

  • Buffer Compatibility: The choice of buffer is non-negotiable. Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible as they will compete with the protein for reaction with CSAC, quenching the reagent. Recommended buffers include phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffers.

cluster_reagent This compound (CSAC) cluster_residues Target Amino Acid Residues CSAC CSAC Lys Lysine (ε-NH₂) CSAC:f2->Lys Acyl Chloride Reactivity (Forms Amide Bond) CSAC:f0->Lys Sulfonyl Chloride Reactivity (Forms Sulfonamide) NTerm N-Terminus (α-NH₂) CSAC:f2->NTerm Tyr Tyrosine (-OH) CSAC:f0->Tyr Ser Serine (-OH) CSAC:f0->Ser His Histidine (imidazole) CSAC:f0->His

Figure 1: Reactivity of CSAC's functional groups with protein residues.

Core Applications in Proteomics

CSAC's bifunctional nature enables its use in several key proteomics applications, from simple labeling to complex structural interrogations.

Bioorthogonal Labeling for Proteome Analysis

A powerful modern strategy in chemical proteomics is the use of "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding.[11][12] While CSAC is not inherently a click reagent, it is an excellent scaffold for introducing a bioorthogonal handle (e.g., an alkyne or azide) onto proteins. This is achieved by first synthesizing a CSAC derivative that contains the desired handle. This probe can then be used to label proteins, which are subsequently "clicked" to a reporter tag like biotin for affinity purification or a fluorophore for imaging.[13] This two-step approach provides excellent specificity and modularity.[11]

P Target Protein LabeledP Alkyne-Labeled Protein P->LabeledP Step 1: Covalent Labeling pH 7.5-8.5 Probe CSAC-Alkyne Probe Probe->LabeledP Final Biotinylated Protein LabeledP->Final Step 2: Click Reaction (CuAAC or SPAAC) Reporter Azide-Biotin Reporter Reporter->Final Enrich Streptavidin Enrichment Final->Enrich MS LC-MS/MS Analysis Enrich->MS

Figure 2: Two-step bioorthogonal labeling and enrichment workflow.

Chemical Cross-Linking Mass Spectrometry (XL-MS)

Chemical cross-linking coupled with mass spectrometry (XL-MS) is a powerful technique for studying protein-protein interactions (PPIs) and elucidating the three-dimensional structures of protein complexes.[14][15] CSAC can act as a short-range, heterobifunctional cross-linker. When a protein complex is treated with CSAC, both the sulfonyl chloride and acyl chloride moieties can react with proximal amino acid residues, either on the same protein (intramolecular cross-link) or on different, interacting proteins (intermolecular cross-link).[16]

After cross-linking, the protein complex is digested with a protease (e.g., trypsin). The resulting peptide mixture is then analyzed by LC-MS/MS. Specialized software is used to identify the "cross-linked peptides"—two peptides covalently linked by the reagent—which provides direct evidence of the spatial proximity of those amino acids in the native protein structure.[17]

cluster_0 Intra-protein Cross-link cluster_1 Inter-protein Cross-link P1_A Protein A P1_B Protein A P1_A->P1_B CSAC P2_A Protein A P2_B Protein B P2_A->P2_B CSAC

Figure 3: CSAC-mediated intra- and inter-protein cross-linking.

Detailed Experimental Protocols

Safety Precaution: this compound is corrosive and a lachrymator. Always handle it in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Prepare fresh solutions immediately before use.

Protocol 1: General Protein Modification with CSAC

This protocol provides a baseline for labeling a purified protein with CSAC. The goal is to determine optimal labeling conditions.

Materials:

  • Purified protein of interest (1-5 mg/mL)

  • Amine-free buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 (Reaction Buffer)

  • This compound (CSAC)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Protein Preparation: Buffer exchange the purified protein into the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure any amine-containing compounds from purification are removed.

  • CSAC Stock Solution: Immediately before use, prepare a 100 mM stock solution of CSAC in anhydrous DMF or DMSO.

  • Labeling Reaction: a. Place the protein solution in a microcentrifuge tube. b. While vortexing gently, add a 10- to 50-fold molar excess of the CSAC stock solution to the protein solution. The final concentration of organic solvent should not exceed 10% (v/v). c. Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted CSAC. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Validation:

    • Mass Spectrometry: Analyze the labeled protein via LC-MS to determine the mass shift corresponding to the modification (+122 Da for reaction with both chlorides hydrolyzed, or higher if one chloride reacts with a nucleophile).

    • SDS-PAGE: While the mass shift is small, check for any signs of aggregation or degradation compared to an unlabeled control.

Protocol 2: Two-Step Protein Labeling for Affinity Purification

This advanced protocol uses a conceptual alkyne-containing CSAC probe for subsequent biotinylation via click chemistry.

Part A: Protein Labeling with CSAC-Alkyne Probe

  • Synthesize or Procure Probe: Obtain a CSAC derivative containing a terminal alkyne (e.g., 4-pentynoyl moiety attached via an amino linker to the acyl chloride position).

  • Labeling: Follow the procedure in Protocol 1 , substituting the CSAC-Alkyne probe for CSAC. Use a 10- to 20-fold molar excess to minimize multiple labels per protein. After quenching, proceed to purification to remove the unreacted probe.

Part B: Click Reaction with Azide-Biotin This protocol describes a copper-catalyzed click reaction (CuAAC).

  • Materials: Alkyne-labeled protein, Azide-PEG3-Biotin, Copper(II) sulfate (CuSO₄), a reducing agent like sodium ascorbate, and a copper chelator like TBTA.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Alkyne-labeled protein (to a final concentration of 1-10 µM)

    • Azide-PEG3-Biotin (5-fold molar excess over protein)

    • TBTA (final concentration 100 µM)

    • Freshly prepared 50 mM Sodium Ascorbate (final concentration 1 mM)

    • 50 mM CuSO₄ (final concentration 1 mM)

  • Incubation: Incubate for 1 hour at room temperature, protected from light.

  • Purification: Remove excess click reagents using a desalting column. The protein is now biotinylated and ready for enrichment.

Part C: Affinity Purification

  • Bead Preparation: Wash high-capacity streptavidin agarose beads with PBS.

  • Binding: Incubate the biotinylated protein sample with the streptavidin beads for 1-2 hours at 4°C with end-over-end rotation.

  • Washing: Pellet the beads and wash extensively (3-5 times) with a stringent wash buffer (e.g., PBS containing 0.1% Tween-20) to remove non-specifically bound proteins.

  • Elution & Digestion: Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer for western blot analysis) or perform on-bead digestion with trypsin for mass spectrometry-based identification.

Data and Troubleshooting

Table: Summary of Reaction Parameters
ParameterApplicationRecommended RangeRationale & Notes
Reagent Molar Excess General Labeling10-50 foldStart low and optimize to avoid aggregation. High excess can lead to multiple modifications.
Cross-Linking (XL-MS)20-100 foldHigher concentrations are often needed to achieve sufficient inter-protein cross-links.
pH General Amine Labeling7.5 - 8.5Optimal for targeting deprotonated lysine residues and the N-terminus.[10]
Targeting Tyrosine/Serine8.5 - 9.5Higher pH increases nucleophilicity of other residues, but also increases hydrolysis rate.
Reaction Time Room Temperature30 - 60 minutesCSAC is highly reactive; longer times may not increase yield but risk protein degradation.
4°C1 - 2 hoursSlower reaction rate provides more control, especially for sensitive proteins.
Protein Concentration All Applications1 - 5 mg/mLHigher concentrations favor intermolecular reactions (cross-linking) and improve reaction efficiency.
Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low/No Labeling Inactive reagent; Incompatible buffer; Low protein concentration.Use fresh CSAC stock; Ensure buffer is amine-free (e.g., PBS, HEPES); Concentrate protein before labeling.
Protein Precipitation Over-labeling; Solvent shock; Incorrect pH.Reduce the molar excess of CSAC; Add reagent stock solution slowly while vortexing; Confirm protein is stable at the reaction pH.
High Background in Pulldowns Non-specific binding to beads; Incomplete washing.Pre-clear lysate with beads before adding the sample; Increase the number of washes and/or the detergent concentration in the wash buffer.
Multiple Modifications in MS Reagent concentration is too high.Perform a titration experiment to find the lowest effective molar excess of the CSAC probe.

References

  • Mukherjee, H., et al. (2020). A systematic evaluation of the stability and reactivity of sulfonyl fluoride and related SVI-F electrophiles.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science (RSC Publishing).
  • Parker, C. G., & Cravatt, B. F. (2018). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. PMC - NIH.
  • Jones, L. H., et al. (2023). Advances in sulfonyl exchange chemical biology: expanding druggable target space. NIH.
  • Nessen, M. A., et al. (2015).
  • Enamine. (n.d.). Sulfonyl Fluorides. Enamine.
  • MDPI. (2022). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. MDPI.
  • G-Biosciences. (2019).
  • Chavez, J. D., & Bruce, J. E. (2019). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. NIH.
  • Yu, C., & Huang, L. (2021). New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology. NIH.
  • Sigma-Aldrich. (n.d.). This compound 95. Sigma-Aldrich.
  • Thermo Fisher Scientific. (n.d.). Protein Labeling Reagents. Thermo Fisher Scientific - US.
  • Wikipedia. (n.d.). Chloroacetyl chloride. Wikipedia.
  • Jameson, D. M. (2014).
  • Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons.
  • Debelyy, M. O., et al. (2017). Chemical crosslinking and mass spectrometry to elucidate the topology of integral membrane proteins. PLOS One.
  • Yufeng. (n.d.). Acyl chloride. Yufeng.
  • Paës, G. (2013). The best protocol for FITC labeling of proteins.

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Application Notes and Protocols for the Preparation of Benzothiazolo[2,3-c]thiadiazine Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of a novel class of potent and reversible P2Y12 receptor antagonists: the tricyclic benzothiazolo[2,3-c]thiadiazine scaffold. The core synthetic strategy involves the condensation of substituted 2-aminobenzothiazoles with chlorosulfonylacetyl chloride. Detailed, step-by-step protocols for the preparation of key precursors and the final target compounds are presented, underpinned by an in-depth discussion of the reaction mechanisms and the rationale behind the experimental design. This guide is intended to equip researchers in medicinal chemistry and drug development with the necessary knowledge to synthesize and explore this promising class of antiplatelet agents.

Introduction: The Therapeutic Promise of P2Y12 Antagonism

The P2Y12 receptor is a critical mediator of platelet activation and aggregation. Upon binding its endogenous ligand, adenosine diphosphate (ADP), the P2Y12 receptor initiates a signaling cascade that leads to platelet shape change, degranulation, and thrombus formation.[1][2][3] Consequently, antagonists of this receptor are cornerstone therapies in the prevention of thrombotic events, such as myocardial infarction and stroke.[2][4]

The benzothiazolo[2,3-c]thiadiazine scaffold represents a novel, non-nucleoside class of P2Y12 antagonists that have demonstrated high affinity and reversible binding to the receptor.[5] This guide provides a detailed protocol for the synthesis of these promising therapeutic agents.

Core Synthetic Strategy: A Mechanistic Overview

The synthesis of the benzothiazolo[2,3-c]thiadiazine core is achieved through a condensation reaction between a 2-aminobenzothiazole derivative and this compound. This reaction proceeds through a presumed multi-step intramolecular cyclization, forming the unique tricyclic heteroaromatic system.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization A 2-Aminobenzothiazole C N-(Benzothiazol-2-yl)-2-chloro-2-sulfamoylacetamide (Intermediate) A->C Nucleophilic Attack B This compound B->C D Deprotonation & Ring Closure C->D E Benzothiazolo[2,3-c]thiadiazine Scaffold D->E

Figure 1: Proposed Reaction Pathway.

Experimental Protocols

Part 1: Preparation of Precursors

A variety of substituted 2-aminobenzothiazoles can be synthesized from the corresponding anilines and ammonium thiocyanate in the presence of a halogen catalyst, such as bromine.[1][2]

Protocol 1: General Procedure for the Synthesis of 2-Aminobenzothiazoles

  • To a solution of the appropriately substituted aniline (1.0 eq.) in a suitable solvent such as glacial acetic acid, add ammonium thiocyanate (2.2 eq.).

  • Cool the mixture in an ice bath and add a solution of bromine (1.0 eq.) in glacial acetic acid dropwise with stirring.

  • After the addition is complete, continue stirring at room temperature for the specified time (typically 2-4 hours).

  • Pour the reaction mixture into water and neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2-aminobenzothiazole.

CompoundStarting AnilineTypical YieldReference
2-AminobenzothiazoleAniline70-80%[1][2]
6-Methyl-2-aminobenzothiazolep-Toluidine65-75%[1]
6-Chloro-2-aminobenzothiazole4-Chloroaniline70-80%[1]

This key reagent can be prepared from chloroacetic acid and thionyl chloride, although it is also commercially available. Due to its reactivity and hazardous nature, it is recommended to purchase this reagent from a reliable chemical supplier if possible.

Part 2: Synthesis of Benzothiazolo[2,3-c]thiadiazine Antagonists

The following protocol is a generalized procedure based on the condensation reaction described in the literature.[5] Optimization of reaction conditions may be necessary for specific substrates.

Protocol 2: General Procedure for the Synthesis of Benzothiazolo[2,3-c]thiadiazine Derivatives

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the desired 2-aminobenzothiazole derivative (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile) under a nitrogen atmosphere.

  • Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.1 eq.) in the same anhydrous solvent dropwise via the dropping funnel over a period of 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure benzothiazolo[2,3-c]thiadiazine derivative.

G start Start dissolve Dissolve 2-Aminobenzothiazole in Anhydrous Solvent start->dissolve cool Cool to 0 °C dissolve->cool add Add this compound (dropwise) cool->add react Stir at Room Temperature (12-24h) add->react monitor Monitor by TLC react->monitor quench Quench with NaHCO3 (aq) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Pure Product purify->end

Figure 2: Experimental Workflow for Synthesis.

Characterization

The synthesized compounds should be thoroughly characterized using standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the presence of the characteristic protons and carbons of the benzothiazolo[2,3-c]thiadiazine scaffold.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

Mechanism of Action: P2Y12 Receptor Inhibition

The synthesized benzothiazolo[2,3-c]thiadiazine derivatives act as antagonists at the P2Y12 receptor on platelets.

G ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Activation Platelet Activation & Aggregation P2Y12->Activation Initiates Signaling Inhibition Inhibition of Platelet Aggregation Antagonist Benzothiazolo[2,3-c]thiadiazine Antagonist Antagonist->P2Y12 Blocks Binding Antagonist->Inhibition Leads to

Figure 3: Simplified Mechanism of P2Y12 Antagonism.

By reversibly binding to the P2Y12 receptor, these antagonists prevent ADP from binding and initiating the downstream signaling cascade that leads to platelet activation and aggregation.[1][2][4] This mechanism of action makes them attractive candidates for the development of new antiplatelet therapies.

Conclusion

The synthesis of benzothiazolo[2,3-c]thiadiazine antagonists presents a promising avenue for the discovery of novel antiplatelet agents. The protocols outlined in this guide provide a solid foundation for the preparation and further exploration of this important class of molecules. As with any synthetic procedure, careful execution and thorough characterization are paramount to ensure the integrity of the research and the validity of the subsequent biological evaluations.

References

  • Armstrong, S. A., et al. (2018). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Journal of Heterocyclic Chemistry, 55(3), 671-678.
  • Wanjari, P., Bharati, A., & Ingle, V. (2016). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. International Journal for Pharmaceutical Research Scholars, 5(4), 108-112.
  • Gurbel, P. A., & Tantry, U. S. (2010). P2Y12 Antagonism. Arteriosclerosis, Thrombosis, and Vascular Biology, 30(12), 2277–2286.
  • Patsnap Synapse. (2024). What are P2Y12 receptor antagonists and how do they work?. Retrieved from [Link]

  • Wallentin, L., et al. (2009). Ticagrelor versus Clopidogrel in Patients with Acute Coronary Syndromes. The New England Journal of Medicine, 361(11), 1045-1057.
  • Scarborough, R. M., et al. (2001). Novel tricyclic benzothiazolo[2,3-c]thiadiazine antagonists of the platelet ADP receptor (P2Y(12)). Bioorganic & Medicinal Chemistry Letters, 11(14), 1805-1808.
  • Scarborough, R. M., et al. (2001). Novel tricyclic benzothiazolo[2,3-c]thiadiazine antagonists of the platelet ADP receptor (P2Y(12)). PubMed. Retrieved from [Link]

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Application Notes and Protocols for Chlorosulfonylacetyl Chloride in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern analytical chemistry, particularly within drug discovery and development, the sensitive and accurate quantification of molecules by mass spectrometry (MS) is paramount. However, many small molecules, including primary and secondary amines and phenols, exhibit poor ionization efficiency and chromatographic retention, hindering their analysis. Chemical derivatization presents a powerful strategy to overcome these limitations. This document provides a detailed technical guide on the application of chlorosulfonylacetyl chloride as a versatile derivatizing agent for enhancing the liquid chromatography-mass spectrometry (LC-MS) analysis of amine- and phenol-containing compounds. We will delve into the underlying reaction mechanisms, provide step-by-step experimental protocols, and discuss the expected mass spectral behavior of the resulting derivatives, empowering researchers to implement this technique for robust and sensitive bioanalysis.

Introduction: The Rationale for Derivatization

The inherent chemical properties of many biologically active molecules, such as neurotransmitters, metabolites, and pharmaceutical compounds, make their direct analysis by LC-MS challenging. Primary and secondary amines, as well as phenolic compounds, often display high polarity and low volatility, leading to:

  • Poor Retention on Reversed-Phase Columns: These polar analytes tend to elute in or near the solvent front, where they are susceptible to matrix effects and ion suppression, compromising analytical sensitivity and reproducibility.

  • Low Ionization Efficiency: The efficiency of forming gas-phase ions in electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be low for these compounds, resulting in weak signals and high limits of detection (LOD).

Chemical derivatization addresses these challenges by covalently modifying the analyte to introduce desirable physicochemical properties. A well-designed derivatizing agent can significantly enhance both chromatographic performance and MS response.[1][2]

This compound (CSAC) is a bifunctional reagent possessing two reactive sites: a highly reactive acyl chloride and a sulfonyl chloride. This dual reactivity, while potentially complex, offers unique opportunities for derivatization. For the purpose of enhancing LC-MS analysis of primary/secondary amines and phenols, the more reactive acyl chloride group is the primary site of reaction under controlled conditions. The incorporation of the sulfonylacetyl moiety can dramatically improve the analytical characteristics of the target molecules.

The Derivatizing Agent: this compound

This compound (ClSO₂CH₂COCl) is a colorless to pale yellow liquid with the following key properties:

PropertyValue
CAS Number 4025-77-8
Molecular Formula C₂H₂Cl₂O₃S
Molecular Weight 177.01 g/mol
Boiling Point 71-72 °C at 1 mmHg
Density 1.669 g/mL at 25 °C

The presence of the highly electrophilic carbonyl carbon in the acyl chloride group makes it susceptible to nucleophilic attack by primary and secondary amines, as well as the hydroxyl group of phenols. The sulfonyl chloride group is generally less reactive towards these nucleophiles under the mild basic conditions typically employed for derivatization, allowing for selective acylation.

Reaction Mechanism: Nucleophilic Acyl Substitution

The derivatization of amines and phenols with this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen of a primary or secondary amine, or the oxygen of a phenoxide ion, acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

Derivatization of Primary and Secondary Amines

The reaction with amines is typically rapid and proceeds as follows:

cluster_reactants Reactants cluster_products Products Amine R-NH₂ (Primary Amine) Derivative R-NH-CO-CH₂-SO₂Cl (Derivatized Amine) Amine->Derivative Nucleophilic Attack CSAC ClSO₂CH₂COCl (this compound) CSAC->Derivative HCl HCl

Caption: Derivatization of a primary amine with this compound.

The reaction is typically carried out in an aprotic organic solvent in the presence of a mild, non-nucleophilic base (e.g., triethylamine, pyridine, or sodium carbonate). The base serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing the protonation of the amine nucleophile.

Derivatization of Phenols

Phenols are less nucleophilic than amines and require deprotonation to the more nucleophilic phenoxide ion for efficient derivatization. This is achieved by using a stronger base.

cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Phenol Ar-OH (Phenol) Phenoxide Ar-O⁻ (Phenoxide) Phenol->Phenoxide Base Base Base->Phenoxide CSAC_p ClSO₂CH₂COCl Derivative_p Ar-O-CO-CH₂-SO₂Cl (Derivatized Phenol) CSAC_p->Derivative_p Phenoxide->Derivative_p Nucleophilic Attack HCl_p HCl

Caption: Derivatization of a phenol with this compound.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific analytes and sample matrices. It is crucial to perform all manipulations involving this compound in a well-ventilated fume hood, as it is a corrosive and moisture-sensitive reagent.

Protocol for Derivatization of Primary/Secondary Amines in Solution

This protocol is suitable for the derivatization of amine-containing standards or extracted biological samples.

Materials:

  • This compound (CSAC) solution (10 mg/mL in anhydrous acetonitrile)

  • Analyte solution (in aprotic solvent, e.g., acetonitrile, DMSO)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid

Procedure:

  • Sample Preparation: To 50 µL of the analyte solution in a microcentrifuge tube, add 10 µL of a 1 M solution of TEA or pyridine in ACN.

  • Derivatization: Add 20 µL of the CSAC solution. Vortex the mixture for 1 minute.

  • Reaction: Allow the reaction to proceed at room temperature for 30 minutes.

  • Quenching: Add 10 µL of water to quench the excess CSAC. Vortex for 30 seconds.

  • Dilution and Analysis: Dilute the reaction mixture with an appropriate volume of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) before injection into the LC-MS system.

Protocol for Derivatization of Phenols in Solution

Materials:

  • This compound (CSAC) solution (10 mg/mL in anhydrous acetonitrile)

  • Analyte solution (in aprotic solvent)

  • Sodium carbonate solution (1 M in water) or Sodium hydride (60% dispersion in mineral oil) for highly hindered phenols

  • Anhydrous acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid

Procedure:

  • Sample Preparation: To 50 µL of the analyte solution in a microcentrifuge tube, add 20 µL of 1 M sodium carbonate solution. Vortex well.

  • Derivatization: Add 20 µL of the CSAC solution. Vortex the mixture vigorously for 2 minutes.

  • Reaction: Heat the reaction mixture at 60°C for 40 minutes in a heating block.

  • Quenching: Cool the mixture to room temperature and add 10 µL of water to quench the excess CSAC. Vortex for 30 seconds.

  • Acidification and Extraction (Optional but Recommended): Acidify the reaction mixture with 10 µL of 1 M HCl. Extract the derivatized analyte with an immiscible organic solvent like ethyl acetate (200 µL). Vortex and centrifuge. Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute in the initial mobile phase.

  • Dilution and Analysis: Dilute the reaction mixture or the reconstituted extract with the initial mobile phase for LC-MS analysis.

LC-MS Analysis of Derivatized Analytes

The introduction of the sulfonylacetyl group increases the hydrophobicity of the analytes, leading to improved retention on reversed-phase columns (e.g., C18, C8).

Suggested LC-MS Conditions
ParameterRecommended Setting
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and then re-equilibrate.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 1 - 10 µL
Ionization Mode ESI Positive for amines; ESI Negative for phenols
MS Analysis Full scan for identification; Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

Mass Spectral Characteristics and Fragmentation

The derivatization with this compound introduces a specific mass tag (140.95 Da for the -CO-CH₂-SO₂Cl moiety) to the analyte, which is useful for identification.

Expected Fragmentation Patterns

In tandem mass spectrometry (MS/MS), the derivatized analytes are expected to exhibit characteristic fragmentation patterns.

cluster_fragments Characteristic Fragments Precursor [M+H]⁺ or [M-H]⁻ (Derivatized Analyte) Loss_SO2Cl Loss of SO₂Cl (-99 Da) Precursor->Loss_SO2Cl Loss_CH2SO2Cl Loss of CH₂SO₂Cl (-113 Da) Precursor->Loss_CH2SO2Cl Analyte_Fragment Analyte-specific fragments Precursor->Analyte_Fragment

Caption: Expected fragmentation pathways for CSAC-derivatized analytes.

  • For derivatized amines (positive ion mode): A common fragmentation pathway involves the cleavage of the amide bond, leading to the formation of a protonated analyte-specific fragment. Neutral losses corresponding to the derivatizing group are also expected.

  • For derivatized phenols (negative ion mode): Fragmentation may involve the loss of the sulfonyl chloride group (SO₂Cl, -99 Da) or the entire chlorosulfonylmethyl group (CH₂SO₂Cl, -113 Da). The resulting phenoxide ion or related fragments can provide structural information.

Quantitative Data and Performance

While specific quantitative data for this compound is not extensively published, based on analogous reagents like benzoyl chloride and 3-(chlorosulfonyl)benzoic acid, significant improvements in sensitivity can be expected.[3][4]

Analyte ClassExpected LOD ImprovementReference
Neurotransmitters (amines)10 to 1000-fold[4]
Lipids (with hydroxyl groups)10 to 100-fold[3]

It is imperative to validate the method for each specific application to determine the actual limits of detection (LOD), limits of quantification (LOQ), linearity, and accuracy.

Conclusion

This compound is a promising derivatizing agent for enhancing the LC-MS analysis of primary and secondary amines and phenols. By increasing the hydrophobicity and providing a readily ionizable tag, this reagent can significantly improve chromatographic retention and mass spectrometric sensitivity. The protocols and information provided herein offer a solid foundation for researchers to develop and validate robust analytical methods for a wide range of challenging analytes in various scientific disciplines.

References

  • Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International. [Link]

  • Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts. Metabolomics Workbench. [Link]

  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. ACS Omega. [Link]

  • Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry. [Link]

  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Chlorosulfonylacetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and purifying crude Chlorosulfonylacetyl chloride (CSAC). This guide is designed for researchers, scientists, and drug development professionals who work with this highly reactive and valuable chemical intermediate. The following information is structured in a question-and-answer format to directly address common challenges and provide field-proven solutions.

Section 1: Critical Safety & Handling FAQs

Working with this compound requires stringent safety protocols due to its corrosive and reactive nature.[1] Failure to adhere to these guidelines can result in equipment damage and severe personal injury.

Q1: What are the absolute minimum safety precautions for handling this compound?

A1: Due to its reactivity with moisture and its corrosive properties, all operations must be conducted in a certified chemical fume hood.[2] Full personal protective equipment (PPE) is mandatory, including:

  • Eye Protection: Chemical safety goggles and a full-face shield.[1][2]

  • Hand Protection: Heavy-duty chemical resistant gloves (e.g., butyl rubber). Check glove compatibility charts.

  • Body Protection: A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[2]

  • Respiratory Protection: A respirator with a cartridge appropriate for organic gases and acid vapors (e.g., Type ABEK) should be available for any non-routine operations or in case of a spill.[1][3]

An emergency eyewash and safety shower must be immediately accessible.[2][4] All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use to prevent violent hydrolysis.[5]

Q2: How do I properly quench residual this compound or clean contaminated glassware?

A2: Never add water or alcohol directly to pure this compound, as this will cause a violent reaction, releasing large amounts of corrosive HCl gas.[6][7] To safely quench small amounts, slowly add the CSAC dropwise to a large volume of a stirred, ice-cold solution of sodium bicarbonate. The neutralization should be performed in a fume hood. For glassware, rinse with an inert, high-boiling solvent (like toluene) to remove the bulk of the material before carefully quenching the rinsate. The glassware can then be cautiously rinsed with isopropanol, followed by water.

Section 2: Understanding Your Crude Product

Q3: What are the likely impurities in my crude this compound after synthesis?

A3: The impurity profile depends on the synthetic method but typically includes several key components. Understanding these is the first step to designing an effective purification strategy. The most common impurities are the corresponding acid and residual chlorinating agents.[8]

ImpurityTypical OriginBoiling Point (°C)Significance in Purification
Thionyl Chloride (SOCl₂) Excess reagent from synthesis.[9]76 °CVolatile; can be removed by distillation but may co-distill if vacuum is not well-controlled.
Chlorosulfonic Acid (HSO₃Cl) Excess reagent or hydrolysis byproduct.151 °CHigh boiling point; will likely remain in the distillation pot but can cause decomposition.
Hydrogen Chloride (HCl) Reaction byproduct.[9]-85 °CGaseous; should be removed by vacuum and trapped. Corrosive to pump.
Chlorosulfonylacetic Acid Hydrolysis of the product.[8]DecomposesNon-volatile; remains in the distillation pot and can promote thermal decomposition of the product.
Colored Polymeric Byproducts Side reactions and decomposition.High boiling pointNon-volatile; these are often the source of color in the crude product.[10]

Q4: Can I use TLC or HPLC to check the purity of my crude product?

A4: Direct analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is not recommended. This compound is extremely reactive and will rapidly hydrolyze on the silica gel of a TLC plate or with trace moisture in HPLC solvents, giving misleading results.[5] Purity is best assessed after purification using methods performed under strictly anhydrous conditions, such as NMR spectroscopy, or by derivatizing a small aliquot into a stable ester for Gas Chromatography (GC) analysis.[11]

Section 3: Primary Purification Protocol - Fractional Vacuum Distillation

Q5: What is the most reliable method to purify crude this compound?

A5: Fractional distillation under reduced pressure (vacuum distillation) is the industry-standard and most effective method for achieving high purity.[8][11] The high boiling point of CSAC at atmospheric pressure makes it susceptible to thermal decomposition, while its boiling point under vacuum (71-72 °C at 1 mmHg) allows for safe and efficient separation from both low-boiling and high-boiling impurities.[3]

Experimental Protocol: Fractional Vacuum Distillation

Objective: To separate pure this compound from volatile and non-volatile impurities.

Causality: By reducing the pressure, we lower the boiling point of the compound, preventing the thermal decomposition that would occur at atmospheric pressure.[10] A fractionating column provides a large surface area (through glass beads, rings, or metal sponges) for repeated vaporization-condensation cycles, which allows for a much finer separation of liquids with close boiling points than simple distillation.

Purification_Workflow cluster_prep Preparation cluster_distill Distillation cluster_post Final Product Crude Crude CSAC Setup Assemble Dry Distillation Apparatus (under Inert Atmosphere) Crude->Setup Charge Flask ApplyVacuum Apply High Vacuum (< 2 mmHg) Setup->ApplyVacuum Heat Gentle Heating (Oil Bath) ApplyVacuum->Heat Foreshot Collect Foreshot (Low-boiling impurities) Heat->Foreshot MainFraction Collect Main Fraction (Pure CSAC at 71-72°C / 1 mmHg) Foreshot->MainFraction Residue Cool & Quench Residue (High-boiling impurities) MainFraction->Residue Store Store Under Argon in Sealed Container MainFraction->Store Analyze Purity Analysis (Anhydrous NMR) MainFraction->Analyze

Caption: General workflow for the purification of this compound.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus using oven-dried glassware. This should include a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed with high-vacuum grease. The entire system must be under a dry, inert atmosphere (Nitrogen or Argon).

  • Vacuum & Cold Trap: Connect the apparatus to a high-vacuum pump through a cold trap cooled with liquid nitrogen or a dry ice/acetone slurry. This is critical. The trap prevents corrosive gases like HCl from damaging the vacuum pump.

  • Charging the Flask: Charge the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

  • Evacuate the System: Slowly and carefully open the system to the vacuum pump. Ensure there are no leaks. A stable vacuum of less than 2 mmHg is recommended.

  • Heating: Once a stable vacuum is achieved, begin gently heating the distillation flask using an oil bath with a magnetic stirrer. An oil bath provides uniform heating and prevents localized overheating, which can cause decomposition.

  • Collect the Foreshot: The first fraction to distill will be lower-boiling impurities, such as residual thionyl chloride. This "foreshot" should be collected in a separate receiving flask and discarded appropriately.

  • Collect the Main Fraction: As the temperature at the distillation head stabilizes at the expected boiling point of CSAC (71-72 °C at 1 mmHg), switch to a clean receiving flask.[3] Collect the clear, colorless liquid until the temperature either begins to drop (indicating the product is finished) or rise sharply.

  • Shutdown: Stop the distillation before the flask boils to dryness. Overheating the residue can cause decomposition of high-boiling impurities. Remove the heating bath and allow the system to cool completely to room temperature before slowly re-introducing the inert atmosphere. Never open a hot, evacuated system to air.

  • Residue Quenching: The dark, viscous residue in the distillation flask should be cooled and quenched carefully as described in Q2.

Section 4: Advanced Purification & Troubleshooting

Q6: My crude product is very dark. Will distillation alone be enough to decolorize it?

A6: While distillation separates the colorless product from non-volatile colored impurities, highly colored crude material can sometimes lead to slight discoloration of the distillate. For very dark starting material, a pre-treatment step can be beneficial. Consider stirring the crude product with a small amount of acid-washed activated carbon for 1-2 hours under an inert atmosphere, followed by filtration through a pad of Celite before distillation.[12] This adsorbs many of the polymeric, color-imparting species.

Q7: My distillation yield is very low, and I see charring in the distillation flask. What went wrong?

A7: This is a classic sign of thermal decomposition. Several factors could be the cause, and a systematic approach is needed to troubleshoot.

Troubleshooting_Yield Start Low Yield & Charring Observed Q_Vacuum Is the vacuum pressure stable and < 2 mmHg? Start->Q_Vacuum Q_Temp Is the oil bath temperature < 100-110°C? Q_Vacuum->Q_Temp Yes Sol_Vacuum Fix Leaks Use High-Vacuum Grease Check Pump Oil Q_Vacuum->Sol_Vacuum No Q_Moisture Was all glassware rigorously dried? Q_Temp->Q_Moisture Yes Sol_Temp Lower Bath Temperature Improve Stirring Q_Temp->Sol_Temp No Q_Acid Is there significant acidic impurity (e.g., HSO₃Cl)? Q_Moisture->Q_Acid Yes Sol_Moisture Oven-dry all glassware Assemble under inert gas Q_Moisture->Sol_Moisture No Sol_Acid Consider azeotropic removal of volatile acids if possible. Ensure complete reaction initially. Q_Acid->Sol_Acid Yes

Caption: Troubleshooting flowchart for low distillation yield.

  • Causality - Vacuum: A poor vacuum (high pressure) requires a higher temperature to achieve boiling, which promotes decomposition. Check all joints for leaks and ensure your pump is functioning correctly.

  • Causality - Temperature: Direct heating with a mantle or an excessively high oil bath temperature creates hot spots on the flask surface, causing charring. The bath temperature should ideally be no more than 20-30 °C above the vapor temperature.

  • Causality - Contaminants: Trace moisture leads to hydrolysis, forming non-volatile acids that can catalyze decomposition at high temperatures. Similarly, residual strong acids from the synthesis can lower the decomposition temperature.

Section 5: Purity Assessment & Storage

Q8: How should I store my purified this compound?

A8: The purified product is still highly sensitive to moisture. It should be stored in a tightly sealed glass container (e.g., an ampoule sealed under vacuum or a bottle with a PTFE-lined cap sealed with paraffin tape) under a positive pressure of an inert gas like argon.[2] Store in a cool, dry, and dark place, preferably in a desiccator inside a ventilated cabinet for corrosives.[1]

Q9: What is the best way to get an accurate NMR spectrum of the purified product?

A9: To prevent hydrolysis, the NMR sample must be prepared under strictly anhydrous conditions. Use a deuterated solvent from a freshly opened sealed ampoule or one that has been dried over molecular sieves (e.g., CDCl₃). The NMR tube should be oven- or flame-dried and cooled under an inert atmosphere. Prepare the sample in a glove box or glove bag to minimize exposure to air. A quick acquisition is recommended as the sample may slowly degrade even with these precautions.

References

  • Smiles, S., & Stewart, J. (n.d.). N-ACETYL-SULFANILYL CHLORIDE. Organic Syntheses, Coll. Vol. 1, p.8 (1941); Vol. 5, p.1 (1925). Retrieved from [Link]

  • Yufeng. (n.d.). Chloroacetyl Chloride. Retrieved from [Link]

  • Nacsa, E. D., & Lambert, T. H. (2015). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Retrieved from [Link]

  • Google Patents. (1971). US3595913A - Crystallization of acetylsulfanilyl chloride.
  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chlorides by chlorosulfonation. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Khan Academy. (2014, January 20). Preparation of acyl (acid) chlorides [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (2016). CN105348083A - Purifying method for chloroacetyl chloride.
  • Adams, R., & Marvel, C. S. (n.d.). TRIPHENYLCHLOROMETHANE. Organic Syntheses, Coll. Vol. 1, p.94 (1941); Vol. 1, p.75 (1921). Retrieved from [Link]

  • Google Patents. (1980). US4204916A - Process for recovering acid chlorides by distillation.
  • PubChem. (n.d.). Acetyl chloride. Retrieved from [Link]

  • ResearchGate. (2024). Acid Chloride/ chloroformate purification? Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroacetyl chloride. Retrieved from [Link]

  • Google Patents. (1973). US3763023A - Purification of chloroacetyl chloride by azeotropic distillation.
  • LookChem. (n.d.). General procedures for the purification of Acid chlorides. Chempedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetyl chloride. Retrieved from [Link]

  • Douglass, I. B. (n.d.). METHANESULFINYL CHLORIDE. Organic Syntheses, Coll. Vol. 5, p.707 (1973); Vol. 40, p.62 (1960). Retrieved from [Link]

  • ResearchGate. (1977). The thermal decomposition of acetyl chloride. Retrieved from [Link]

  • ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed? Retrieved from [Link]

  • Google Patents. (2004). US6727384B1 - Method for purifying acid chlorides.
  • Chemguide. (n.d.). Making Acyl Chlorides (Acid Chlorides). Retrieved from [Link]

  • Google Patents. (1951). US2542216A - Stabilization of benzyl chloride.

Sources

Technical Support Center: Overcoming Low Yields in Reactions with Chlorosulfonylacetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals working with chlorosulfonylacetyl chloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges, particularly low reaction yields, and optimize your synthetic protocols.

Introduction: The Challenge of a Bifunctional Reagent

This compound (ClSO₂CH₂COCl) is a highly reactive, bifunctional electrophile, offering synthetic routes to a variety of important molecules, most notably β-ketosulfonamides and their derivatives.[1][2] Its utility, however, is matched by its reactivity, which can lead to a number of challenges in the laboratory, including low yields, competing side reactions, and product degradation. This guide provides expert insights and practical solutions to these common issues.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is giving a very low yield of the desired product. What are the most common initial checks I should perform?

Low yields in reactions with this compound can often be traced back to a few fundamental experimental parameters. Before delving into more complex troubleshooting, it is crucial to verify the following:

  • Reagent Quality and Purity: this compound is highly sensitive to moisture.[3] Any hydrolysis of the reagent will lead to the formation of the corresponding carboxylic acid and sulfonic acid, which are unreactive under the desired conditions. It is imperative to use a freshly opened bottle or a properly stored reagent under an inert atmosphere. The purity of your nucleophile and solvent is equally critical.

  • Anhydrous Reaction Conditions: Due to the high reactivity of both the acyl chloride and sulfonyl chloride moieties, all glassware must be thoroughly oven-dried and cooled under a stream of dry, inert gas (e.g., nitrogen or argon). Solvents should be freshly distilled from an appropriate drying agent.

  • Stoichiometry: Ensure the accurate measurement of all reagents. An excess of the nucleophile is often used to drive the reaction to completion, but this can sometimes lead to side reactions.

Q2: I am observing a complex mixture of products and a low yield of my target molecule. What are the likely side reactions?

The bifunctional nature of this compound means that several side reactions can occur, leading to a complex product mixture and low yields of the desired compound. The primary competing reactions are:

  • Reaction at the "Wrong" Site: Depending on your target molecule, you may desire selective reaction at either the acetyl chloride or the sulfonyl chloride. The inherent reactivity differences and the reaction conditions will dictate the chemoselectivity. Generally, the acetyl chloride is more electrophilic and will react faster with most nucleophiles.[4]

  • Double Addition: If your nucleophile has more than one reactive site, or if you are using a large excess of the nucleophile, you may observe reaction at both the acetyl chloride and the sulfonyl chloride moieties.

  • Hydrolysis: As mentioned, hydrolysis of the starting material or the product can significantly reduce your yield. Acyl chlorides and sulfonyl chlorides react with water to form the corresponding carboxylic and sulfonic acids.[3]

  • Reaction with Solvent: Protic solvents like alcohols or even trace amounts of water in aprotic solvents will react with this compound. Some aprotic solvents like DMF can also react to form Vilsmeier-type reagents, which can complicate the reaction.[5]

  • Self-condensation/Polymerization: Under certain conditions, especially in the presence of a base, this compound can undergo self-condensation or polymerization.

Troubleshooting Guide: Low Yields and Side Reactions

Issue 1: Low Yield in the Synthesis of β-Ketosulfonamides from Enolates

The synthesis of β-ketosulfonamides is a primary application of this compound.[2][6] Low yields in this reaction are a common challenge.

Causality and Troubleshooting:

  • Enolate Formation and Stability: The formation of a stable and soluble enolate is critical. If the enolate is not fully formed or decomposes, the yield will be low.

    • Protocol: Ensure the use of a strong, non-nucleophilic base (e.g., LDA, LiHMDS) in a suitable anhydrous solvent (e.g., THF, diethyl ether). The deprotonation should be carried out at low temperatures (e.g., -78 °C) to prevent side reactions of the ketone starting material.

  • Order of Addition: The order of addition is crucial. The enolate should be added slowly to a solution of this compound at low temperature. Adding the this compound to the enolate can lead to localized high concentrations of the enolate, promoting self-condensation of the ketone.

  • Reaction Temperature: The reaction should be maintained at a low temperature (e.g., -78 °C to 0 °C) to prevent decomposition of the starting materials and products.[7]

Experimental Protocol: Synthesis of a β-Ketosulfonamide

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the ketone (1.0 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) (1.05 eq) in THF dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Acylation: In a separate flame-dried flask, dissolve this compound (1.1 eq) in anhydrous THF and cool to -78 °C. Slowly transfer the freshly prepared enolate solution to the this compound solution via cannula, keeping the temperature below -70 °C.

  • Quenching and Workup: After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Data Presentation: Effect of Base on β-Ketosulfonamide Synthesis

BaseSolventTemperature (°C)Typical YieldReference
LDATHF-78Good to Excellent[2][6]
LiHMDSTHF-78Good to Excellent[6]
NaHTHF/DMF0 to RTModerate to Low-
Et₃NDCM0 to RTLow to None-

Note: Yields are representative and can vary based on the specific substrate.

Visualization: Troubleshooting Low Yields in β-Ketosulfonamide Synthesis

troubleshooting_betaketo cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of β-Ketosulfonamide cause1 Incomplete or Decomposed Enolate start->cause1 cause2 Incorrect Order of Addition start->cause2 cause3 Reaction Temperature Too High start->cause3 cause4 Moisture Contamination start->cause4 solution1 Use strong, non-nucleophilic base (LDA, LiHMDS) at -78°C. Ensure complete deprotonation. cause1->solution1 Optimize enolate formation solution2 Add enolate solution slowly to this compound solution at low temperature. cause2->solution2 Control addition solution3 Maintain reaction temperature between -78°C and 0°C. cause3->solution3 Control temperature solution4 Use oven-dried glassware and anhydrous solvents. Store reagent under inert atmosphere. cause4->solution4 Ensure anhydrous conditions

Caption: Troubleshooting workflow for low yields in β-ketosulfonamide synthesis.

Issue 2: Low Yield in Reactions with Amines (Sulfonamide/Amide Formation)

When reacting this compound with amines, the desired product can be either a sulfonamide or an amide, depending on the reaction conditions and the nature of the amine. Low yields often result from a lack of chemoselectivity or side reactions.[8][9][10]

Causality and Troubleshooting:

  • Chemoselectivity: The acetyl chloride moiety is generally more reactive than the sulfonyl chloride.[4] To favor reaction at the sulfonyl chloride, it may be necessary to use a less reactive amine or specific catalysts. For selective reaction at the acetyl chloride, a more reactive amine and controlled stoichiometry are key.

  • Base Selection: A non-nucleophilic base (e.g., triethylamine, pyridine, or Hünig's base) is typically required to neutralize the HCl generated during the reaction.[9] Using the amine nucleophile itself as the base (by adding at least 2 equivalents) is also common but can lead to lower yields due to the formation of the amine hydrochloride salt, which is less soluble and can precipitate out of the reaction.[8]

  • Steric Hindrance: Sterically hindered amines will react more slowly, and higher temperatures may be required. However, elevated temperatures can also lead to decomposition of the starting material and product.[7]

Experimental Protocol: General Procedure for Reaction with a Primary Amine

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane, THF). Cool the solution to 0 °C in an ice bath.

  • Addition of Reagent: Dissolve this compound (1.05 eq) in the same anhydrous solvent and add it dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Data Presentation: Influence of Reaction Conditions on Amine Acylation

Amine TypeBase (eq)SolventTemperature (°C)Predominant ProductReference
Primary, unhinderedEt₃N (1.2)DCM0 to RTAcyl amide[9]
Primary, hinderedDBU (1.2)THFRT to 50Acyl amide-
AnilinePyridineDioxaneRT to 80Sulfonamide/Acyl amide mix
SecondaryEt₃N (1.2)DCM0 to RTAcyl amide[9]

Note: The chemoselectivity can be highly substrate-dependent.

Visualization: Chemoselectivity in Reactions with Amines

chemoselectivity cluster_conditions Reaction Conditions cluster_products Potential Products start This compound + Primary Amine cond1 Low Temperature (0°C) Less Reactive Amine Controlled Stoichiometry start->cond1 cond2 Higher Temperature More Reactive Amine Excess Amine start->cond2 prod1 Selective Acylation (Amide Formation) cond1->prod1 Favors prod2 Selective Sulfonylation (Sulfonamide Formation) cond2->prod2 May Favor prod3 Mixture of Products/ Double Addition cond2->prod3 Risk of

Caption: Factors influencing chemoselectivity in reactions with amines.

Issue 3: Low Yield in Reactions with Alcohols (Ester/Sulfonate Ester Formation)

Similar to amines, reactions with alcohols can lead to esterification at the acetyl chloride or sulfonate ester formation at the sulfonyl chloride.[11][12]

Causality and Troubleshooting:

  • Alcohol Reactivity: Primary alcohols are more reactive than secondary alcohols, which are more reactive than tertiary alcohols. For less reactive or sterically hindered alcohols, longer reaction times, higher temperatures, or the use of a catalyst may be necessary.[13]

  • Catalyst: The use of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can significantly accelerate the reaction, particularly for less reactive alcohols. A base like pyridine or triethylamine is still required to neutralize the generated HCl.[14]

  • Thermal Stability: this compound and the resulting products may be thermally unstable.[15] Prolonged heating should be avoided if possible. If heating is necessary, it should be done cautiously while monitoring the reaction for decomposition.

Experimental Protocol: General Procedure for Esterification of an Alcohol

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the alcohol (1.0 eq), an anhydrous solvent (e.g., dichloromethane), and a non-nucleophilic base (e.g., pyridine, 1.5 eq). If the alcohol is not very reactive, a catalytic amount of DMAP (0.1 eq) can be added.

  • Reagent Addition: Cool the mixture to 0 °C and slowly add a solution of this compound (1.1 eq) in the same solvent.

  • Reaction and Monitoring: Allow the reaction to stir at room temperature until completion, as monitored by TLC or GC-MS.

  • Workup and Purification: Quench the reaction with water and separate the layers. Wash the organic layer with dilute HCl (to remove pyridine/DMAP), saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Analytical Methods for Reaction Monitoring

Direct analysis of reactions involving this compound by techniques like TLC can be misleading due to the high reactivity of the compound with the silica gel plate.[16] A more reliable approach is to quench a small aliquot of the reaction mixture with a nucleophile like methanol and then analyze the resulting stable methyl ester derivative by TLC, GC-MS, or LC-MS.[7]

References

  • Sharpless, K. B.; Amberg, W.; Bennani, Y. L.; Crispino, G. A.; Hartung, J.; Jeong, K. S.; Kwong, H. L.; Morikawa, K.; Wang, Z. M.; Xu, D.; Zhang, X. L. The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. J. Org. Chem.1992, 57 (10), 2768–2771.
  • Gao, Y.; Sharpless, K. B. Asymmetric synthesis of β-ketosulfonamides. J. Am. Chem. Soc.1988, 110 (22), 7538–7539.
  • Spaltenstein, A.; Carpino, P. A.; Miyake, F.; O'Donnell, C. J. A practical synthesis of β-ketosulfonamides. J. Org. Chem.1997, 62 (22), 7774–7775.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
  • Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]

  • Al-Rawi, J. M. A.; Akrawi, D. A. Reactivity of 3-chlorosulfonylbenzoyl chloride in the aminolysis with aromatic amines. Indian J. Chem., Sect. B: Org. Chem. Incl. Med. Chem.1999, 38B(7), 808-812.
  • Sparkl. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. [Link]

  • MDPI. Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. [Link]

  • Reddit. Acyl Chloride and Primary Amine Reactions. [Link]

  • Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. [Link]

  • Chemguide. The reaction of acyl chlorides with ammonia and primary amines. [Link]

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]

  • ResearchGate. Reactions of aryl sulfonyl chloride with acetylacetone, ethyl acetoacetate and β‐naphthol. [Link]

  • Huskie Commons. Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. [Link]

  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • PubMed. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. [Link]

  • RSC Publishing. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link]

  • PubMed. Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. [Link]

  • NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Chlorine. [Link]

  • ACS Publications. Mechanochemical Synthesis of Ketones via Chemoselective Suzuki– Miyaura Cross-Coupling of Acyl Chlorides. [Link]

  • IISTE.org. Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. [Link]

  • ACS Publications. Thermal stability of choline chloride deep eutectic solvents by TGA/FTIR-ATR analysis. [Link]

  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • PMC. Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. [Link]

  • ResearchGate. Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. [Link]

  • Pearson+. Starting with acetyl chloride, what neutral nucleophile would you... [Link]

  • Organic Chemistry II. 22.3. Reaction of acyl derivatives with weak nucleophiles. [Link]

  • ResearchGate. (PDF) Unexpected Surprise in the Reactions of Acetals and Trialkylsilyl Chloride (R3SiCl): Efficient Deprotection of Aromatic Acyclic Acetals. [Link]

  • ATSDR. 7. ANALYTICAL METHODS. [Link]

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  • Google Patents. The assay method of chlorosulfuric acid in thionyl chloride.
  • JAPS. The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. [Link]

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  • Chemistry LibreTexts. 21.2: Nucleophilic Acyl Substitution Reactions. [Link]

  • Google Patents. Production of organic sulfonyl chlorides.
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Technical Support Center: Troubleshooting Unexpected Side Products with Chlorosulfonylacetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Chlorosulfonylacetyl chloride (CSAC). As a highly valuable bifunctional reagent, CSAC offers elegant solutions for introducing both an activated acyl group and a sulfonyl chloride moiety. However, its potent reactivity demands a nuanced understanding to prevent the formation of unexpected side products. This guide is structured as a series of questions and answers to directly address common issues encountered in the laboratory, providing not just solutions but the underlying chemical principles to empower your research.

Section 1: Understanding the Core Reactivity of this compound

Q1: What makes this compound so reactive and prone to side reactions?

A1: The propensity of this compound (CSAC) to form side products stems directly from its molecular architecture. It is a heterobifunctional electrophile, meaning it possesses two distinct and highly reactive sites susceptible to nucleophilic attack: an acyl chloride and a sulfonyl chloride .[1][2]

The carbon atom of the acyl chloride is extremely electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms.[3][4] Similarly, the sulfur atom of the sulfonyl chloride is highly electron-deficient. This dual reactivity is the primary reason for the formation of complex product mixtures if reaction conditions are not precisely controlled. Furthermore, both functional groups are extremely sensitive to moisture, leading to rapid hydrolysis.[5]

Diagram 1: Reactive electrophilic sites in this compound.

Section 2: Common Side Products and Their Formation Mechanisms

Q2: My TLC shows a new, more polar spot that stains positive with acid-base indicators. What is it?

A2: This is a classic sign of hydrolysis. You have likely formed chlorosulfonylacetic acid. CSAC reacts violently with water, even trace amounts present in your solvent, on your glassware, or from atmospheric moisture.[5][6] The acyl chloride is typically more susceptible to hydrolysis than the sulfonyl chloride.

Causality: The lone pair of electrons on the oxygen atom of water acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a chloride ion and deprotonation to yield the carboxylic acid and HCl.[6]

Hydrolysis_Troubleshooting Start Unexpected Polar Spot on TLC Check1 Hypothesis: Hydrolysis to Carboxylic Acid Start->Check1 Cause1 Moisture Source: Wet Solvent? Check1->Cause1 Cause2 Moisture Source: Improperly Dried Glassware? Check1->Cause2 Cause3 Moisture Source: Atmospheric Leak? Check1->Cause3 Solution1 Action: Distill solvent over a suitable drying agent (e.g., CaH₂) Cause1->Solution1 Solution2 Action: Oven-dry all glassware (>120°C) and assemble hot under inert gas Cause2->Solution2 Solution3 Action: Ensure positive pressure of inert gas (N₂/Ar) and check all seals Cause3->Solution3

Diagram 2: Troubleshooting workflow for suspected hydrolysis.
Q3: My reaction with an amine gave a significant amount of a di-substituted product instead of the targeted mono-acylated product. Why did this happen?

A3: This occurs when your nucleophile reacts at both the acyl chloride and the sulfonyl chloride sites. While the acyl chloride is generally more reactive, this selectivity is highly dependent on the reaction conditions.[4]

Causality and Mitigation:

  • Stoichiometry: Using more than one equivalent of the amine will drive the reaction towards di-substitution. For mono-acylation, use of 1.0 equivalent of the amine with 1.0-1.1 equivalents of a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl byproduct is recommended.[7] If using excess amine as the base, di-substitution is a significant risk.[8]

  • Temperature: Acyl chloride reactions are often rapid even at low temperatures.[9][10] Reactions at the sulfonyl chloride moiety typically require more energy (higher temperatures or longer reaction times). Running the reaction at 0°C or below will heavily favor acylation.

  • Order of Addition: Slowly adding the CSAC solution to the amine solution ensures the amine is always in excess locally, which can paradoxically lead to di-substitution if the reaction is fast. For selective mono-acylation, sometimes adding the amine slowly to a solution of CSAC at low temperature can provide better control.

Diagram 3: Kinetic vs. thermodynamic control of substitution.
Q4: My reaction turned dark brown and I've isolated a tar-like, intractable material. What is it?

A4: Dark coloration and tar formation are typically indicative of decomposition and/or polymerization. Aliphatic sulfonyl chlorides can be thermally unstable and decompose to liberate sulfur dioxide (SO₂) and hydrogen chloride (HCl).[11] These acidic byproducts can then catalyze further decomposition of your starting materials and products, leading to a cascade of unwanted reactions.

Causality:

  • Thermal Stress: Overheating the reaction mixture is a common cause. Acyl chloride reactions are often exothermic; without adequate cooling, localized hot spots can initiate decomposition.[12]

  • Acid-Catalyzed Degradation: The HCl generated during the reaction can catalyze side reactions if not effectively neutralized by a base.[11]

  • Polymerization: If you are using a nucleophile that is itself bifunctional (e.g., a diamine or a diol), intermolecular reactions can lead to the formation of oligomers or polymers, which often present as tars.

Section 3: Proactive Troubleshooting & Mitigation Strategies

Q5: What are the most critical parameters to control for a clean reaction with CSAC?

A5: Success with CSAC hinges on rigorous control of the reaction environment. The following table summarizes the key parameters and the scientific rationale for their importance.

ParameterCritical Control PointRationale for Control
Moisture Control Anhydrous conditionsCSAC reacts rapidly with water, causing hydrolysis of the starting material and reducing yield.[5][13]
Temperature Low temperature (e.g., 0°C to -78°C)Maximizes selectivity for the more reactive acyl chloride over the sulfonyl chloride and minimizes thermal decomposition.[10][12]
Stoichiometry Precise molar ratiosPrevents unwanted di-substitution and ensures complete consumption of the limiting reagent.
Order of Addition Slow, controlled additionMaintains low concentration of the reactive species, helps control the exotherm, and can influence selectivity.[14]
Solvent Choice Inert, dry solvent (DCM, THF, Toluene)The solvent must not react with CSAC. Protic solvents like alcohols are incompatible.[15]
Base Use of a non-nucleophilic baseScavenges the HCl byproduct, preventing acid-catalyzed side reactions and decomposition.[7][8]
Q6: How do I properly set up a reaction to eliminate moisture?

A6: A truly anhydrous setup is non-negotiable. Follow this validated protocol.

Protocol 1: General Procedure for Anhydrous Reaction Setup

  • Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser) must be thoroughly cleaned and then oven-dried at >120°C for at least 4 hours (preferably overnight).

  • Assembly: Assemble the glassware while still hot under a positive pressure of a dry, inert gas (Nitrogen or Argon). Use high-vacuum grease on all joints to ensure a perfect seal.

  • Inert Atmosphere: Once cooled to room temperature, maintain the inert atmosphere via a bubbler or balloon throughout the entire experiment.

  • Reagent Handling:

    • Use commercially available anhydrous solvents or distill them from an appropriate drying agent (e.g., DCM from CaH₂).

    • Transfer all liquid reagents via syringe through rubber septa.

    • Handle solid reagents in a glovebox or under a strong flow of inert gas.

  • Execution: Perform the reaction under the inert atmosphere, ensuring all entry points are sealed.[16][17]

Q7: I need to selectively react only the acyl chloride. What is the best protocol?

A7: To achieve high selectivity for the acyl chloride, you must leverage its higher reactivity under kinetically controlled conditions. This involves low temperatures and precise stoichiometry.

Protocol 2: Selective N-Acylation of a Primary Amine

  • Setup: Prepare an anhydrous reaction setup as described in Protocol 1.

  • Reagent Preparation: In the reaction flask, dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • CSAC Addition: In a separate, dry flask, dissolve this compound (1.05 equivalents) in anhydrous DCM. Using a syringe pump for maximum control, add the CSAC solution dropwise to the cold amine solution over 30-60 minutes.

  • Reaction: Stir the mixture at -78°C for 1-2 hours after the addition is complete.

  • Monitoring: Monitor the reaction by TLC. If the reaction is sluggish, allow it to slowly warm to 0°C.

  • Quench: Once the starting amine is consumed, quench the reaction at low temperature by adding a saturated aqueous solution of NH₄Cl.

Section 4: FAQs and Storage

Q8: How should I properly store this compound?

A8: Storage is critical to maintaining the reagent's integrity. CSAC should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., in an ampule or a bottle with a Sure/Seal™ cap).[16] It should be kept in a cool, dry, and dark place, away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents.[5]

Q9: My bottle of CSAC is yellow/brown. Is it still usable?

A9: Discoloration is a sign of decomposition.[11] While minor yellowing might be acceptable for some robust reactions, a dark color indicates significant degradation and the presence of acidic impurities (HCl, SO₂). For reactions requiring high purity and predictable outcomes, it is strongly recommended to purify the CSAC by fractional distillation under high vacuum before use or to use a new, unopened bottle.[15]

References

  • Method of stabilizing aliphatic sulfonyl-chlorides.
  • Addition & Elimination Reactions in Acyl Chlorides . Chemistry LibreTexts. [Link]

  • Process for the preparation of chlorides of chlorinated carboxylic acids.
  • reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis . Doc Brown's Chemistry. [Link]

  • Method for purifying acid chlorides.
  • Reactions of Acid Chlorides (ROCl) with Nucleophiles . Chemistry Steps. [Link]

  • Reactions of Acyl Chlorides with Alcohols . Chemistry LibreTexts. [Link]

  • 17.6: Reactions of Alcohols . Chemistry LibreTexts. [Link]

  • TRIPHENYLCHLOROMETHANE . Organic Syntheses. [Link]

  • nucleophilic addition / elimination in the reactions of acyl chlorides . Chemguide. [Link]

  • reaction between acyl chlorides and amines - addition / elimination . Chemguide. [Link]

  • Alcohol to Chloride - Common Conditions . Organic Chemistry Portal. [Link]

  • Purifying method for chloroacetyl chloride.
  • Chloroacetyl chloride . Wikipedia. [Link]

  • 21.2: Nucleophilic Acyl Substitution Reactions . Chemistry LibreTexts. [Link]

  • reaction between acyl chlorides and alcohols - addition / elimination . Chemguide. [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles) . Master Organic Chemistry. [Link]

  • A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine . National Institutes of Health. [Link]

  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines . ResearchGate. [Link]

  • Reactions of Alcohols . Michigan State University Chemistry. [Link]

  • the reaction of acyl chlorides with ammonia and primary amines . Chemguide. [Link]

  • Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens . Royal Society of Chemistry. [Link]

  • General procedures for the purification of Acid chlorides . Chempedia - LookChem. [Link]

  • Acetyl chloride | CH3COCl . PubChem. [Link]

  • Acyl chloride . Wikipedia. [Link]

  • METHANESULFINYL CHLORIDE . Organic Syntheses. [Link]

  • Synthesis and Reactions of Acid Chlorides . Organic Chemistry Tutor. [Link]

  • Reactions Acid Chlorides With Amines . YouTube. [Link]

  • Problem using Chloroacetyl Chloride . Sciencemadness.org. [Link]

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  • Separation and Rectification of Chloroacetyl Chloride from TiCl4 . ResearchGate. [Link]

  • Trouble with chloride acids . Reddit. [Link]

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Technical Support Center: Optimizing Reactions with Chlorosulfonylacetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Chlorosulfonylacetyl Chloride (CSAC). This guide is designed for researchers, chemists, and drug development professionals who utilize this highly reactive and versatile bifunctional reagent. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and ensuring the safe and effective use of CSAC.

Core Principles: Understanding the Key Intermediate

This compound (CSAC) is a powerful building block primarily because it serves as a precursor to sulfene (CH₂=SO₂), a highly reactive and transient intermediate. The entire optimization process hinges on the controlled in situ generation and subsequent trapping of this species.

The reaction is an E1cB elimination mechanism, initiated by a base (typically a tertiary amine like triethylamine, Et₃N). The base abstracts the acidic α-proton, and the resulting carbanion expels a chloride ion to form the sulfene.

Mechanism: Sulfene Generation from CSAC

Caption: Mechanism of sulfene generation and trapping.

The success of any reaction involving CSAC is determined by how efficiently the generated sulfene is trapped by the desired nucleophile or reaction partner before it can undergo oligomerization or other side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield consistently low?

Low yields are the most common issue and can stem from several factors:

  • Inefficient Sulfene Trapping: The sulfene intermediate is highly electrophilic and reacts rapidly. If your trapping agent (e.g., an imine, enamine, or alkene) is not sufficiently reactive or is present in too low a concentration, the sulfene will self-react or polymerize.

  • Reaction Temperature: These reactions are typically run at low temperatures (-78 °C to 0 °C) to control the rate of sulfene formation and minimize side reactions. Running the reaction at too high a temperature can lead to rapid decomposition.

  • Moisture Contamination: CSAC is extremely sensitive to moisture.[1] Both the sulfonyl chloride and the acyl chloride moieties will hydrolyze rapidly, quenching the reagent. Ensure all glassware is oven-dried and solvents are anhydrous.[1]

  • Base Selection: The choice of base is critical. While triethylamine is common, its basicity and steric hindrance are key. A base that is too weak will not efficiently generate the sulfene, while a base that is too strong or unhindered might react with the acyl chloride group.

Q2: What is the ideal solvent for this reaction?

Aprotic solvents are mandatory. The ideal solvent should:

  • Effectively dissolve your starting materials.

  • Remain liquid at the required low temperatures.

  • Be inert to the highly reactive intermediates.

Commonly used solvents include dichloromethane (DCM), tetrahydrofuran (THF), and diethyl ether. The choice often depends on the specific trapping agent and its solubility.

Q3: Can I use a different base than triethylamine?

Yes, but with caution. The pKa of the base is a crucial parameter. Stronger, non-nucleophilic bases like Hünig's base (DIPEA) can be effective. Weaker bases like pyridine may also be used, particularly in reactions like the synthesis of β-sultams from imines.[2] The key is to match the base to the specific requirements of your reaction system to favor deprotonation without promoting unwanted side reactions.[3]

Q4: My product is a complex mixture of byproducts. What is happening?

This usually points to poor control over the sulfene intermediate. If not trapped quickly, sulfene can dimerize or polymerize, leading to a complex and often intractable mixture. Another possibility is the reaction of the base or nucleophile with the chloroacetyl chloride moiety instead of, or in addition to, the sulfonyl chloride group.[4][5] Careful analysis (e.g., by crude NMR) can help identify the nature of the byproducts and guide optimization.

Troubleshooting Guide: A Problem-Solving Workflow

This section provides a structured approach to diagnosing and solving common experimental problems.

G Start Problem: Low or No Product Yield CheckMoisture Strict Anhydrous Conditions? (Oven-dried glass, dry solvents, inert atm) Start->CheckMoisture MoistureYes Yes CheckMoisture->MoistureYes OK MoistureNo No. Implement Strict Dry Techniques. CheckMoisture->MoistureNo Problem Found CheckTemp Reaction Temperature Control? (Maintained at -78°C to 0°C) TempYes Yes CheckTemp->TempYes OK TempNo No. Optimize Temperature Profile. CheckTemp->TempNo Problem Found CheckStoich Stoichiometry Correct? (Base, CSAC, Trapping Agent) StoichYes Yes CheckStoich->StoichYes OK StoichNo No. Verify calculations & measurements. CheckStoich->StoichNo Problem Found CheckPurity Reagent Purity Verified? (CSAC, Base, Solvent) PurityYes Yes CheckPurity->PurityYes OK PurityNo No. Purify/Re-source Reagents. CheckPurity->PurityNo Problem Found MoistureYes->CheckTemp TempYes->CheckStoich StoichYes->CheckPurity AdvancedTroubleshooting Advanced Troubleshooting: - Vary Base (Et3N, DIPEA, Pyridine) - Change Solvent (DCM, THF, Ether) - Increase Trapping Agent Concentration - Check Order of Addition PurityYes->AdvancedTroubleshooting

Caption: Troubleshooting workflow for low product yield.

Problem: Reaction fails to initiate (no consumption of starting material)
  • Potential Cause 1: Inactive Base. The tertiary amine base may have degraded (e.g., oxidation or quaternization).

    • Solution: Use freshly distilled triethylamine or Hünig's base. Verify its purity before use.

  • Potential Cause 2: Temperature Too Low. While low temperatures are necessary, some activation energy is still required. If the reaction is completely static at -78 °C, the rate may be impractically slow.

    • Solution: After the addition of CSAC at -78 °C, try allowing the reaction to slowly warm to -40 °C or even 0 °C, monitoring carefully by TLC or LCMS.

  • Potential Cause 3: Ineffective Deprotonation. The α-protons on CSAC are acidic, but a sufficiently strong base is required for efficient removal.[3]

    • Solution: Consider switching to a stronger, non-nucleophilic base like DBU, but be aware this can also accelerate side reactions. This is an advanced technique and should be approached with caution.

Problem: Formation of White Precipitate and Low Yield
  • Potential Cause: Precipitation of Amine Hydrochloride Salt. The formation of triethylammonium chloride is expected. However, if it precipitates excessively, it can coat the reactants or interfere with stirring, effectively halting the reaction.

    • Solution 1 (Solvent Change): Switch to a solvent that better solubilizes the ammonium salt, such as acetonitrile. However, be sure to verify that this solvent is compatible with your desired reaction.

    • Solution 2 (Slow Addition): Ensure the base is added slowly to the solution of the trapping agent and CSAC. This can keep the concentration of the salt below its solubility limit at any given time.

Optimization of Reaction Parameters (Data-Driven Insights)

The choice of base and solvent can dramatically affect reaction outcomes. Below is a table summarizing general trends observed in the synthesis of β-sultams, a common application of CSAC.

ParameterOption 1Option 2Option 3Rationale & Causality
Base Triethylamine (Et₃N)Hünig's Base (DIPEA)PyridineEt₃N is the standard, balancing basicity and low nucleophilicity. DIPEA is more sterically hindered, reducing potential N-acylation side reactions. Pyridine is a weaker base, which can be beneficial for sensitive substrates where slower sulfene generation is desired.[2][3]
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)TolueneDCM offers good solubility for many substrates and is unreactive. THF is a more polar option that can enhance the rate of some cycloadditions but must be scrupulously dried. Toluene is useful for reactions at slightly higher temperatures (0 °C to RT) but may cause solubility issues for polar reactants.
Temperature -78 °C (Dry Ice/Acetone)-20 °C (Ice/Salt)0 °C (Ice/Water)-78 °C provides maximum control, minimizing sulfene decomposition.[6] Warmer temperatures can increase reaction rates but risk lower yields due to byproduct formation. The optimal temperature is a balance between rate and selectivity.
Order of Addition CSAC to Substrate/BaseBase to Substrate/CSACN/AAdding CSAC last to a mixture of the trapping agent and base ensures the sulfene is generated in the presence of its reaction partner, maximizing the chance of efficient trapping.

Detailed Experimental Protocol: Synthesis of a β-Sultam

This protocol describes a general procedure for the [2+2] cycloaddition of a sulfene (generated from CSAC) with an imine to form a β-sultam, a valuable heterocyclic motif.[2][7][8]

Materials:

  • This compound (CSAC), 95%

  • Imine (1.0 eq)

  • Triethylamine (Et₃N, freshly distilled, 1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Oven-dried, three-neck round-bottom flask with a magnetic stirrer, nitrogen inlet, and thermometer.

Procedure:

  • Setup: Assemble the glassware and flush the system with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.[1]

  • Initial Solution: Dissolve the imine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in the reaction flask.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • CSAC Addition: Prepare a solution of CSAC (1.05 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the cold reaction mixture over 20-30 minutes via a syringe pump. Causality: Slow addition is crucial to maintain a low concentration of the sulfene intermediate, preventing polymerization and controlling the exotherm.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the consumption of the imine by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while the solution is still cold.

  • Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Safety & Handling

This compound is a corrosive, toxic, and moisture-sensitive chemical that requires careful handling in a well-ventilated fume hood.[1]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., butyl rubber), and safety goggles with a face shield.

  • Moisture Sensitivity: CSAC reacts violently with water, releasing corrosive hydrogen chloride gas.[1][9] Never allow it to come into contact with water or protic solvents. Store under an inert atmosphere.[1]

  • Inhalation Hazard: The vapor is highly irritating to the respiratory system.[10] All manipulations should be performed in a certified chemical fume hood.

  • Spill & Disposal: Neutralize small spills with sodium bicarbonate before wiping up. Dispose of all waste in accordance with local institutional guidelines for halogenated organic waste.

By understanding the underlying chemical principles and anticipating potential pitfalls, you can effectively optimize your reactions involving this compound, leading to higher yields, purer products, and safer laboratory practices.

References

  • Ding Y, Smith KL, Varaprasad CVNS, Chang E, Alexander J, Yao N. Synthesis of Thiazolone-based Sulfonamides as Inhibitors of HCV NS5B Polymerase. Bioorganic and Medicinal Chemistry Letters. 2007;17:841–845. [Link]

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. [Link]

  • Solid-Phase Synthesis of beta-Sultams. PubMed. [Link]

  • Methods of Sultam Synthesis. ResearchGate. [Link]

  • Organic Sulfur Mechanisms. 14. Kinetic Resolution in the Reaction of a Sulfene with an Amine. Journal of the American Chemical Society. [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry. [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health. [Link]

  • Chloroacetyl chloride. Wikipedia. [Link]

  • Sulfonyl Chlorides. YouTube. [Link]

  • Troubleshooting a difficult Heck reaction. Reddit. [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. ResearchGate. [Link]

  • Acyl chloride. Yufeng. [Link]

  • CHLOROACETYL CHLORIDE. Occupational Safety and Health Administration. [Link]

  • Synthesis of novel Sultams containing azetidinone heterocycles. Der Pharma Chemica. [Link]

  • Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Huskie Commons. [Link]

  • Highly Stereoselective Synthesis of trans-3-Chloro-beta-lactams from Imines and Mixed Chloroacetyl and Nitroacetyl Chlorides. ResearchGate. [Link]

  • Safety Data Sheet: Acetyl chloride. Chemos GmbH & Co.KG. [Link]

  • Organic synthesis advice (amide linker using chloroacetyl chloride)?. Reddit. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • Acid Chloride Reactions (General Mechanism). YouTube. [Link]

  • Why do tosylation and mesylation of alcohols follow different mechanisms?. Chemistry Stack Exchange. [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Alkene Reactions (Live Recording) Organic Chemistry Practice & Review. YouTube. [Link]

  • Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. National Institutes of Health. [Link]

  • Reactions of Alkenes--Tackling ALL of Them (Worksheet Solutions Walkthrough). YouTube. [Link]

  • A Novel Cycloaddition Reaction of Thermally Generated Sulfenes. Scilit. [Link]

Sources

Identifying and removing impurities from Chlorosulfonylacetyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Identification and Removal of Impurities

Welcome to the technical support center for Chlorosulfonylacetyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this highly reactive bifunctional reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct Q&A format, grounding our advice in established chemical principles and field-proven insights.

Section 1: Understanding the Impurity Profile

Question: What are the most probable impurities in my sample of this compound?

Answer: The impurity profile of this compound is intrinsically linked to its synthesis, handling, and storage. Given its dual reactive centers—an acyl chloride and a sulfonyl chloride—a range of byproducts and degradation products can be anticipated.

Synthesis-Related Impurities:

This compound is typically synthesized from chloroacetic acid or its derivatives through reactions involving chlorinating agents like thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂). Based on these pathways, the following impurities are commonly encountered:

  • Starting Materials: Unreacted chloroacetic acid, thionyl chloride, or sulfuryl chloride.

  • Side-Reaction Products:

    • Over-chlorinated species: Dichloroacetyl chloride may form if the reaction conditions are too harsh.

    • Anhydride Formation: Self-condensation of chloroacetic acid or reaction with the product can lead to the formation of chloroacetic anhydride.

  • Inorganic Impurities: Residual catalysts or byproducts from the chlorinating agent, such as phosphorus or sulfur-containing compounds, can be present.[1]

Degradation-Related Impurities:

This compound is highly susceptible to hydrolysis. Exposure to atmospheric moisture or residual water in solvents will lead to its rapid degradation.

  • Hydrolysis Products: The primary degradation products are chloroacetic acid and chlorosulfonic acid, along with the release of hydrogen chloride (HCl) gas.[1][2] The initial hydrolysis of the acyl chloride is typically faster than that of the sulfonyl chloride.

  • Thermal Decomposition Products: At elevated temperatures, decomposition can occur, potentially leading to the formation of phosgene and other toxic gases.

The following diagram illustrates the primary degradation pathway:

G cluster_products Products A This compound (ClSO₂CH₂COCl) C Chlorosulfonylacetic Acid (ClSO₂CH₂COOH) A->C Hydrolysis of Acyl Chloride D HCl B H₂O (Moisture) B->A F Chloroacetic Acid + Sulfuric Acid (ClCH₂COOH + H₂SO₄) C->F Hydrolysis of Sulfonyl Chloride E H₂O (Further Hydrolysis) E->C

Caption: Hydrolysis pathway of this compound.

Section 2: Analytical Methods for Purity Assessment

Question: How can I accurately determine the purity of my this compound sample?

Answer: Due to the reactive nature of this compound, direct analysis can be challenging. A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

Chromatographic Methods:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the main component and non-volatile impurities. A reverse-phase method is suitable.

    • Expert Insight: Direct analysis by HPLC is feasible but requires rigorous exclusion of water from the mobile phase and sample preparation to prevent on-column degradation. A non-aqueous reverse-phase method is often preferred. A published method for (Chlorosulfonyl)acetyl chloride uses a C18 or Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[3]

  • Gas Chromatography (GC): GC is well-suited for identifying volatile impurities.

    • Expert Insight: Direct injection of this compound can be problematic due to its high reactivity and potential for thermal decomposition in the injector port. Derivatization is a common and reliable approach. For instance, reaction with an alcohol (e.g., methanol) converts the reactive acyl and sulfonyl chlorides into more stable esters, which can then be analyzed by GC-FID or GC-MS.

Spectroscopic Methods:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is an excellent tool for a quick qualitative assessment and for detecting the presence of hydrolysis products.

    • Expected Absorptions for this compound:

      • C=O stretch (acyl chloride): A strong, sharp band around 1785-1815 cm⁻¹.

      • S=O stretch (sulfonyl chloride): Two strong bands, typically around 1370-1380 cm⁻¹ (asymmetric) and 1180-1190 cm⁻¹ (symmetric).

    • Indication of Impurities: The presence of a broad absorption band in the 3200-2500 cm⁻¹ region is indicative of the O-H stretch from carboxylic acid impurities (hydrolysis products).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help quantify impurities if a suitable internal standard is used.

    • Expert Insight: Samples must be prepared in a dry, aprotic NMR solvent (e.g., CDCl₃) immediately before analysis to prevent hydrolysis.

    • Expected ¹H NMR Spectrum: A singlet for the methylene protons (–CH₂–) is expected. The chemical shift will be significantly downfield due to the electron-withdrawing effects of both the acyl chloride and sulfonyl chloride groups. For the analogous chloroacetyl chloride, this peak appears around 4.5 ppm.[1]

    • Expected ¹³C NMR Spectrum: Resonances for the carbonyl carbon and the methylene carbon are expected.

Analytical Technique Information Provided Key Considerations
HPLC Quantitative purity, detection of non-volatile impurities.Requires non-aqueous conditions to prevent on-column degradation.
GC Detection of volatile impurities.Derivatization is often necessary due to the compound's reactivity and thermal lability.
FTIR Quick qualitative assessment, detection of hydrolysis products (O-H stretch).Provides functional group information.
NMR Detailed structural information, potential for quantification of impurities.Requires anhydrous aprotic solvents and immediate analysis.

Section 3: Purification Protocols

Question: My this compound is showing signs of degradation. What is the best way to purify it?

Answer: The primary method for purifying liquid acyl chlorides is fractional distillation under reduced pressure. This technique is effective at separating the desired product from less volatile impurities (like hydrolysis products and starting materials) and more volatile byproducts.

Fractional Distillation Workflow:

G A Crude Chlorosulfonylacetyl Chloride B Fractional Distillation Apparatus (Dry) A->B Charge Flask C Apply Vacuum (Inert Atmosphere) B->C D Gradual Heating C->D E Collect Fractions (Based on Boiling Point) D->E F Low-Boiling Impurities E->F First Cut G Purified Product E->G Main Fraction H High-Boiling Residue E->H Residue

Caption: Workflow for the purification of this compound.

Detailed Step-by-Step Protocol for Fractional Distillation:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using oven-dried glassware. This should include a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Crucial: Ensure all joints are well-sealed and the entire system is protected from atmospheric moisture using drying tubes (e.g., filled with CaCl₂) or by maintaining a positive pressure of an inert gas (e.g., Nitrogen or Argon).

  • Charging the Flask:

    • Charge the round-bottom flask with the crude this compound. It is advisable to add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Distillation Conditions:

    • Apply a vacuum to the system. The reduced pressure will lower the boiling point of the compound, preventing thermal decomposition.

    • Begin to gently and gradually heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Monitor the temperature at the distillation head. Collect any low-boiling impurities as the first fraction.

    • Once the temperature stabilizes at the expected boiling point of this compound, switch to a clean, dry receiving flask to collect the main fraction.

    • Stop the distillation before the flask is completely dry to avoid the concentration and potential decomposition of high-boiling residues.

  • Storage:

    • The purified product should be stored under an inert atmosphere in a tightly sealed container in a cool, dry place.

Alternative Purification Methods for Related Compounds:

For less reactive sulfonyl chlorides, other methods can be employed, though their applicability to the bifunctional this compound should be carefully considered:

  • Adsorption: Passing the crude product through a column of activated carbon can remove certain impurities.[4]

  • Chemical Treatment: Washing with a dilute sodium bicarbonate solution can neutralize acidic impurities, but this is hazardous with highly reactive acyl chlorides due to vigorous reaction and hydrolysis.[5] This method is generally not recommended for this compound.

Section 4: Safe Handling and Storage

Question: What are the essential safety precautions for handling this compound?

Answer: this compound is a corrosive and highly reactive compound that requires strict safety measures.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber or Viton).

  • Body Protection: A lab coat and, for larger quantities, a chemical-resistant apron are necessary.

  • Respiratory Protection: All manipulations should be performed in a well-ventilated fume hood. If there is a risk of inhalation, a respirator with an appropriate acid gas cartridge should be used.

Handling Procedures:

  • Moisture Exclusion: Always handle under anhydrous conditions. Use dry solvents and glassware, and work under an inert atmosphere (Nitrogen or Argon) whenever possible.

  • Reactivity: Be aware of its violent reaction with water, alcohols, amines, and bases.[1]

  • Dispensing: Use glass or PTFE-lined syringes and cannulas for transfers.

Storage:

  • Store in a tightly sealed container, preferably under an inert atmosphere.

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage area should be a designated corrosives cabinet.

Spill and Waste Disposal:

  • In case of a spill, neutralize cautiously with a dry, inert absorbent material such as sodium bicarbonate or a commercial spill kit for acids. Do not use water.

  • Dispose of waste in accordance with local, state, and federal regulations.

References

  • CN105348083A - Purifying method for chloroacetyl chloride - Google P
  • CA1116630A - Preparation of chloroacetyl chloride - Google P
  • Synthesis of 2-(2-Oxocyclohexyl)acetyl chloride from 2-(2-oxocyclohexyl)acetic acid - Benchchem. (URL not available)
  • Method for synthesizing chlorantraniliprole - P
  • acetyl chloride - Organic Syntheses Procedure. (URL not available)
  • Acetyl chloride, (chlorosulfonyl) - SIELC Technologies. [Link]

  • A New, Mild Preparation of Sulfonyl Chlorides.
  • Synthesis and Comparison of Three Novel β-Lactam Antibiotics using Diphenyl acetyl Chloride and 3,4,5 Trimethoxybenzoyl Chlorid - AWS. (URL not available)
  • Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem. [Link]

  • Chloroacetyl chloride - Wikipedia. [Link]

  • Synthesis of sulfonyl chloride substr
  • EP0022185A1 - Process for the preparation of chloroacetyl chloride - Google P
  • General procedures for the purification of Acid chlorides - Chempedia - LookChem. [Link]

  • Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis - ResearchG
  • Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl ch. (URL not available)
  • Reactions of Acyl Chlorides with Water - Chemistry LibreTexts. [Link]

  • US3108137A - Production of organic sulfonyl chlorides - Google P
  • CHLOROACETYL CHLORIDE - CAMEO Chemicals. (URL not available)
  • 2 - SAFETY D

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Technical Support Center: TLC Analysis of Highly Reactive Acyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of Thin-Layer Chromatography (TLC) with highly reactive acyl chlorides. The inherent instability of these compounds on standard silica gel plates often leads to misleading or uninterpretable results. This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome these challenges, ensure the integrity of your analysis, and confidently monitor your reaction progress.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the TLC analysis of acyl chlorides. Each issue is broken down by probable cause and a series of actionable solutions, grounded in the chemical principles at play.

Problem 1: My TLC plate only shows the spot for my starting carboxylic acid, even though I'm sure the reaction to form the acyl chloride has worked.

Probable Cause: The most common reason for this observation is the on-plate hydrolysis of the acyl chloride. Standard silica gel TLC plates are hygroscopic and contain bound water; the silica itself is also slightly acidic (SiO₂·nH₂O), which can catalyze the rapid conversion of the highly reactive acyl chloride back to its corresponding carboxylic acid upon spotting and during elution.[1][2] What you are observing is likely the result of decomposition, not a failed reaction.

Solutions:

  • Plate Preparation - Rigorous Drying:

    • Before use, place your TLC plates in a drying oven at 110-120 °C for at least 30-60 minutes to remove adsorbed water.[1]

    • Store the dried plates in a desiccator until they are ready to be spotted. This minimizes re-exposure to atmospheric moisture.

  • Use Anhydrous Solvents:

    • Ensure your TLC mobile phase is prepared using anhydrous solvents. Even trace amounts of water in the eluent can cause hydrolysis as the solvent front moves up the plate.

  • Indirect Analysis via In-Situ Derivatization (Recommended Method):

    • Since direct analysis is often unreliable, the most robust method is to convert the acyl chloride into a more stable, less reactive derivative immediately before analysis.[2][3] Reacting it with a primary alcohol (e.g., methanol or ethanol) provides a stable ester that can be easily analyzed by TLC.

    • Protocol: See "Experimental Protocol 1: Indirect TLC Analysis via Ester Derivatization" below.

  • Consider Alternative Stationary Phases:

    • If direct analysis is absolutely necessary, switch to a less reactive stationary phase. Neutral alumina plates can be a suitable alternative to silica gel as they are less acidic and can be rigorously dried.[1][3][4] Reversed-phase (e.g., C18) plates can also be used, but will require significant redevelopment of the mobile phase system.[5]

Problem 2: My acyl chloride spot is a long, unresolved streak, not a tight spot.

Probable Cause: Streaking in TLC can result from several factors when dealing with acyl chlorides:

  • On-plate Decomposition: As mentioned above, continuous decomposition of the acyl chloride as it moves up the plate will result in a streak rather than a distinct spot.[3]

  • Sample Overloading: Applying too much of the reaction mixture to the plate can saturate the stationary phase, leading to poor separation and streaking.[6][7][8]

  • Interaction with Silica: The highly polar nature of the acyl chloride and the generated HCl byproduct can lead to strong, non-ideal interactions with the silica gel stationary phase.[3]

  • High-Boiling Point Solvents: If your reaction is in a high-boiling point solvent like DMF or DMSO, it will not evaporate fully at the origin and will streak up the plate, carrying your compound with it.[1][9]

Solutions:

  • Optimize Sample Application:

    • Dilute your reaction mixture significantly in a dry, volatile solvent (e.g., anhydrous dichloromethane or diethyl ether) before spotting.

    • Apply the sample in small, repeated applications to the same point, allowing the solvent to fully evaporate between each application. This keeps the initial spot size small and concentrated.[7]

  • Modify the Mobile Phase:

    • For streaking caused by the acidity of the resulting carboxylic acid (from hydrolysis), adding a very small amount (e.g., 0.5-1%) of acetic or formic acid to the eluent can sometimes help create a sharper spot for the acid, though this will not solve the primary issue of acyl chloride decomposition.[6][10]

  • Employ Indirect Analysis:

    • The most effective solution is to use the in-situ derivatization method described in "Problem 1" and detailed in "Experimental Protocol 1." The resulting stable ester is much less likely to streak.

  • Remove High-Boiling Solvents:

    • If you suspect a high-boiling reaction solvent is the cause, after spotting the plate, place it under a high vacuum for 5-10 minutes to evaporate the residual solvent before developing the plate.[9]

Problem 3: I don't see any spots on my TLC plate, even under UV light or with stains.

Probable Cause:

  • Non-UV Active Compounds: Aliphatic acyl chlorides (e.g., propionyl chloride, butyryl chloride) lack a chromophore and will not be visible under a standard 254 nm UV lamp.[11] Aromatic acyl chlorides (e.g., benzoyl chloride) should be UV active.

  • Volatility: Very small, volatile acyl chlorides may evaporate from the plate before or during development.

  • Insufficient Concentration: The sample spotted may be too dilute to detect.[7][10]

  • Complete Decomposition: The acyl chloride may have fully decomposed at the baseline, and the resulting carboxylic acid may be too polar to move from the origin in your chosen solvent system.

Solutions:

  • Use a Broad-Spectrum Visualization Method:

    • After running the TLC, first check under UV light. If nothing is visible, use a chemical stain.

    • A potassium permanganate (KMnO₄) stain is a good general-purpose choice, as it reacts with many functional groups.

    • Anisaldehyde stains are also effective, especially for the ester derivatives formed via the indirect analysis method.[3]

    • An iodine chamber can be used to visualize many organic compounds, though it is not always the most sensitive method.[12]

  • Confirm with Indirect Analysis:

    • Perform the in-situ derivatization with methanol (Protocol 1). The resulting methyl ester will likely have a different polarity and may be more amenable to your TLC system. If a new spot appears after derivatization that is not present in your starting material, it confirms the presence of the acyl chloride in your reaction mixture.[2]

  • Increase Sample Concentration on the Plate:

    • Spot the plate multiple times in the same location, allowing the solvent to dry between applications, to increase the amount of analyte without overloading.[7]

Experimental Protocols

Experimental Protocol 1: Indirect TLC Analysis via Ester Derivatization

This is the most reliable method for monitoring reactions involving the formation or consumption of acyl chlorides.

Objective: To convert the reactive acyl chloride into a stable methyl ester for accurate TLC analysis.

Materials:

  • Reaction mixture containing the acyl chloride.

  • Small vial or microcentrifuge tube.

  • Anhydrous methanol.

  • TLC plate (standard silica gel is acceptable for the stable ester).

  • Capillary spotters.

  • Standard TLC development and visualization equipment.

Procedure:

  • Using a glass pipette or syringe, withdraw a small aliquot (e.g., 2-3 drops) of your reaction mixture.

  • Place the aliquot into a clean, dry small vial.

  • Add an excess of anhydrous methanol (e.g., 0.2-0.5 mL). The reaction is typically instantaneous at room temperature. The methanol acts as both a quenching agent and a solvent.

  • You now have a solution where your acyl chloride has been quantitatively converted to its corresponding methyl ester.

  • Spot this derivatized mixture onto your TLC plate alongside your starting material (the original carboxylic acid) and a co-spot for comparison.

  • Develop and visualize the plate as you normally would. The newly formed ester spot will indicate the presence and relative amount of acyl chloride in your reaction.

Data Presentation & Visualization

Table 1: Troubleshooting Summary for Acyl Chloride TLC
Observed ProblemMost Likely Cause(s)Recommended Solution(s)
Only starting carboxylic acid is visible. On-plate hydrolysis of the acyl chloride.[1][2]Perform indirect analysis via ester derivatization (Protocol 1).[2][3]
A long, unresolved streak appears. On-plate decomposition; sample overloading; strong interaction with silica.[3][6][7]Dilute sample; use smaller spots; switch to indirect analysis.
No spots are visible. Compound is not UV-active; insufficient concentration; high volatility.[11]Use a chemical stain (KMnO₄, anisaldehyde); concentrate the spot; use indirect analysis.
Rf values are inconsistent. TLC chamber not saturated; solvent composition changing; plate not fully dried.Use filter paper to saturate the chamber; keep the chamber covered; dry plates in an oven before use.
Diagram 1: Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing and solving common TLC issues with acyl chlorides.

TLC_Troubleshooting start Start TLC Analysis problem What is the issue? start->problem streak Unresolved Streak problem->streak start_mat Only Starting Material Visible problem->start_mat no_spot No Spots Visible problem->no_spot cause_streak Probable Causes: - Decomposition - Overloading - High-boiling solvent streak->cause_streak cause_hydrolysis Probable Cause: On-plate Hydrolysis start_mat->cause_hydrolysis cause_no_spot Probable Causes: - Not UV-Active - Too Dilute - Volatile no_spot->cause_no_spot sol_derivatize Primary Solution: Indirect Analysis via Derivatization (Protocol 1) cause_hydrolysis->sol_derivatize sol_dry Secondary Solution: - Dry TLC Plate in Oven - Use Anhydrous Solvents cause_hydrolysis->sol_dry cause_streak->sol_derivatize sol_spotting Secondary Solution: - Dilute Sample - Apply Smaller Spots - Evacuate High-Boiling Solvents cause_streak->sol_spotting cause_no_spot->sol_derivatize sol_stain Secondary Solution: - Use Chemical Stain (KMnO4) - Concentrate Spot cause_no_spot->sol_stain

Caption: Troubleshooting workflow for acyl chloride TLC.

Diagram 2: Workflow for Indirect TLC Analysis

This diagram illustrates the recommended procedure for reliably monitoring your reaction.

Derivatization_Workflow cluster_reaction Reaction Vessel cluster_analysis TLC Analysis Prep reaction_mix Reaction Mixture (Carboxylic Acid -> Acyl Chloride) aliquot 1. Withdraw small aliquot of reaction mixture reaction_mix->aliquot quench 2. Quench with anhydrous MeOH in vial aliquot->quench ester Result: Stable Methyl Ester in Solution quench->ester spot 3. Spot derivatized mixture, starting material, and co-spot on TLC plate ester->spot develop 4. Develop and Visualize TLC spot->develop

Caption: Workflow for indirect analysis via derivatization.

Frequently Asked Questions (FAQs)

Q1: Is it ever possible to run a direct TLC of an acyl chloride without it decomposing? While challenging, it is sometimes possible for less reactive, aromatic acyl chlorides on meticulously dried plates with a completely anhydrous, non-polar mobile phase.[1] However, the results are often difficult to reproduce and should be interpreted with extreme caution. For routine reaction monitoring, the indirect derivatization method is overwhelmingly superior in terms of reliability and accuracy.

Q2: My acyl chloride is a solid. How should I prepare my sample for spotting? Dissolve the solid in a minimal amount of a dry, volatile, and relatively non-polar solvent, such as anhydrous dichloromethane or diethyl ether. Avoid solvents like DMF or DMSO unless they are part of the reaction mixture, as they are difficult to remove from the plate.[1][9]

Q3: How do I choose a solvent system for the derivatized ester? The resulting ester will be significantly less polar than the starting carboxylic acid. A good starting point for the mobile phase is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[1] You can start with a system like 20-30% ethyl acetate in hexanes and adjust the polarity to achieve an Rf value of 0.3-0.4 for the product spot.[13]

Q4: Can I use this derivatization technique for quantitative analysis? While TLC is primarily a qualitative technique, this method can provide semi-quantitative information.[14][15] By comparing the intensity of the derivatized ester spot over time, you can effectively monitor the progress of the reaction and estimate its completion. For precise quantitative results, techniques like HPLC or GC-MS, potentially with a similar derivatization strategy, are required.[15][16]

Q5: What if I use an amine instead of an alcohol to quench the reaction? Quenching with an amine (e.g., benzylamine or aniline) to form a stable amide is also a perfectly valid strategy. Amides are generally more polar than esters, so you would need to adjust your TLC solvent system accordingly (likely requiring a more polar mobile phase). The choice between forming an ester or an amide depends on which derivative provides better separation from other components in your reaction mixture.

References

  • Sciencemadness Discussion Board. (2007). Acyl chloride on TLC. [Online] Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Online] Available at: [Link]

  • pharmashare.in. (2025). Troubleshooting TLC. [Online] Available at: [Link]

  • Reddit. (2024). TLC stains for Acyl halides : r/Chempros. [Online] Available at: [Link]

  • Wikipedia. (2023). Thin-layer chromatography. [Online] Available at: [Link]

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  • Reddit. (2017). Alternatives to silica gel or alternative method of purification? : r/chemistry. [Online] Available at: [Link]

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Online] Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Run a Prep TLC. [Online] Available at: [Link]

  • LinkedIn. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Online] Available at: [Link]

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  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Online] Available at: [Link]

  • ResearchGate. (2024). Fast Question: Do hydrochloride salts run on a TLC plate?. [Online] Available at: [Link]

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  • Royal Society of Chemistry. (2021). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. [Online] Available at: [Link]

  • ResearchGate. (2025). Are there alternatives for silica for column chromatography?. [Online] Available at: [Link]

  • ResearchGate. (2017). Why chain chloride spot did not appear in TLC experiment?Is it because of no conjugation?How should I deal this?. [Online] Available at: [Link]

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  • ResearchGate. (2016). Reaction of Acyl Chlorides with In Situ Formed Zinc Selenolates: Synthesis of Selenoesters versus Ring-Opening Reaction of Tetrahydrofuran. [Online] Available at: [Link]

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Technical Support Center: Safely Scaling Up Reactions Involving Chlorosulfonylacetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for handling and scaling up reactions involving chlorosulfonylacetyl chloride. This guide is designed for researchers, scientists, and drug development professionals. It aims to provide in-depth technical guidance, troubleshooting, and safety protocols in a practical question-and-answer format. My objective is to combine technical precision with real-world insights to ensure the safe and successful execution of your chemical syntheses.

Section 1: Understanding the Reagent: Fundamental Properties and Hazards

Before scaling up any reaction, a thorough understanding of the reagent's properties is paramount. This compound (CSAC) is a highly reactive, bifunctional compound, making it a valuable building block in organic synthesis. However, its reactivity also presents significant safety challenges.

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive and toxic substance that reacts violently with water.[1][2] Its primary hazards stem from its high reactivity:

  • Corrosivity: It causes severe skin burns and eye damage upon contact.[1][3] Vapors are also corrosive to the respiratory tract.[2]

  • Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[2] Inhalation can lead to lung damage, and prolonged exposure may cause organ damage.[2] A case report from an occupational poisoning incident highlighted that exposure can lead to severe health effects, including death.[4][5][6]

  • Reactivity with Water: It reacts violently with water, including moisture in the air, to produce toxic and corrosive gases such as hydrogen chloride (HCl) and sulfur oxides.[1][7] This reaction is highly exothermic and can lead to a dangerous increase in pressure within a closed system.

  • Thermal Instability: While specific data on the thermal decomposition of this compound is limited, analogous acyl chlorides can decompose upon heating, potentially releasing toxic fumes like phosgene and hydrogen chloride.[7][8]

Hazard Summary Table:
Hazard ClassificationDescriptionGHS Pictograms
Skin Corrosion/Irritation Category 1B: Causes severe skin burns and eye damage.[1][3]GHS05: Corrosive
Serious Eye Damage/Irritation Category 1: Causes serious eye damage.[1]GHS05: Corrosive
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.[2]GHS06: Toxic
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation.[1]GHS07: Exclamation mark
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure.[2]GHS08: Health hazard
Hazardous to the Aquatic Environment Very toxic to aquatic life.[2]GHS09: Environmental hazard

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

Proper protection is the first line of defense when working with hazardous chemicals. The selection of PPE and the implementation of engineering controls must be based on a thorough risk assessment.

Q2: What is the minimum required PPE for handling this compound in a laboratory setting?

A2: Due to its corrosive and toxic nature, a comprehensive PPE ensemble is mandatory:

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[9] Given the severe reactivity with water and potential for splashing, a full-face shield in addition to goggles is strongly recommended.[9]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves.[3] Given that this compound can permeate some materials, it is advisable to double-glove. Ensure the selected gloves have a suitable breakthrough time for this specific chemical.

    • Lab Coat/Apron: A flame-retardant and chemically resistant lab coat is essential. For larger scale operations, a PVC apron or a full protective suit may be necessary.[10]

  • Respiratory Protection: All handling of this compound should be performed in a well-ventilated fume hood.[3] If there is a risk of exposure exceeding permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[1] In emergency situations or where exposure levels are unknown, a self-contained breathing apparatus (SCBA) is required.[8]

Engineering Controls Workflow:

G cluster_0 Primary Containment cluster_1 Secondary Containment & Safety Measures FumeHood Fume Hood Ventilation Adequate General Laboratory Ventilation FumeHood->Ventilation Exhausts to exterior Glovebox Glovebox (for highly sensitive operations) Glovebox->Ventilation Eyewash Emergency Eyewash Station Shower Safety Shower SpillKit Chemical Spill Kit

Caption: Hierarchy of engineering controls for safe handling.

Section 3: Reaction Scale-Up Considerations and Troubleshooting

Scaling up reactions from the benchtop to pilot or production scale introduces new challenges related to heat transfer, mass transfer, and reaction kinetics.

Q3: My reaction with this compound is showing an uncontrolled exotherm during scale-up. What are the likely causes and how can I mitigate this?

A3: Uncontrolled exotherms are a major safety concern when scaling up reactions with highly reactive reagents like this compound. The primary causes are often related to inadequate heat removal and poor control over the addition rate.

Potential Causes:

  • Insufficient Cooling: The surface-area-to-volume ratio decreases as the reactor size increases. This means that the ability to remove heat from the reaction mixture becomes less efficient.

  • Rapid Reagent Addition: Adding the this compound too quickly can generate heat faster than the cooling system can remove it, leading to a thermal runaway.

  • Presence of Water: Contamination of the reaction with water will lead to a violent, exothermic hydrolysis of the this compound.[11]

  • Inadequate Mixing: Poor agitation can create localized "hot spots" where the concentration of reactants is high, leading to a rapid and uncontrolled reaction in that area.

Mitigation Strategies:

  • Controlled Addition: Use a syringe pump or a dropping funnel with precise control to add the this compound at a slow, steady rate. Monitor the internal temperature of the reaction closely during the addition.

  • Pre-cooling: Cool the reaction mixture to a lower temperature than the intended reaction temperature before starting the addition of this compound.

  • Solvent Selection: Choose a solvent with a high heat capacity and a boiling point that can help to dissipate heat.

  • Reactor Configuration: For larger scale reactions, consider using a jacketed reactor with a reliable cooling system. Ensure the reactor is equipped with an efficient overhead stirrer to maintain a homogenous mixture.

  • Strictly Anhydrous Conditions: Ensure all glassware, solvents, and starting materials are rigorously dried before use.[11] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[11]

Troubleshooting Guide: Reaction Exotherms
SymptomPossible CauseRecommended Action
Rapid temperature increase during addition Addition rate is too fast.Immediately stop the addition and apply maximum cooling. Once the temperature is under control, resume addition at a much slower rate.
Fuming or gas evolution from the reaction Reaction with moisture or decomposition.Ensure the inert atmosphere is maintained. Check for any leaks in the system. If fuming is excessive, consider quenching the reaction.
Localized boiling or bubbling Poor mixing leading to hot spots.Increase the stirring rate to improve homogeneity. If the issue persists, consider a different stirrer design (e.g., anchor or turbine).
Q4: I am observing unexpected side products in my scaled-up reaction. What are some common side reactions of this compound?

A4: this compound is a bifunctional electrophile, meaning it has two reactive sites: the sulfonyl chloride and the acetyl chloride.[12] The desired reaction pathway can be influenced by the nucleophile used and the reaction conditions.

Common Side Reactions:

  • Reaction with Nucleophiles at Both Sites: Strong nucleophiles can potentially react with both the sulfonyl chloride and the acetyl chloride moieties, leading to a mixture of products.[13] The acetyl chloride is generally more reactive than the sulfonyl chloride.[12]

  • Hydrolysis: As mentioned, any moisture will lead to the formation of chlorosulfonylacetic acid, which may participate in further unwanted reactions.[13]

  • Elimination Reactions: Depending on the substrate and base used, elimination reactions can occur, leading to the formation of unsaturated byproducts.

  • Thermal Decomposition: At elevated temperatures, this compound can decompose, potentially forming ketenes and other reactive intermediates.[14]

Strategies to Minimize Side Products:

  • Control of Stoichiometry: Carefully control the stoichiometry of the nucleophile to favor reaction at the desired site.

  • Temperature Control: Running the reaction at a lower temperature can often improve selectivity and reduce the rate of side reactions.

  • Choice of Base: If a base is required, select one that is non-nucleophilic and will not compete with the desired nucleophile.

  • In-situ Monitoring: Utilize analytical techniques such as in-situ IR or NMR spectroscopy to monitor the progress of the reaction and detect the formation of intermediates or side products in real-time.

Reaction Pathway Diagram:

G CSAC This compound DesiredProduct Desired Product (Acyl Substitution) CSAC->DesiredProduct Reaction at Acetyl Chloride SideProduct1 Side Product (Sulfonyl Substitution) CSAC->SideProduct1 Reaction at Sulfonyl Chloride HydrolysisProduct Hydrolysis Product (Chlorosulfonylacetic Acid) CSAC->HydrolysisProduct Reaction with Water Nucleophile Nucleophile (Nu-H) Nucleophile->DesiredProduct Nucleophile->SideProduct1 Water Water (H2O) Water->HydrolysisProduct

Caption: Competing reaction pathways for this compound.

Section 4: Emergency Procedures and Waste Disposal

Despite the best precautions, accidents can happen. A well-defined emergency plan is crucial for mitigating the consequences of a spill or exposure.

Q5: What is the correct procedure for handling a spill of this compound?

A5: In the event of a spill, immediate and decisive action is required to minimize harm to personnel and the environment.

Spill Response Protocol:

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and the emergency response team.[8]

  • Isolate the Area: Secure the area to prevent unauthorized entry.

  • Don Appropriate PPE: Before attempting to clean up the spill, don the full PPE ensemble, including respiratory protection.[10]

  • Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent, to contain the spill.[8][15] DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE SAWDUST. [8]

  • Neutralize and Collect: Once absorbed, carefully collect the material into a suitable, labeled container for hazardous waste.[15][16]

  • Decontaminate the Area: After the bulk of the spill has been removed, decontaminate the area with a suitable solvent (e.g., isopropanol), followed by a thorough cleaning with soap and water. Ensure proper ventilation during decontamination.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.[15]

Q6: How should I properly quench and dispose of unreacted this compound and reaction waste?

A6: Quenching is a critical step to safely neutralize the reactivity of this compound before disposal.

Quenching Protocol:

  • Cool the Reaction Mixture: Before quenching, cool the reaction mixture in an ice bath.

  • Slow Addition to a Quenching Solution: Slowly and carefully add the reaction mixture to a separate, stirred vessel containing a suitable quenching agent. A common and effective method is to add it to a cold, stirred solution of a weak base, such as sodium bicarbonate, or a large excess of a non-nucleophilic alcohol like isopropanol.[17][18]

  • Control Gas Evolution: Be aware that quenching will generate a significant amount of gas (HCl and CO2 if using bicarbonate). Ensure the quenching vessel is adequately vented and performed in a fume hood.

  • Verify Neutralization: After the addition is complete, check the pH of the resulting solution to ensure that all the reactive material has been neutralized.

  • Waste Segregation and Disposal: The neutralized waste should be collected in a properly labeled hazardous waste container. Do not mix it with other waste streams unless compatibility has been confirmed.

Section 5: FAQs

Q: Can I store this compound in a standard laboratory refrigerator?

A: No. While it should be stored in a cool, dry place, a standard refrigerator is not suitable due to the potential for spark sources and lack of adequate ventilation for corrosive vapors.[3][11][15] It should be stored in a dedicated, well-ventilated cabinet for corrosive materials, away from incompatible substances like water, acids, bases, and strong oxidizing agents.[1]

Q: What are the signs of decomposition of this compound?

A: Decomposition may be indicated by a change in color (darkening), the evolution of fumes (HCl), or an increase in pressure within the container. If any of these signs are observed, handle the container with extreme caution and consult with your institution's safety officer.

Q: Are there any analytical methods to monitor the concentration of this compound in my reaction?

A: Yes, while challenging due to its reactivity, in-situ monitoring is possible. Techniques like FT-IR spectroscopy can be used to track the disappearance of the characteristic carbonyl and sulfonyl chloride stretches. For offline analysis, derivatization followed by gas chromatography (GC) or liquid chromatography (LC) can be employed.[19]

References

  • GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

  • GV Health. (2022). Chemical Spills: How to safely contain & remove. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Laser pyrolysis studies of the thermal decomposition of chlorinated organic compounds. Part 1—acyl chlorides. Retrieved from [Link]

  • Guo, L., Zhang, X., Zhou, Z., Shi, M., Jian, X., & Dong, L. (2023). Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China. Frontiers in Public Health, 11, 1215293. [Link]

  • Semantic Scholar. (2021). Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. Retrieved from [Link]

  • Guo, L., Zhang, X., Zhou, Z., Shi, M., Jian, X., & Dong, L. (2023). Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China. Frontiers in Public Health, 11, 1215293. [Link]

  • Guo, L., Zhang, X., Zhou, Z., Shi, M., Jian, X., & Dong, L. (2023). Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China. ResearchGate. [Link]

  • MDPI. (2021). Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. Retrieved from [Link]

  • Birudukota, S., et al. (2024). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide hydrochloride. Journal of Applied Pharmaceutical Science, 14(11), 196-207. [Link]

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Validation & Comparative

A Comparative Guide to Sulfonylating Agents: Unveiling the Potential of Chlorosulfonylacetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, particularly within drug discovery and development, the choice of a sulfonylating agent is a critical decision that dictates reaction efficiency, selectivity, and ultimately, the viability of a synthetic route. While reagents like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are well-established workhorses, the exploration of more reactive and specialized agents is paramount for accessing novel chemical space and overcoming synthetic challenges. This guide provides an in-depth, objective comparison of Chlorosulfonylacetyl chloride with other common sulfonylating agents, offering insights into its unique reactivity profile and potential applications, supported by established chemical principles and a detailed experimental protocol for comparative analysis.

The Crucial Role of Sulfonylation in Drug Development

The introduction of a sulfonyl group (-SO₂-) into a molecule can profoundly alter its physicochemical and biological properties. Sulfonamides are a cornerstone of medicinal chemistry, found in a wide array of drugs, including antibiotics, diuretics, and anticonvulsants. The sulfonyl moiety can enhance water solubility, modulate lipophilicity, and form key hydrogen bond interactions with biological targets. Consequently, the ability to efficiently and selectively introduce this functional group is of utmost importance to researchers and drug development professionals.[1][2]

A Comparative Overview of Common Sulfonylating Agents

The reactivity of a sulfonyl chloride is primarily governed by the electrophilicity of the sulfur atom, which is influenced by the electronic and steric nature of its substituent.[3][4] Electron-withdrawing groups enhance reactivity by increasing the partial positive charge on the sulfur, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups and increased steric bulk tend to decrease reactivity.[3][5]

This compound: A Highly Reactive Bifunctional Reagent

This compound (CSAC) is a unique sulfonylating agent possessing two electrophilic sites: a sulfonyl chloride and an acyl chloride.[6][7] The presence of the α-chloro and acetyl groups significantly withdraws electron density from the sulfonyl center, rendering it exceptionally reactive. This heightened electrophilicity suggests that CSAC can sulfonylate less nucleophilic substrates and may require milder reaction conditions compared to its more traditional counterparts.

Key Characteristics:

  • High Reactivity: The strong electron-withdrawing nature of the chloroacetyl group is predicted to make CSAC one of the more reactive sulfonylating agents available.

  • Bifunctionality: The presence of both a sulfonyl chloride and an acyl chloride opens up possibilities for tandem or sequential reactions, allowing for the rapid construction of complex molecules.

  • Moisture Sensitivity: Like all sulfonyl and acyl chlorides, CSAC is highly sensitive to moisture and reacts violently with water.[8] Careful handling under anhydrous conditions is essential.

p-Toluenesulfonyl Chloride (TsCl): The Reliable Workhorse

Tosyl chloride is perhaps the most widely used arylsulfonylating agent, valued for its stability, ease of handling (as a solid), and predictable reactivity.[3] The p-methyl group is weakly electron-donating, which moderates the reactivity of the sulfonyl chloride.[3]

Key Characteristics:

  • Moderate Reactivity: Generally less reactive than alkanesulfonyl chlorides and arylsulfonyl chlorides with electron-withdrawing substituents.[5]

  • Good Leaving Group: The resulting tosylate is an excellent leaving group in nucleophilic substitution reactions.[9]

  • Stability: A crystalline solid that is relatively stable and easy to store.

Methanesulfonyl Chloride (MsCl): The Compact and Reactive Alkanesulfonyl Chloride

Mesyl chloride is a small, highly reactive alkanesulfonyl chloride. Its compact structure minimizes steric hindrance, and the absence of an aromatic ring means its reactivity is not attenuated by resonance.[5]

Key Characteristics:

  • High Reactivity: More reactive than TsCl due to lower steric bulk and the absence of electron-donating groups.[5]

  • Sulfene Formation: In the presence of strong, non-nucleophilic bases like triethylamine, MsCl can undergo elimination to form a highly reactive sulfene intermediate (CH₂=SO₂).[10] This alternative reaction pathway can be advantageous for certain transformations but may also lead to side products if not carefully controlled.

  • Good Leaving Group: Mesylates are excellent leaving groups, comparable to tosylates.[9]

Performance Comparison: A Head-to-Head Analysis

FeatureThis compound (CSAC)p-Toluenesulfonyl Chloride (TsCl)Methanesulfonyl Chloride (MsCl)Benzenesulfonyl Chloride (BsCl)
Relative Reactivity Very HighModerateHighModerate to High
Key Structural Feature α-chloro and acetyl groups (strong -I, -M effects)p-methyl group (weak +I effect)Methyl group (small size)Phenyl group
Reaction Mechanism Likely SN2-type with nucleophilesSN2-type with nucleophilesSN2-type or sulfene formation (base-dependent)SN2-type with nucleophiles
Steric Hindrance ModerateHighLowModerate
Leaving Group Ability ExcellentExcellentExcellentExcellent
Handling Liquid, highly moisture-sensitiveCrystalline solid, relatively stableLiquid, moisture-sensitiveLiquid, moisture-sensitive
Primary Applications Sulfonylation of weakly nucleophilic substrates, synthesis of bifunctional moleculesGeneral purpose sulfonylation, formation of stable tosylatesGeneral purpose sulfonylation, reactions where high reactivity is neededGeneral purpose sulfonylation

Experimental Protocol: Comparative Sulfonylation of Benzylamine

To provide a practical framework for evaluating the performance of these sulfonylating agents, the following detailed experimental protocol is provided. This procedure is designed to be a self-validating system, allowing for the direct comparison of reaction rates, yields, and purity of the resulting sulfonamide.

Objective:

To compare the reactivity and yield of this compound, p-toluenesulfonyl chloride, methanesulfonyl chloride, and benzenesulfonyl chloride in the sulfonylation of benzylamine.

Materials:
  • Benzylamine (≥99%)

  • This compound (≥98%)

  • p-Toluenesulfonyl chloride (≥99%)

  • Methanesulfonyl chloride (≥99%)

  • Benzenesulfonyl chloride (≥99%)

  • Triethylamine (≥99.5%, anhydrous)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stir bars, dropping funnels, separatory funnel

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

Experimental Workflow Diagram:

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis setup_amine Dissolve Benzylamine & Triethylamine in anhydrous DCM setup_cooling Cool amine solution to 0 °C setup_amine->setup_cooling setup_sulfonyl Dissolve Sulfonylating Agent in anhydrous DCM addition Slow, dropwise addition of Sulfonylating Agent solution setup_sulfonyl->addition setup_cooling->addition stir Stir at 0 °C, then warm to RT (Monitor by TLC) addition->stir quench Quench with 1 M HCl stir->quench extract Extract with DCM quench->extract wash_bicarb Wash with sat. NaHCO₃ extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry organic layer (MgSO₄) wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify analyze Characterize by NMR, IR, MS purify->analyze

Caption: Generalized workflow for the comparative sulfonylation of benzylamine.

Step-by-Step Procedure:
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 20 mL). Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonylating Agent: In a separate flask, dissolve the chosen sulfonylating agent (this compound, TsCl, MsCl, or BsCl; 1.1 eq) in anhydrous DCM (10 mL). Transfer this solution to a dropping funnel.

  • Reaction: Add the sulfonylating agent solution dropwise to the stirred amine solution over 15 minutes, maintaining the temperature at 0 °C.

  • Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding 1 M HCl (20 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing: Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel or by recrystallization. Characterize the purified sulfonamide by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Reaction Mechanism: Nucleophilic Acyl Substitution

The sulfonylation of an amine with a sulfonyl chloride proceeds via a nucleophilic acyl substitution-type mechanism. The lone pair of the amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group and deprotonation of the nitrogen by a base (e.g., triethylamine) to yield the neutral sulfonamide.

mechanism reagents R-NH₂ + R'-SO₂Cl transition_state [Transition State] reagents->transition_state Nucleophilic Attack intermediate R-NH₂⁺-SO₂(Cl)-R' transition_state->intermediate product R-NH-SO₂-R' + HCl intermediate->product Elimination

Caption: Simplified mechanism of sulfonamide formation.

Conclusion and Future Outlook

This compound presents itself as a highly reactive and versatile sulfonylating agent. Its enhanced electrophilicity, stemming from the potent electron-withdrawing chloroacetyl moiety, makes it a compelling choice for sulfonating challenging substrates that are unreactive towards traditional reagents like tosyl chloride. The bifunctional nature of this compound also opens avenues for the streamlined synthesis of complex molecules with diverse functionalities.

While tosyl chloride and mesyl chloride will undoubtedly remain mainstays in the synthetic chemist's toolbox due to their reliability and cost-effectiveness, the strategic application of highly activated reagents like this compound will be crucial for pushing the boundaries of chemical synthesis and accelerating the discovery of new therapeutic agents. The provided experimental protocol offers a robust platform for researchers to directly compare these agents in their own laboratories, enabling data-driven decisions for the optimal sulfonylating agent for their specific needs.

References

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A Senior Application Scientist's Guide to the Purity Analysis of Chlorosulfonylacetyl Chloride: A GC-MS and qNMR Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of reagents is a cornerstone of reliable and reproducible synthetic chemistry. Chlorosulfonylacetyl chloride, a highly reactive bifunctional molecule, is a valuable building block in the synthesis of various pharmaceutical and specialty chemicals. However, its inherent reactivity presents a significant analytical challenge. The presence of impurities can lead to unforeseen side reactions, reduced yields, and compromised final product quality, making robust analytical methodologies for purity determination paramount.

This guide provides an in-depth, objective comparison of two powerful analytical techniques for assessing the purity of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The experimental data and protocols presented herein are designed to equip the reader with the necessary insights to select the most appropriate method for their specific analytical needs.

The Analytical Challenge: Taming a Reactive Molecule

This compound's high reactivity, stemming from both the sulfonyl chloride and acyl chloride moieties, makes direct analysis by standard chromatographic techniques like GC-MS problematic. The compound is prone to degradation at the elevated temperatures of the GC inlet and can react with active sites in the column. Furthermore, its sensitivity to moisture necessitates handling under anhydrous conditions to prevent hydrolysis.

To overcome these challenges, a derivatization strategy is employed for GC-MS analysis. This involves converting the highly reactive this compound into a more stable and volatile derivative that is amenable to chromatographic separation and mass spectrometric detection.

Method 1: Purity Determination by GC-MS with Methanol Derivatization

The acyl chloride group of this compound is the more reactive of the two functional groups. By reacting it with a simple alcohol like methanol, we can selectively convert the acyl chloride to a stable methyl ester, methyl 2-(chlorosulfonyl)acetate. This derivative is significantly more volatile and less reactive, making it ideal for GC-MS analysis.

The Chemistry of Derivatization

The derivatization reaction is a nucleophilic acyl substitution where methanol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of methyl 2-(chlorosulfonyl)acetate and hydrogen chloride as a byproduct.

cluster_0 Derivatization Reaction Chlorosulfonylacetyl_chloride This compound Methyl_ester Methyl 2-(chlorosulfonyl)acetate Chlorosulfonylacetyl_chloride->Methyl_ester + CH3OH Methanol Methanol HCl HCl

Caption: Derivatization of this compound with methanol.

Experimental Protocol: GC-MS Analysis

1. Derivatization Procedure:

  • Accurately weigh approximately 50 mg of the this compound sample into a clean, dry 10 mL volumetric flask.

  • Under a nitrogen atmosphere, dissolve the sample in 5 mL of anhydrous dichloromethane.

  • Add 1 mL of anhydrous methanol to the flask.

  • Loosely cap the flask and allow the reaction to proceed at room temperature for 15 minutes.

  • Dilute to the mark with anhydrous dichloromethane.

  • Prepare a series of calibration standards by derivatizing known concentrations of a high-purity this compound reference standard following the same procedure.

2. GC-MS Instrumentation and Parameters:

ParameterValue
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (10:1)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature 60 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Mass Spectrometer Agilent 5977B MSD (or equivalent)
Ion Source Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Acquisition Mode Scan (m/z 40-400) and Selected Ion Monitoring (SIM)
SIM Ions To be determined from the mass spectrum of the derivatized standard (predicted ions: 172, 113, 79, 59)
Data Analysis and Interpretation

The purity of the this compound is determined by comparing the peak area of the derivatized analyte in the sample to the calibration curve generated from the derivatized standards. The mass spectrum of the derivative, methyl 2-(chlorosulfonyl)acetate, is key to confirming its identity. Based on established fragmentation patterns of esters and sulfonyl compounds, the following key fragments are anticipated:

  • Molecular Ion ([M]+) : A peak at m/z 172, corresponding to the molecular weight of methyl 2-(chlorosulfonyl)acetate. The isotopic pattern for one chlorine and one sulfur atom should be observable.

  • Loss of Chlorine ([M-Cl]+) : A fragment at m/z 137.

  • Loss of Methoxy Group ([M-OCH3]+) : A fragment at m/z 141.

  • Loss of Chlorosulfonyl Group ([M-SO2Cl]+) : A fragment at m/z 59, corresponding to the [CH2COOCH3]+ ion.

  • Chlorosulfonyl Cation ([SO2Cl]+) : A fragment at m/z 99.

Specificity and Potential Impurities:

The specificity of the method is crucial. Potential impurities arising from the synthesis of this compound, typically from chloroacetic acid and a chlorosulfonating agent like thionyl chloride or chlorosulfonic acid, must be considered.[1][2] These may include:

  • Unreacted Chloroacetic Acid: This would be derivatized to methyl chloroacetate.

  • Dichloroacetyl Chloride: This would be derivatized to methyl dichloroacetate.

  • Residual Chlorinating Agent (e.g., Thionyl Chloride): This would likely react with methanol and be detected.

  • Side-reaction products: Such as anhydrides formed between chloroacetic acid and the product.

The chromatographic method should be optimized to ensure baseline separation of the derivatized analyte from these potential derivatized impurities.

Method 2: A Direct Approach with Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of compound purity without the need for derivatization or an identical reference standard for the analyte.[3] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, enabling a highly accurate and precise purity determination.

The Principle of qNMR

In qNMR, the purity of an analyte is determined by comparing the integral of a specific resonance of the analyte to the integral of a resonance from a certified internal standard of known purity and concentration.

cluster_1 qNMR Workflow Start Accurately weigh analyte and internal standard Dissolve Dissolve in deuterated solvent Start->Dissolve Acquire Acquire 1H NMR spectrum with optimized parameters Dissolve->Acquire Process Process spectrum (phasing, baseline correction) Acquire->Process Integrate Integrate analyte and standard signals Process->Integrate Calculate Calculate purity using the qNMR equation Integrate->Calculate End Result: Absolute Purity Calculate->End

Caption: The workflow for purity determination by qNMR.

Experimental Protocol: qNMR Analysis

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a clean, dry NMR tube.

  • Accurately weigh approximately 10 mg of a suitable, non-reactive certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into the same NMR tube. The internal standard must have signals that do not overlap with the analyte signals.[4]

  • Add approximately 0.7 mL of a suitable deuterated solvent in which both the analyte and the internal standard are soluble and stable (e.g., acetonitrile-d3 or chloroform-d).

  • Gently mix to ensure complete dissolution.

2. NMR Instrumentation and Parameters:

ParameterValue
NMR Spectrometer 400 MHz or higher, equipped with a probe capable of Z-gradient shimming
Solvent Acetonitrile-d3 or Chloroform-d
Internal Standard Maleic Acid (certified reference material)
Pulse Program Standard 90° pulse sequence
Relaxation Delay (d1) > 5 x T1 of the slowest relaxing proton (typically 30-60s)
Number of Scans 16 or as needed to achieve a signal-to-noise ratio > 250:1
Temperature 298 K

3. Data Analysis and Calculation:

The purity of this compound is calculated using the following equation:

Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • Purity = Purity of the standard

The methylene protons (CH2) of this compound, appearing as a singlet, are a suitable choice for integration.

Comparative Analysis: GC-MS vs. qNMR

FeatureGC-MS with DerivatizationQuantitative NMR (qNMR)
Principle Chromatographic separation of a volatile derivative followed by mass-based detection.Direct spectroscopic quantification against a certified internal standard.
Sample Preparation Requires a chemical derivatization step.Simple dissolution of the analyte and internal standard.
Selectivity High, based on chromatographic retention time and mass fragmentation pattern.High, based on unique chemical shifts of protons in the molecule.
Accuracy Dependent on the completeness and reproducibility of the derivatization reaction.High, as it is a primary ratio method.[3]
Precision Good, but can be influenced by derivatization variability.Excellent, with low relative standard deviations.
Sensitivity (LOD/LOQ) Generally higher (lower detection limits) for trace impurities.Lower sensitivity compared to GC-MS for trace analysis.
Impurity Identification Excellent, as MS provides structural information for unknown peaks.Can identify and quantify proton-containing impurities if their signals are resolved.
Throughput Higher, with typical run times of 15-20 minutes per sample.Lower, due to the long relaxation delays required for accurate quantification.
Instrumentation Widely available in analytical laboratories.Requires access to a high-field NMR spectrometer.
Reference Standard Requires a reference standard of the analyte for calibration.Does not require an analyte-specific reference standard; uses a certified internal standard.[3]

Conclusion: Choosing the Right Tool for the Job

Both GC-MS with derivatization and qNMR are powerful techniques for the purity assessment of the highly reactive this compound. The choice between the two methods depends on the specific analytical requirements.

GC-MS with derivatization is the method of choice for:

  • Trace impurity analysis: Its high sensitivity allows for the detection and quantification of low-level impurities.

  • Impurity identification: The mass spectrometric data is invaluable for elucidating the structure of unknown impurities.

  • High-throughput screening: The shorter run times are advantageous for analyzing a large number of samples.

Quantitative NMR is the preferred method for:

  • Highly accurate purity determination of the main component: As a primary method, it provides a direct and highly reliable measure of absolute purity.

  • Analysis without a specific reference standard for the analyte: The use of a certified internal standard simplifies the analytical process.

  • Simultaneous quantification of known impurities: If the signals of known impurities are resolved, they can be quantified alongside the main component in a single experiment.

By understanding the principles, experimental considerations, and comparative advantages of each technique, researchers can confidently select the most appropriate method to ensure the quality and purity of this compound, thereby safeguarding the integrity of their research and development endeavors.

References

  • Comptes Rendus, Volume 174, page 1173, d
  • Ullmanns Enzyklopadie der technischen Chemie (Ullmann's Encyclopaedia of industrial Chemistry), 4th edition, volume 8 (1974), page 420.
  • BenchChem. A Comparative Guide to Purity Analysis of Hepta-1,6-dien-4-one: GC-MS vs. Alternatives. BenchChem. Published December 2025.
  • Wood JS, Dal Poggetto G, Wang X, Reibarkh M, Williamson RT, Cohen RD. Quantitative nuclear magnetic resonance of chloride by an accurate internal standard approach. Magn Reson Chem. 2023;61(1):22-31.
  • ChemicalBook. METHYL (CHLOROSULFONYL)ACETATE. ChemicalBook. Published July 4, 2025.
  • Pauli GF, Chen SN, Simmler C, et al. Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay. J Med Chem. 2014;57(22):9220-9231.
  • PubChem. Methyl (chlorosulfonyl)
  • ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass.
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  • C.A.S. Services.
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  • Guidechem. What are the synthesis techniques of Chloroacetyl chloride?. Guidechem.
  • Process for preparing chloroacetyl chloride. WO/2017/005570, published January 12, 2017.
  • Wood JS, Dal Poggetto G, Wang X, Reibarkh M, Williamson RT, Cohen RD. Quantitative nuclear magnetic resonance of chloride by an accurate internal standard approach. Magn Reson Chem. 2023;61(1):22-31.
  • Sigma-Aldrich. Methyl 2-(chlorosulfonyl)
  • Sciencemadness Discussion Board. SOCl2: carboxylic acid to acid chloride: impurity!. Sciencemadness. Published January 22, 2013.
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  • Patsnap. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Reddit. Synthesis of Acyl Chlorides with Thionyl Chloride. Reddit. Published March 31, 2025.
  • American Pharmaceutical Review. Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review. Published August 25, 2020.
  • Sigma-Aldrich. QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials. Sigma-Aldrich. Published February 8, 2017.
  • Emery Pharma.
  • SciSpace. Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. SciSpace.
  • Doc Brown's Chemistry. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride. Doc Brown's Chemistry.

Sources

A Comparative Guide to 1H and 13C NMR Analysis of Chlorosulfonylacetyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Reactivity of a Bifunctional Reagent

Chlorosulfonylacetyl chloride (CSAC) is a highly reactive bifunctional molecule containing two distinct electrophilic centers: an acyl chloride and a sulfonyl chloride. This dual reactivity makes it a potentially versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. However, the presence of two reactive sites necessitates a clear understanding of its reaction pathways with various nucleophiles to ensure selective product formation. This guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic signatures of CSAC and its principal reaction products with common nucleophiles, such as primary amines and alcohols. By comparing the spectral data of the starting material with its derivatives, researchers can confidently identify the site of reaction and characterize the resulting products.

The acyl chloride moiety is generally more reactive towards nucleophiles than the sulfonyl chloride.[1][2] This difference in reactivity is primarily due to the greater electrophilicity of the carbonyl carbon in the acyl chloride compared to the sulfur atom in the sulfonyl chloride. Consequently, under standard conditions, nucleophilic attack is expected to occur preferentially at the acyl chloride.

This guide will first present the predicted ¹H and ¹³C NMR spectral data for this compound, followed by a comparative analysis of the expected spectra for the products formed from its reaction with primary amines and alcohols.

Predicted NMR Spectral Analysis of this compound

Due to its high reactivity, obtaining and analyzing a pure sample of this compound can be challenging. Therefore, the following spectral data is predicted based on the known chemical shifts of related compounds, such as chloroacetyl chloride and various sulfonyl chlorides.[3][4]

The key structural feature of this compound is the methylene group (-CH₂-) situated between the two electron-withdrawing groups. This unique electronic environment will significantly influence its chemical shift in both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to show a single singlet corresponding to the two equivalent protons of the methylene group. The strong electron-withdrawing nature of both the adjacent acyl chloride and sulfonyl chloride groups will deshield these protons, causing them to resonate at a relatively low field.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to display two signals: one for the methylene carbon and one for the carbonyl carbon.

  • Methylene Carbon (-CH₂-) : Similar to the protons, the methylene carbon is flanked by two strongly electron-withdrawing groups, leading to a significant downfield shift.

  • Carbonyl Carbon (-COCl) : The carbonyl carbon of an acyl chloride typically appears in the range of 160-180 ppm.[5]

The following table summarizes the predicted chemical shifts for this compound.

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
ClSO₂-CH₂ -COCl~ 5.0 - 5.5~ 70 - 80
ClSO₂-CH₂-CO Cl-~ 170 - 175

Comparative Analysis of Reaction Products

The reaction of this compound with nucleophiles can theoretically proceed via two main pathways, leading to different product classes. The following sections will compare the expected NMR spectra for these products.

ReactionPathways CSAC This compound (ClSO₂CH₂COCl) ProductA Product A (Acyl Substitution) ClSO₂CH₂CONHR/ClSO₂CH₂COOR CSAC->ProductA Preferential Pathway (more reactive acyl chloride) ProductB Product B (Sulfonyl Substitution) R'SO₂CH₂COCl CSAC->ProductB Alternative Pathway (less reactive sulfonyl chloride) Nuc Nucleophile (R-NH₂ or R-OH) Nuc->CSAC NMR_Workflow cluster_Reaction Reaction & Workup cluster_Analysis NMR Analysis A React CSAC with Nucleophile B Quench and Extract A->B C Purify Product B->C D Prepare NMR Sample C->D Purified Product E Acquire 1H & 13C Spectra D->E F Process and Analyze Data E->F G Compare with Predicted Spectra F->G H Product Identified G->H Structure Confirmation

Sources

A Senior Application Scientist's Guide to Validating the Structure of Compounds Synthesized with Chlorosulfonylacetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorosulfonylacetyl chloride (CSAC) is a highly reactive, bifunctional reagent of significant interest in medicinal chemistry and drug development. Its dual reactivity, stemming from the sulfonyl chloride and acyl chloride moieties, allows for the facile synthesis of a diverse range of compounds, including β-ketosulfonamides and other heterocyclic structures. However, this high reactivity also presents a considerable challenge in unambiguously validating the structure of the resulting products. This guide provides a comprehensive, in-depth comparison of analytical techniques for the structural elucidation of CSAC-derived compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.

Introduction: The Double-Edged Sword of this compound's Reactivity

This compound (ClSO₂CH₂COCl) is a valuable building block in organic synthesis. Its utility lies in the differential reactivity of its two electrophilic centers: the sulfonyl chloride and the acyl chloride. The acyl chloride is generally more reactive towards nucleophiles like amines and alcohols than the sulfonyl chloride.[1] This chemoselectivity allows for a stepwise functionalization, opening pathways to novel molecular scaffolds. For instance, reaction with an amine can selectively form an amide, leaving the sulfonyl chloride intact for subsequent reactions.[2][3][4][5] Conversely, reaction conditions can be tuned to favor reaction at the sulfonyl chloride.[6][7]

This versatility, however, necessitates a rigorous and multi-faceted approach to structural validation. The potential for side reactions, rearrangements, and the formation of constitutional isomers demands more than a single analytical technique for confirmation. This guide will compare the primary analytical tools—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—providing the logic for a synergistic approach to structural validation.

A Comparative Overview of Analytical Techniques

The choice of analytical technique is dictated by the specific information required. While each method provides a piece of the structural puzzle, a combination of all three is essential for unambiguous confirmation.

TechniquePrimary ApplicationKey AdvantagesKey Limitations
NMR Spectroscopy Complete structural elucidation, Purity assessmentProvides detailed information on the chemical environment of each atom, non-destructive.[8]Lower sensitivity compared to MS.[8]
Mass Spectrometry Molecular weight determination, Fragmentation analysisHigh sensitivity, provides molecular formula information.[8]Isomeric differentiation can be challenging without fragmentation analysis.
Infrared Spectroscopy Functional group identificationRapid, straightforward for identifying key functional groups like C=O and SO₂.[8][9]Provides limited information on the overall molecular skeleton.

Deep Dive into Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of structural elucidation, providing a detailed map of the carbon-hydrogen framework. For CSAC-derived compounds, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience in NMR Analysis:

The methylene protons (CH₂) flanked by the carbonyl and sulfonyl groups in the CSAC backbone are particularly diagnostic. In the starting material, these protons are expected to appear as a singlet in the ¹H NMR spectrum, significantly downfield due to the strong electron-withdrawing effects of both adjacent groups. Upon reaction, the chemical shift and multiplicity of this signal provide crucial information. For example, in a β-ketosulfonamide, the formation of an enol tautomer can lead to the appearance of a vinyl proton signal and the disappearance of the CH₂ signal.

Trustworthiness through Self-Validating Protocols:

A robust NMR analysis involves more than just acquiring a spectrum. The choice of solvent is critical, as reactive compounds like sulfonyl chlorides can degrade in protic solvents.[8] Deuterated chloroform (CDCl₃) or acetone-d₆ are common choices. Furthermore, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential to confirm connectivity between protons and carbons, providing an internal validation of the proposed structure.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[8]

  • Instrument Parameters (for a 400 MHz spectrometer):

    • Pulse Program: Standard single-pulse ('zg30').

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Puzzle

MS provides the molecular weight of the synthesized compound, a fundamental piece of data for structural validation. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, significantly narrowing down possible structures.

Expertise & Experience in MS Analysis:

The fragmentation pattern in MS is highly informative. For compounds containing a sulfonyl chloride, a characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for fragments containing the S-Cl bond.[9] Similarly, the loss of specific neutral fragments, such as SO₂ or CO, can provide clues about the molecular structure.[10] For instance, acyl chlorides often show a prominent peak corresponding to the formation of an acylium ion (R-CO⁺) resulting from the loss of the chlorine radical.[10][11]

Trustworthiness through Self-Validating Protocols:

The choice of ionization technique is crucial. Electron Ionization (EI) can cause extensive fragmentation, which is useful for structural elucidation but may not show a molecular ion peak for labile compounds.[10] Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to yield a prominent molecular ion peak. Comparing the fragmentation patterns from different ionization methods can provide a more complete picture.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve the sample in a dry, inert solvent like dichloromethane to a concentration of approximately 1 mg/mL. Anhydrous conditions are crucial to prevent hydrolysis.[10]

  • GC-MS Instrumentation and Conditions:

    • Injector: Split/splitless, operated in splitless mode at 250 °C.[10]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[10]

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Mass Spectrometer: Operated in EI mode with an ionization energy of 70 eV.

    • Scan Range: m/z 40-550.

Infrared (IR) Spectroscopy: A Quick and Powerful Functional Group Check

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. For derivatives of CSAC, the characteristic stretching frequencies of the carbonyl (C=O) and sulfonyl (SO₂) groups are of primary interest.

Expertise & Experience in IR Analysis:

The position of the C=O stretching frequency can provide information about the electronic environment of the carbonyl group. For example, the C=O stretch in an acyl chloride is typically found at a high frequency (~1800 cm⁻¹). Upon conversion to an amide or ester, this frequency will shift to a lower wavenumber. The sulfonyl group exhibits two strong, characteristic stretching bands: an asymmetric stretch around 1340-1380 cm⁻¹ and a symmetric stretch around 1160-1190 cm⁻¹.[12][13] The presence and position of these bands can confirm the integrity of the sulfonyl group throughout the reaction sequence.

Trustworthiness through Self-Validating Protocols:

A simple comparison of the IR spectrum of the starting material (CSAC) with that of the product provides a quick and reliable validation of the reaction's success. The disappearance of the acyl chloride C=O stretch and the appearance of a new carbonyl stretch (e.g., amide or ester) is a clear indication that the desired transformation has occurred.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Visualizing the Validation Workflow

A systematic approach is key to efficiently and accurately validating the structure of your synthesized compounds. The following workflow illustrates the logical progression of analysis.

G cluster_0 Synthesis cluster_1 Initial Screening cluster_2 Detailed Analysis cluster_3 Confirmation Synthesis Synthesis with This compound IR IR Spectroscopy (Functional Group ID) Synthesis->IR Quick Check MS Mass Spectrometry (Molecular Weight & Formula) IR->MS Proceed if functional groups are correct NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Elucidation) MS->NMR Confirm MW and proceed to full structure Structure Structure Validated NMR->Structure Final Confirmation

Caption: A logical workflow for the structural validation of CSAC-derived compounds.

Data Summary and Interpretation

The following table provides a summary of the expected spectroscopic data for a hypothetical product: a β-ketosulfonamide formed from the reaction of CSAC with a primary amine (R-NH₂).

Analytical TechniqueExpected ObservationInterpretation
¹H NMR - Disappearance of NH₂ protons.- Appearance of a new amide N-H proton (broad singlet, ~7-9 ppm).- Signal for the CH₂ group adjacent to the carbonyl and sulfonyl groups.Confirms the formation of the amide bond and the integrity of the backbone.
¹³C NMR - Carbonyl carbon signal at ~160-170 ppm.- Methylene carbon signal at ~60-70 ppm.Confirms the presence of the amide carbonyl and the CH₂ group.
Mass Spectrometry - Molecular ion peak corresponding to the expected mass of the β-ketosulfonamide.- Fragmentation pattern showing the loss of SO₂ and the R-group.Confirms the molecular weight and provides evidence for the proposed structure.
Infrared Spectroscopy - Disappearance of the acyl chloride C=O stretch (~1800 cm⁻¹).- Appearance of an amide C=O stretch (~1650 cm⁻¹).- Presence of SO₂ asymmetric and symmetric stretches (~1350 and ~1170 cm⁻¹).[9]Confirms the conversion of the acyl chloride to an amide and the presence of the sulfonyl group.

Conclusion: A Triad of Techniques for Unwavering Confidence

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  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • Pearson. (2024, July 8). Show how you would use appropriate acyl chlorides and amines to s.... [Link]

  • Clark, J. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Alcohols. [Link]

  • Boole, R. (2025, March 31). Alcohols & Acyl Chlorides. Save My Exams. [Link]

  • YouTube. (2020, September 5). Alcohols to Alkyl Chlorides, Part 6. [Link]

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  • ResearchGate. (2025, August 7). Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. [Link]

  • Reddit. (2025, July 3). Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride?. [Link]

  • Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. [Link]

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A Comparative Guide to the Reactivity of Chlorosulfonylacetyl Chloride and Chloroacetyl Chloride for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern pharmaceutical and medicinal chemistry, the precise and efficient formation of amide and sulfonamide bonds is paramount. The selection of the appropriate acylating or sulfonylating agent is a critical decision that can significantly impact reaction yields, purity profiles, and the overall success of a synthetic campaign. This guide provides an in-depth, objective comparison of two key bifunctional reagents: chlorosulfonylacetyl chloride and chloroacetyl chloride. By examining their reactivity profiles through the lens of fundamental organic chemistry principles and providing actionable experimental protocols, we aim to empower researchers to make informed decisions in their drug discovery and development endeavors.

At a Glance: Structural and Physicochemical Properties

A foundational understanding of the physical and chemical properties of these reagents is essential for their safe and effective handling in the laboratory.

PropertyThis compoundChloroacetyl Chloride
CAS Number 4025-77-879-04-9[1]
Molecular Formula C₂H₂Cl₂O₃SC₂H₂Cl₂O[1]
Molecular Weight 177.01 g/mol 112.94 g/mol [1]
Appearance LiquidColorless to yellow liquid[1]
Boiling Point 71-72 °C at 1 mmHg106 °C[1]
Density 1.669 g/mL at 25 °C1.42 g/mL[1]
Key Reactive Groups Acyl chloride, Sulfonyl chlorideAcyl chloride, Alkyl chloride

Unveiling the Reactivity Landscape: A Tale of Two Electrophiles

While both molecules possess a reactive acyl chloride moiety, the presence of the chlorosulfonyl group in this compound dramatically alters its electronic properties and, consequently, its reactivity.

The Decisive Role of the Chlorosulfonyl Group: An Inductive Powerhouse

The reactivity of an acyl chloride is fundamentally governed by the electrophilicity of the carbonyl carbon. A greater partial positive charge on this carbon atom leads to a faster rate of nucleophilic attack. The key difference between our two molecules of interest lies in the substituent attached to the α-carbon.

  • Chloroacetyl chloride possesses a chlorine atom at the α-position. While chlorine is an electronegative atom and does exert an electron-withdrawing inductive effect, its impact is moderate.

  • This compound , in stark contrast, features a chlorosulfonyl group (-SO₂Cl) at the α-position. The sulfonyl group is one of the most powerful electron-withdrawing groups in organic chemistry. The cumulative inductive effect of the two oxygen atoms and the chlorine atom bonded to the sulfur atom creates a significant dipole, pulling electron density away from the acetyl chloride portion of the molecule.

This pronounced electron-withdrawing effect of the chlorosulfonyl group significantly enhances the electrophilicity of the carbonyl carbon in this compound, making it a much more potent acylating agent than chloroacetyl chloride.

Mechanistic Insights: Nucleophilic Acyl Substitution

The reaction of both this compound and chloroacetyl chloride with nucleophiles, such as primary or secondary amines, proceeds via a nucleophilic acyl substitution mechanism. This is typically a two-step addition-elimination process.

Caption: Generalized nucleophilic acyl substitution mechanism.

The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon. Therefore, it is anticipated that the reaction of this compound with a given nucleophile will be significantly faster than that of chloroacetyl chloride under identical conditions.

Experimental Verification: A Guide to Comparative Reactivity Analysis

To provide a practical framework for researchers to quantify the reactivity difference between these two reagents, we propose a competitive reactivity experiment. This self-validating protocol allows for a direct, side-by-side comparison under identical reaction conditions, eliminating variables such as temperature and concentration fluctuations.

Competitive Acylation of a Model Amine

This experiment involves reacting an equimolar mixture of this compound and chloroacetyl chloride with a limiting amount of a model amine. The ratio of the resulting amide products will provide a direct measure of the relative reactivity of the two acylating agents.

Materials:

  • This compound

  • Chloroacetyl chloride

  • Benzylamine (or another suitable primary amine)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Internal standard (e.g., undecane) for GC-MS or LC-MS analysis

  • Standard laboratory glassware, syringes, and magnetic stirrer

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_amine Prepare stock solution of Benzylamine and TEA in DCM reaction Combine stock solutions at 0 °C and stir prep_amine->reaction prep_acyl Prepare stock solution of this compound, Chloroacetyl chloride, and internal standard in DCM prep_acyl->reaction quench Quench aliquots at various time points reaction->quench analysis Analyze by GC-MS or LC-MS quench->analysis kinetics Determine product ratio and plot kinetics analysis->kinetics

Caption: Workflow for the competitive acylation experiment.

Step-by-Step Protocol:

  • Preparation of Stock Solutions:

    • Amine Solution: In a volumetric flask, prepare a 0.5 M solution of benzylamine and a 0.6 M solution of triethylamine in anhydrous DCM.

    • Acyl Chloride Solution: In a separate volumetric flask, prepare a solution containing 0.5 M this compound, 0.5 M chloroacetyl chloride, and 0.1 M of an internal standard (e.g., undecane) in anhydrous DCM.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a septum, add 10 mL of the amine solution.

    • Cool the flask to 0 °C in an ice bath.

  • Initiation and Sampling:

    • Rapidly add 10 mL of the acyl chloride solution to the stirred amine solution at 0 °C.

    • Immediately withdraw a 0.5 mL aliquot (t=0) and quench it in a vial containing 1 mL of a 1:1 mixture of saturated aqueous sodium bicarbonate and diethyl ether.

    • Continue to withdraw and quench aliquots at regular intervals (e.g., 1, 2, 5, 10, 20, and 30 minutes).

  • Analysis:

    • Separate the organic layer from each quenched aliquot.

    • Analyze the organic layer by GC-MS or LC-MS to determine the ratio of the two amide products relative to the internal standard.

Expected Outcome:

The analysis is expected to show a significantly faster formation of the amide derived from this compound compared to the amide from chloroacetyl chloride. This will provide quantitative data on their relative reactivities.

Standard Protocols for Amide Synthesis

For applications where a single reagent is employed, the following protocols provide a starting point for the synthesis of amides.

Synthesis of N-Benzyl-2-chloroacetamide using Chloroacetyl Chloride[2]

Materials:

  • Benzylamine (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure N-benzyl-2-chloroacetamide.

Proposed Synthesis of N-Benzyl-2-(chlorosulfonyl)acetamide using this compound

Materials:

  • Benzylamine (1.0 eq)

  • This compound (1.05 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.

  • Cool the solution to -10 °C using an ice-salt bath.

  • Slowly add a solution of this compound (1.05 eq) in anhydrous THF dropwise to the stirred amine solution, maintaining the temperature below -5 °C.

  • Stir the reaction mixture at -10 °C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl-2-(chlorosulfonyl)acetamide.

Applications in Drug Development: Leveraging Differential Reactivity

The choice between this compound and chloroacetyl chloride can be strategically employed in drug development.

  • Chloroacetyl chloride is a widely used building block for introducing a chloroacetamide moiety, which can act as a warhead for covalent inhibitors or as a versatile handle for further functionalization.[2] Its moderate reactivity allows for a degree of selectivity in the presence of multiple nucleophilic sites.

  • This compound offers a significantly more reactive acylating agent. This can be advantageous when acylating poorly nucleophilic amines or when rapid and complete conversion is required. Furthermore, the resulting α-sulfonylated amide can exhibit unique biological properties or serve as a precursor for further transformations at the sulfonyl chloride group. The dual reactivity of the acyl chloride and sulfonyl chloride moieties allows for sequential, orthogonal reactions, making it a powerful tool for the synthesis of complex molecules.

Conclusion: A Strategic Choice for Synthesis

Both this compound and chloroacetyl chloride are valuable reagents in the synthetic chemist's toolbox. The key determinant in choosing between them lies in the desired reactivity. Chloroacetyl chloride offers a reliable and moderately reactive option for the introduction of the chloroacetamide group. In contrast, this compound provides a highly activated acyl chloride for challenging acylations and presents opportunities for subsequent chemistry at the sulfonyl chloride. The experimental protocols provided herein offer a clear path for researchers to not only utilize these reagents effectively but also to quantitatively assess their reactivity in the context of their specific synthetic challenges.

References

  • Inoue, K., Fukuda, K., Yoshimura, T., & Kusano, K. (2015). Comparison of the Reactivity of Trapping Reagents Toward Electrophiles: Cysteine Derivatives Can Be Bifunctional Trapping Reagents. Chemical Research in Toxicology, 28(8), 1546–1555. [Link]

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  • Singh, R., Kumar, D., & Singh, D. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.
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A Senior Application Scientist's Guide to Sulfonylation: A Side-by-Side Comparison of Key Protocols

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis and drug development, the introduction of a sulfonyl group can profoundly influence a molecule's biological activity, solubility, and metabolic stability. Consequently, the sulfonylation reaction, which forms sulfonate esters and sulfonamides, remains a cornerstone of synthetic chemistry. This guide provides an in-depth, side-by-side comparison of prevalent sulfonylation protocols, moving beyond a simple recitation of steps to dissect the underlying chemical principles and practical considerations that guide protocol selection. Herein, we will explore the nuances of classical methods, the strategic advantages of the Mitsunobu reaction, and the burgeoning potential of modern catalytic approaches.

The Classical Approach: Sulfonylation with Sulfonyl Chlorides

The most traditional and widely practiced method for sulfonylation involves the reaction of an alcohol or amine with a sulfonyl chloride in the presence of a base. This method's enduring popularity stems from its reliability and the ready availability of a wide array of sulfonyl chlorides.

Mechanism of Classical Sulfonylation

The reaction proceeds via a nucleophilic attack of the alcohol or amine on the highly electrophilic sulfur atom of the sulfonyl chloride. The base plays a crucial dual role: it deprotonates the nucleophile, increasing its reactivity, and neutralizes the hydrochloric acid byproduct, driving the reaction to completion.

Classical Sulfonylation Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination and Deprotonation R-OH Alcohol/Amine R'-SO2Cl Sulfonyl Chloride R-OH->R'-SO2Cl Nucleophilic Attack Intermediate Tetrahedral Intermediate R'-SO2Cl->Intermediate Base Base (e.g., Pyridine) Intermediate->Base Deprotonation Product Sulfonate Ester/ Sulfonamide Intermediate->Product Elimination of Cl- Base-H+ Protonated Base Base->Base-H+ Cl- Chloride Ion Product->Cl-

Caption: Mechanism of classical sulfonylation.

Common Bases and Their Rationale

The choice of base is critical and can significantly impact the reaction's efficiency and side-product profile.

  • Pyridine: Often used as both a base and a solvent, pyridine can also act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt. This intermediate is more susceptible to attack by the alcohol or amine.[1]

  • Triethylamine (TEA): A non-nucleophilic, stronger base than pyridine, TEA is effective at scavenging the generated HCl. It is a common choice when nucleophilic catalysis by pyridine is not required or desired.

  • 4-Dimethylaminopyridine (DMAP): Frequently used in catalytic amounts alongside a stoichiometric base like TEA, DMAP is a hypernucleophilic catalyst that significantly accelerates the reaction, especially for sterically hindered alcohols.

Experimental Protocol: Tosylation of Benzyl Alcohol using Pyridine

This protocol details the synthesis of benzyl tosylate, a common intermediate in organic synthesis.[2][3]

Reagents and Materials:

  • Benzyl alcohol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve benzyl alcohol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 eq) and stir for 5 minutes.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction with cold 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Performance Comparison of Classical Sulfonylation
Sulfonylating AgentSubstrateBaseSolventTemp (°C)Time (h)Yield (%)Reference
p-Toluenesulfonyl chlorideAnilinePyridine-0-25-100[4]
Benzenesulfonyl chlorideAnilinePyridine-0-25-100[4]
p-Toluenesulfonyl chlorideBenzyl AlcoholPyridineDCM04>95[3]
Methanesulfonyl chloridePrimary AlcoholTriethylamineDCM01~90[5]

The Mitsunobu Reaction: A Strategic Alternative for Alcohols

The Mitsunobu reaction offers a powerful method for the sulfonylation of alcohols, particularly when stereochemical inversion is desired.[6][7] This reaction proceeds under mild, neutral conditions, making it compatible with a wide range of sensitive functional groups.

Mechanism of the Mitsunobu Reaction

The reaction is initiated by the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8] This betaine then deprotonates the acidic sulfonamide (acting as the nucleophile), and the resulting anion displaces the in situ-activated hydroxyl group of the alcohol in an Sₙ2 fashion, leading to complete inversion of stereochemistry at a chiral center.[7]

Mitsunobu Reaction Mechanism cluster_0 Step 1: Betaine Formation cluster_1 Step 2: Activation and Displacement PPh3 PPh₃ DEAD DEAD PPh3->DEAD Nucleophilic Attack Betaine Betaine Intermediate DEAD->Betaine R'-SO2NH2 Sulfonamide Betaine->R'-SO2NH2 Deprotonation R-OH Alcohol R-OH->Betaine Activation Activated_Alcohol Alkoxyphosphonium Salt R'-SO2NH2->Activated_Alcohol Sₙ2 Attack Product Sulfonate Ester (Inverted Stereochemistry) Activated_Alcohol->Product Ph3PO Triphenylphosphine oxide Activated_Alcohol->Ph3PO

Caption: Simplified mechanism of the Mitsunobu reaction for sulfonylation.

Key Advantages and Considerations
  • Stereochemical Inversion: The predictable Sₙ2 mechanism allows for the reliable inversion of stereochemistry at a chiral alcohol center.[6]

  • Mild Conditions: The reaction is typically carried out at or below room temperature, preserving sensitive functional groups.

  • Nucleophile pKa: The nucleophile (in this case, the sulfonamide) should have a pKa of less than 15 to be effectively deprotonated by the betaine intermediate.[9]

  • Purification: A significant drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced azodicarboxylate byproduct, which can complicate purification.

Experimental Protocol: Mitsunobu Sulfonylation of a Secondary Alcohol

This general protocol illustrates the key steps for performing a Mitsunobu sulfonylation.[9]

Reagents and Materials:

  • Secondary alcohol

  • Sulfonamide (e.g., p-toluenesulfonamide)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the secondary alcohol (1.0 eq), sulfonamide (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting alcohol.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to remove the triphenylphosphine oxide and diisopropyl hydrazodicarboxylate byproducts.

Modern Catalytic Approaches: The Forefront of Sulfonylation

Recent advancements in catalysis have opened new avenues for sulfonylation, offering milder reaction conditions, broader substrate scope, and improved functional group tolerance. These methods often circumvent the need for pre-functionalized starting materials.

Transition-Metal-Catalyzed C-H Sulfonylation

Direct C-H sulfonylation has emerged as a highly atom-economical strategy, avoiding the need for pre-installing a leaving group on the substrate. Palladium, rhodium, and ruthenium catalysts have been successfully employed for the ortho-sulfonylation of arenes containing a directing group.

Mechanism Overview: The generally accepted mechanism involves the coordination of the directing group to the metal center, followed by cyclometalation to form a C-M bond. Subsequent oxidative addition of a sulfonyl chloride, reductive elimination, and catalyst regeneration furnish the sulfonated product.

CH_Sulfonylation_Mechanism Arene-DG Arene with Directing Group Pd(II) Pd(II) Catalyst Arene-DG->Pd(II) C-H Activation Cyclometalated_Intermediate Cyclometalated Intermediate Pd(II)->Cyclometalated_Intermediate C-H Activation R-SO2Cl Sulfonyl Chloride Cyclometalated_Intermediate->R-SO2Cl Oxidative Addition Pd(IV)_Intermediate Pd(IV) Intermediate R-SO2Cl->Pd(IV)_Intermediate Oxidative Addition Product Ortho-Sulfonylated Arene Pd(IV)_Intermediate->Product Reductive Elimination Product->Pd(II)

Caption: General catalytic cycle for directed C-H sulfonylation.

Photocatalytic Sulfonylation

Visible-light photocatalysis has provided a green and efficient platform for sulfonylation reactions. These methods often proceed through radical intermediates, enabling unique reactivity patterns. For instance, the hydrosulfonylation of alkenes with sulfonyl chlorides can be achieved using a photocatalyst like Eosin Y.[10]

Mechanism Overview: The photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with the sulfonyl chloride to generate a sulfonyl radical. This radical then adds to the alkene, and the resulting carbon-centered radical is subsequently reduced and protonated to afford the final product.

Experimental Protocol: Palladium-Catalyzed Sulfonylation of Indole

This protocol describes a modern approach to the synthesis of indole-3-sulfonates.[11]

Reagents and Materials:

  • 2-Alkynyl arylazide

  • Sulfonic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Solvent (e.g., 1,4-dioxane)

Procedure:

  • To a reaction vessel, add the 2-alkynyl arylazide (1.0 eq), sulfonic acid (1.2 eq), and the palladium catalyst (2.5 mol%).

  • Add the solvent and stir the mixture at the appropriate temperature (e.g., 70 °C).

  • Monitor the reaction by TLC; these reactions are often rapid, completing within minutes to hours.

  • Upon completion, cool the reaction mixture and purify the product by column chromatography.

Side-by-Side Comparison of Sulfonylation Protocols

FeatureClassical SulfonylationMitsunobu ReactionCatalytic C-H SulfonylationPhotocatalytic Sulfonylation
Substrate Alcohols, AminesAlcoholsArenes, HeterocyclesAlkenes, Alkynes
Key Reagents Sulfonyl chloride, BasePPh₃, DEAD/DIAD, SulfonamideTransition-metal catalyst, Sulfonylating agentPhotocatalyst, Sulfonylating agent
Stereochemistry Retention (for alcohols)Inversion (for alcohols)Not applicableVaries
Conditions Often 0 °C to RT0 °C to RT, NeutralOften elevated temperaturesRoom temperature, Visible light
Advantages Reliable, readily available reagentsMild conditions, stereochemical controlAtom economical, no pre-functionalizationGreen, mild conditions, unique reactivity
Limitations Formation of HCl, sometimes harshStoichiometric byproducts, purification challengesRequires directing group, expensive catalystsSubstrate scope can be limited

Conclusion

The choice of a sulfonylation protocol is a critical decision in the design of a synthetic route. The classical approach using sulfonyl chlorides remains a robust and versatile method, particularly for the sulfonylation of amines. For the sulfonylation of alcohols where stereochemical control is paramount, the Mitsunobu reaction is an invaluable tool, despite its challenges in purification. The emerging field of catalytic sulfonylation, including both transition-metal-catalyzed C-H activation and photocatalysis, offers exciting opportunities for more efficient and sustainable synthesis, particularly in the context of late-stage functionalization in drug discovery. A thorough understanding of the mechanisms, advantages, and limitations of each of these protocols, as outlined in this guide, will empower researchers to make informed decisions and achieve their synthetic goals with greater efficiency and precision.

References

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A Senior Application Scientist's Guide to Quantitative Analysis of Reaction Products Using HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise quantification of reaction products is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique, offering unparalleled accuracy and versatility.[1][2] This guide provides an in-depth exploration of HPLC for quantitative analysis, comparing its performance with other methods and offering detailed experimental protocols grounded in scientific integrity.

The Foundational Principles of Quantitative HPLC Analysis

At its core, HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent).[3] A high-pressure pump pushes the mobile phase and the injected sample through the column.[1] Compounds with a stronger affinity for the stationary phase travel slower, while those with a higher affinity for the mobile phase move faster, resulting in separation.[4] A detector at the end of the column measures the concentration of each eluted component, generating a chromatogram where peaks represent individual compounds.[1]

The quantitative power of HPLC lies in the direct relationship between the peak area (or height) and the concentration of the analyte.[5][6] To establish this relationship, a calibration curve is constructed by analyzing a series of standards with known concentrations.[5][7][8]

The Self-Validating System: A Step-by-Step HPLC Workflow

A robust quantitative HPLC method is a self-validating system, ensuring that the results are accurate, precise, and reproducible. This is achieved through rigorous method validation, guided by principles outlined by regulatory bodies such as the International Council for Harmonisation (ICH).[9][10][11][12][13][14][15]

Experimental Workflow for Quantitative HPLC Analysis

HPLC_Workflow cluster_prep Phase 1: Preparation & Method Development cluster_analysis Phase 2: Analysis & Data Processing cluster_reporting Phase 3: Reporting & Review SamplePrep Sample Preparation MethodDev Method Development SamplePrep->MethodDev Define ATP Validation Method Validation MethodDev->Validation ICH Q2(R2) Guidelines SystemSuitability System Suitability Test Validation->SystemSuitability Validated Method SampleAnalysis Sample Analysis SystemSuitability->SampleAnalysis System Ready DataProcessing Data Processing & Quantification SampleAnalysis->DataProcessing Raw Data ReportGen Report Generation DataProcessing->ReportGen Quantitative Results Review Data Review & Approval ReportGen->Review Final Report

Caption: A typical workflow for quantitative HPLC analysis, from sample preparation to final data review.

Step 1: Sample Preparation - The Critical First Step

The goal of sample preparation is to ensure the sample is compatible with the HPLC system and free of interferences.[16] This often involves:

  • Dilution: Adjusting the sample concentration to fall within the linear range of the calibration curve.[16][17]

  • Filtration: Removing particulate matter that could clog the column.[16][18]

  • Extraction: Isolating the analyte of interest from the sample matrix using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[16][18]

  • Protein Precipitation: For biological samples, this step removes proteins that can interfere with the analysis.[16][18]

Step 2: Method Development - Optimizing Separation

Method development aims to achieve optimal separation of the target analyte from other components in the reaction mixture.[19] Key parameters to optimize include:

  • Column Selection: The choice of stationary phase (e.g., C18 for reversed-phase chromatography) is critical and depends on the analyte's properties.[19][20][21][22]

  • Mobile Phase Composition: The ratio of solvents in the mobile phase is adjusted to control the retention and separation of analytes.[19][20][23] Using buffers to control pH is also crucial for ionizable compounds.[23]

  • Flow Rate and Temperature: These parameters can influence resolution and analysis time.[4][24]

Step 3: Method Validation - Ensuring Trustworthiness

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[25] Key validation parameters, as defined by ICH guidelines, include:[10][26][27][28]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[14][29]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[27]

  • Accuracy: The closeness of the test results to the true value.[27][29]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[27][29]

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[25]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[29]

Step 4: Calibration Curve Construction - The Basis of Quantification

A calibration curve is essential for accurate quantification.[5][7]

Protocol for Constructing a Calibration Curve:

  • Prepare Calibration Standards: A series of standards of the analyte at known concentrations are prepared.[7]

  • Inject Standards: Each standard is injected into the HPLC system under the optimized conditions.[7]

  • Plot the Curve: The peak area (or height) for each standard is plotted against its known concentration.[7]

  • Linear Regression: A linear regression analysis is performed to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).[7] An R² value greater than 0.99 is generally considered excellent.[7]

Data Relationship in HPLC Calibration

Calibration_Curve cluster_inputs Inputs cluster_process Process cluster_outputs Outputs KnownConc Known Concentrations (Standards) HPLCAnalysis HPLC Analysis KnownConc->HPLCAnalysis PeakArea Peak Area Measurement HPLCAnalysis->PeakArea Plotting Plot Peak Area vs. Concentration PeakArea->Plotting CalCurve Calibration Curve (y = mx + c, R²) Plotting->CalCurve UnknownConc Quantification of Unknown Sample CalCurve->UnknownConc

Caption: The logical flow from known standards to the quantification of an unknown sample.

Step 5: Sample Analysis and Quantification

Once the method is validated and the calibration curve is established, the unknown reaction product samples are injected into the HPLC system. The peak area of the analyte in the sample is measured, and its concentration is calculated using the equation of the calibration curve.[5]

Comparative Analysis: HPLC vs. Other Techniques

While HPLC is a powerful tool, other analytical techniques can also be used for the quantitative analysis of reaction products. The choice of technique often depends on the specific characteristics of the analyte and the sample matrix.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Supercritical Fluid Chromatography (SFC)Ultra-Performance Liquid Chromatography (UPLC)
Principle Separation in a liquid mobile phase.[1]Separation in a gaseous mobile phase.[30]Separation using a supercritical fluid as the mobile phase.[31][32]A type of HPLC using smaller particles for higher resolution and speed.[33]
Applicability Wide range of non-volatile and thermally labile compounds.[1]Volatile and thermally stable compounds.[30]Both volatile and non-volatile compounds, particularly useful for chiral separations.[31][32]Similar to HPLC but with enhanced performance.
Speed Moderate.Generally faster than HPLC.[30]Faster than HPLC.[32]Significantly faster than traditional HPLC.
Resolution High.Very high for volatile compounds.High, with good resolving power.[31]Very high.
Solvent Usage Higher organic solvent consumption.Minimal solvent usage.Reduced organic solvent usage, more environmentally friendly.[31]Lower solvent consumption than HPLC.
Cost Moderate initial and running costs.Lower running costs.Higher initial instrument cost.Higher initial instrument cost.

Key Considerations:

  • GC is often the method of choice for volatile compounds due to its speed and high resolution.[30]

  • SFC offers a "green" alternative with reduced solvent consumption and is particularly advantageous for chiral separations.[31][32]

  • UPLC provides significant improvements in speed and resolution over traditional HPLC, making it ideal for high-throughput analysis.[33]

Troubleshooting Common HPLC Issues

Even with a robust method, issues can arise. A systematic approach to troubleshooting is essential.

IssuePotential CausesSolutions
Pressure Fluctuations Leaks, air bubbles in the pump, worn pump seals.[34][35][36]Check for leaks, degas the mobile phase, purge the pump.[34][37]
Baseline Noise/Drift Contaminated mobile phase, detector issues, temperature fluctuations.[35][38]Use high-purity solvents, clean the detector flow cell, use a column oven.[38]
Peak Tailing/Fronting Column overloading, secondary interactions with the stationary phase, improper sample solvent.[34][38]Reduce sample concentration, adjust mobile phase pH, ensure sample is dissolved in the mobile phase.[34]
Retention Time Shifts Changes in mobile phase composition, column degradation, flow rate instability.[37][38]Prepare fresh mobile phase, replace the column, check the pump.[37]
Conclusion

Quantitative analysis of reaction products using HPLC is a powerful and reliable technique when approached with scientific rigor. By understanding the fundamental principles, implementing a self-validating workflow, and being prepared to troubleshoot potential issues, researchers can generate high-quality, trustworthy data. While alternative techniques have their merits, the versatility and continuous advancements of HPLC, particularly with the advent of UPLC, ensure its continued prominence in the analytical laboratory.[3]

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A Senior Application Scientist's Guide to the Characterization of Chlorosulfonylacetyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, Chlorosulfonylacetyl chloride (CSAC) represents a potent and versatile bifunctional building block.[1][2] Its unique structure, featuring both a highly reactive acyl chloride and a sulfonyl chloride group, allows for the synthesis of a diverse array of chemical entities.[3][4] However, this dual reactivity presents a significant analytical challenge: the precise and unambiguous characterization of its derivatives is paramount to ensure structural integrity, purity, and ultimately, the success of a synthetic campaign.[5]

This guide provides an in-depth comparison of the primary analytical techniques for characterizing CSAC derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present detailed, field-proven protocols, and offer a logical workflow for achieving comprehensive characterization.

The Analytical Challenge: Unraveling Bifunctional Reactivity

The core challenge in working with CSAC derivatives stems from its two distinct electrophilic sites. Reaction with a nucleophile (e.g., an amine or alcohol) can lead to three potential product classes, making definitive structural confirmation essential.

G cluster_products Potential Derivative Products CSAC This compound (ClSO₂CH₂COCl) Product_Acyl A. Acyl-Substituted (R-NH-CO-CH₂SO₂Cl) CSAC->Product_Acyl  Acyl Chloride Reaction Product_Sulfonyl B. Sulfonyl-Substituted (R-NH-SO₂-CH₂COCl) CSAC->Product_Sulfonyl  Sulfonyl Chloride Reaction Product_Di C. Di-Substituted (R-NH-SO₂-CH₂CO-NH-R) CSAC->Product_Di  Reaction at Both Sites Nuc Nucleophile (e.g., R-NH₂ or R-OH)

Caption: Reactivity pathways of this compound.

The analytical goal is not just to confirm the addition of the nucleophile but to precisely identify which electrophilic center has reacted. This requires a multi-faceted approach that leverages the unique strengths of different spectroscopic and chromatographic techniques.

A Comparative Overview of Analytical Techniques

The choice of analytical technique is dictated by the specific question being asked—be it functional group identification, definitive structural elucidation, or purity assessment.

Technique Primary Application Key Strengths for CSAC Derivatives Key Limitations
FTIR Spectroscopy Rapid Functional Group IDQuickly confirms the presence/absence of key functional groups (C=O, SO₂). Excellent first-pass screening tool.[5][6]Provides limited structural detail; cannot easily distinguish between isomers.
NMR Spectroscopy Unambiguous Structure ElucidationProvides detailed information on the chemical environment of each atom, crucial for distinguishing between acyl- and sulfonyl-substituted isomers.[5][7]Lower sensitivity than MS; requires pure sample for clear spectra.
Mass Spectrometry Molecular Weight & FragmentationConfirms molecular weight and provides fragmentation patterns that can help identify the substitution site.[5] The isotopic signature of chlorine is a key marker.[7]Isomers may show similar fragmentation; often requires chromatography for complex mixtures.
Chromatography (HPLC, GC) Purity Assessment & QuantificationThe gold standard for determining sample purity and quantifying components in a mixture.[5]Does not provide definitive structural information on its own; requires coupling with a detector like MS.

In-Depth Analysis & Expected Experimental Data

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is the ideal first-pass technique. The high reactivity of both the acyl chloride and sulfonyl chloride moieties means their disappearance and the appearance of new functional groups (e.g., amide, ester) provide immediate evidence of a successful reaction. The vibrational frequencies of the C=O and SO₂ groups are highly characteristic.[5][7]

Expected Spectral Data for CSAC Derivatives:

Derivative Type Key Characteristic Absorptions (cm⁻¹) Interpretation
A. Acyl-Substituted 1650-1700 (Amide C=O stretch); 3200-3400 (N-H stretch); 1375-1410 & 1185-1204 (SO₂ stretches remain) [5][6]Disappearance of the highly reactive acyl chloride C=O (~1800 cm⁻¹), appearance of amide bands, and retention of the sulfonyl chloride group.
B. Sulfonyl-Substituted 1330-1370 & 1140-1180 (Sulfonamide SO₂ stretches); ~1800 (Acyl Chloride C=O stretch remains) A shift in the SO₂ stretching frequencies upon conversion to a sulfonamide, and critical retention of the acyl chloride C=O peak.
C. Di-Substituted 1650-1700 (Amide C=O); 3200-3400 (N-H); 1330-1370 & 1140-1180 (Sulfonamide SO₂)Absence of both starting material peaks (~1800 cm⁻¹ for C=O and the specific SO₂Cl frequencies) and the presence of both amide and sulfonamide bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for the definitive structural elucidation of CSAC derivatives. The key lies in the methylene protons (-CH₂-) situated between the two functional groups. Their chemical shift is exquisitely sensitive to the electronic environment, which changes depending on which functional group has reacted.[7]

Expected ¹H NMR Spectral Data (in CDCl₃):

Derivative Type Expected Chemical Shift of -CH₂- Protons (ppm) Interpretation
Unreacted CSAC ~4.5 - 5.0 ppm (highly deshielded)The methylene protons are adjacent to two powerful electron-withdrawing groups (SO₂Cl and COCl).
A. Acyl-Substituted Shifted slightly upfield from starting material.The conversion of -COCl to an amide/ester reduces its electron-withdrawing strength, causing a slight shielding effect on the adjacent protons.
B. Sulfonyl-Substituted Shifted significantly upfield from starting material.The conversion of -SO₂Cl to a sulfonamide/sulfonate ester has a more pronounced shielding effect compared to the acyl substitution. The chemical shift will be distinctly different from derivative A.[7][8]
C. Di-Substituted Shifted furthest upfield.Both electron-withdrawing groups have been converted to less withdrawing amide/sulfonamide groups, resulting in the most shielded methylene protons.
Mass Spectrometry (MS)

Causality: MS provides the molecular weight, confirming the addition of the nucleophile(s). Furthermore, the fragmentation patterns generated under electron impact (EI) can provide structural clues. The presence of chlorine provides a characteristic M+/M+2 isotopic pattern in a ~3:1 ratio, which is a powerful diagnostic tool.[5][7]

Expected Fragmentation Patterns:

Derivative Type Key Fragmentation Pathways Interpretation
A. Acyl-Substituted Loss of Cl• (from SO₂Cl), loss of SO₂, fragmentation of the amide side chain.The presence of a fragment corresponding to [M-Cl]+ or [M-SO₂]+ would strongly suggest the sulfonyl chloride group is intact.
B. Sulfonyl-Substituted Loss of Cl• (from COCl), loss of CO, fragmentation of the sulfonamide side chain.The presence of a fragment corresponding to [M-COCl]+ would indicate the acyl chloride group is intact.
C. Di-Substituted Fragmentation of the amide and sulfonamide side chains.Absence of fragments corresponding to the loss of Cl•, SO₂, or COCl from the core structure.

Detailed Experimental Protocols

The trustworthiness of any analytical result hinges on a robust and well-executed protocol. The following are standardized, field-tested methodologies for the key characterization techniques.

Protocol 1: ¹H NMR Spectroscopy for Structural Elucidation
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the CSAC derivative into a clean, dry NMR tube.

    • Causality: Using a dry tube is critical as residual moisture can react with any remaining acyl or sulfonyl chloride groups, creating artifacts.[5]

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated aprotic solvent (e.g., CDCl₃, Acetone-d₆).

    • Causality: Aprotic solvents are essential to prevent reaction with the analyte.[5] CDCl₃ is a good first choice for many organic compounds.

  • Internal Standard (Optional): If quantitative analysis (qNMR) is required, add a known amount of a certified internal standard (e.g., 1,2,4,5-tetrachloronitrobenzene).

  • Acquisition: Acquire the spectrum on a spectrometer (e.g., 300 or 400 MHz) using a standard single-pulse experiment. Ensure an adequate relaxation delay (e.g., 5 seconds) for accurate integration if quantitation is needed.

  • Data Analysis: Process the spectrum and integrate all signals. Pay close attention to the chemical shift and multiplicity of the methylene (-CH₂-) protons as the primary diagnostic signal.

Protocol 2: GC-MS for Purity Assessment
  • Sample Preparation (Derivatization):

    • Accurately weigh a small amount (1-2 mg) of the CSAC derivative into a GC vial.

    • Dissolve in a suitable aprotic solvent (e.g., dichloromethane).

    • Add a solution of a volatile amine (e.g., diethylamine) to convert any remaining reactive chloride groups to their corresponding stable amides.

    • Causality: Sulfonyl chlorides and acyl chlorides can be thermally labile and may degrade in the hot GC injector. Derivatization to more stable amides provides a more accurate assessment of the purity of the original sample.[9]

  • Instrument Parameters (Typical):

    • Column: RTX-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent.[10]

    • Carrier Gas: Helium.

    • Injector Temperature: 280 °C.[10]

    • Oven Program: Start at 50 °C for 1 min, then ramp at 25 °C/min to 300 °C, hold for 3 min.[10]

    • MS Detector: Electron Impact (EI) ionization, scanning a mass range of m/z 50-400.[10]

  • Data Analysis: Integrate the peaks in the total ion chromatogram (TIC) to determine the relative purity. Analyze the mass spectrum of each peak to identify the main product and any impurities.

Recommended Analytical Workflow

A logical, tiered approach ensures efficient and comprehensive characterization while conserving time and resources.

G cluster_decision1 Reaction Confirmation cluster_decision2 Structural Confirmation start Start: Crude Reaction Mixture ftir Step 1: FTIR Spectroscopy (Rapid Functional Group Check) start->ftir decision1 Reaction Successful? (Disappearance of Starting Material Peaks) ftir->decision1 decision1->start No, Re-evaluate Synthesis workup Purification (Column Chromatography, Recrystallization) decision1->workup Yes nmr Step 2: ¹H & ¹³C NMR (Definitive Structure Elucidation) workup->nmr decision2 Structure Confirmed? nmr->decision2 decision2->nmr No, Re-analyze Data / Re-purify ms Step 3: Mass Spectrometry (Molecular Weight Confirmation) decision2->ms Yes chrom Step 4: HPLC or GC-MS (Purity & Quantification) ms->chrom final Final Report: Characterized Derivative chrom->final

Caption: Logical workflow for CSAC derivative characterization.

Safety and Handling Considerations

This compound and its derivatives are reactive and hazardous chemicals.[11] The parent compound is corrosive and a lachrymator, reacting violently with water and other protic substances to release HCl gas.[1][3]

  • Handling: Always handle in a certified chemical fume hood.[12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a flame-retardant lab coat.[11][12]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents. Store under an inert atmosphere (e.g., nitrogen).[11][12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

By combining these powerful analytical techniques within a logical workflow, researchers can confidently and accurately characterize derivatives of this compound, ensuring the integrity of their synthetic products and advancing their research and development goals.

References

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Literature review of Chlorosulfonylacetyl chloride applications and limitations

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Chlorosulfonylacetyl Chloride: Applications, Limitations, and Synthetic Alternatives

As a key bifunctional reagent, this compound (CSAC) presents both unique opportunities and significant challenges for the modern synthetic chemist. Its dual electrophilic nature, stemming from the highly reactive sulfonyl chloride and acetyl chloride moieties within the same molecule, allows for rapid construction of complex heterocyclic scaffolds. This guide offers a senior application scientist's perspective on the utility of CSAC, provides a critical evaluation of its limitations, and compares its performance with contemporary alternatives, supported by practical experimental insights.

This compound: A Profile

This compound (CSAC), with the linear formula ClSO₂CH₂COCl, is a clear, yellow-orange liquid characterized by its bifunctionality.[1][2] This structure makes it a potent building block in organic synthesis, particularly for creating molecules with distinct sulfonyl and carbonyl functionalities.

Key Properties:

  • CAS Number: 4025-77-8[2]

  • Molecular Weight: 177.01 g/mol [2]

  • Boiling Point: 71-72 °C at 1 mmHg[2]

  • Density: 1.669 g/mL at 25 °C[2]

The primary utility of CSAC stems from its ability to act as a precursor to a highly reactive sulfene-ketene intermediate. This transient species is the cornerstone of CSAC's most valuable application: the synthesis of four-membered cyclic sulfonamides, known as β-sultams.

Core Application: The [2+2] Cycloaddition Pathway to β-Sultams

The most prominent application of CSAC is in the synthesis of β-sultams, which are the sulfonyl analogs of the well-known β-lactams found in penicillin and other antibiotics.[3][4] These scaffolds are of significant interest in drug discovery. The reaction proceeds via a base-mediated elimination of hydrogen chloride from CSAC to form a sulfene-ketene intermediate. This highly electrophilic species is not isolated but is trapped in situ by an imine in a [2+2] cycloaddition reaction.

The causality behind this experimental choice is clear: the reaction provides a direct and atom-economical route to a strained heterocyclic system that is otherwise difficult to access. The use of a non-nucleophilic tertiary amine base, such as triethylamine, is critical to facilitate the HCl elimination without consuming the highly reactive CSAC or the intermediate.

G cluster_0 Intermediate Formation cluster_1 Cycloaddition CSAC ClSO₂CH₂COCl (this compound) Intermediate [O=S=CH-C=O] (Sulfene-Ketene) CSAC->Intermediate Base Et₃N Product β-Sultam Imine R-CH=N-R' caption Mechanism of β-Sultam formation using CSAC.

Caption: Mechanism of β-Sultam formation using CSAC.

Beyond β-sultam synthesis, CSAC has been employed in the preparation of specialized pharmaceutical agents, such as tricyclic benzothiazolo [2,3-c] thiadiazine antagonists for the platelet ADP receptor, and for the N-terminal derivatization of peptides in mass spectrometry analysis.[1][2]

Limitations and Handling: A Scientist's Field Notes

The high reactivity that makes CSAC a valuable reagent also constitutes its primary limitation.

  • Extreme Moisture Sensitivity: CSAC reacts violently with water, hydrolyzing to the corresponding carboxylic acid and liberating corrosive HCl gas.[5] All reactions must be conducted under strictly anhydrous conditions using dried solvents and glassware, and under an inert atmosphere (e.g., nitrogen or argon).

  • Violent Reactivity with Nucleophiles: It reacts aggressively with alcohols, amines, and strong bases.[5] This lack of chemoselectivity can limit its use with substrates bearing these functional groups, often necessitating protecting group strategies.

  • Safety and Handling: CSAC is corrosive and a lachrymator, causing severe burns to the skin and eyes.[5][6] Appropriate personal protective equipment (PPE), including faceshields, chemical-resistant gloves, and respirators, is mandatory.[2] All manipulations should be performed within a certified chemical fume hood.

  • Thermal Instability: While distillable under high vacuum, CSAC may decompose at higher temperatures. Careful temperature control during reactions is crucial to prevent side reactions and ensure safety.

Comparative Analysis: Alternatives for β-Sultam Synthesis

While CSAC offers a direct route to β-sultams, other methodologies have been developed to overcome its limitations. The choice of method often depends on substrate scope, desired reaction conditions, and scalability.

FeatureThis compound (CSAC)Ethenesulfonyl Fluoride (ESF)Ring-Closing Metathesis (RCM)
Starting Materials ImineAmineN-alkenyl vinylsulfonamide
Key Reagents CSAC, TriethylamineEthenesulfonyl Fluoride, Silica GelGrubbs' or Hoveyda-Grubbs' Catalyst
Reaction Conditions Anhydrous, often cryogenic (0 °C) to control reactivity.Mild, base-free, promoted by silica gel.[3]Requires specific, often expensive, Ruthenium catalysts.
Key Advantages Direct, one-step cycloaddition to the target scaffold.Milder conditions, avoids strong bases, good yields reported.[3]Excellent for forming 5- and 6-membered sultams; high functional group tolerance.[3]
Key Limitations Highly moisture sensitive, corrosive, limited substrate scope due to high reactivity.Requires a specific and less common reagent (ESF).Requires multi-step synthesis of the diene precursor; catalyst cost and removal can be an issue.
Typical Use Case Rapid synthesis of β-sultams when substrate is robust and anhydrous conditions are feasible.When milder, base-free conditions are required for sensitive substrates.Synthesis of larger, unsaturated sultam rings.

This comparative data highlights a critical decision point for researchers. CSAC remains a powerful tool for its specific purpose, but the development of milder and more versatile methods like the ESF protocol provides valuable alternatives for more sensitive or complex synthetic targets.

G start Goal: Synthesize a Sultam q_ringsize Targeting a 4-membered β-Sultam? start->q_ringsize q_substrate Is the substrate robust and stable to tertiary amines? q_ringsize->q_substrate Yes use_rcm Consider Ring-Closing Metathesis (RCM) or other cyclization strategies. q_ringsize->use_rcm No (5- or 6-membered) use_csac CSAC is a primary candidate. q_substrate->use_csac Yes consider_esf Consider milder alternatives like Ethenesulfonyl Fluoride (ESF). q_substrate->consider_esf No (sensitive substrate) caption Decision workflow for selecting a sultam synthesis method.

Caption: Decision workflow for selecting a sultam synthesis method.

Experimental Protocol: Synthesis of a β-Sultam via [2+2] Cycloaddition

This protocol describes a representative procedure for the synthesis of a β-sultam from N-benzylideneaniline and CSAC.

Objective: To synthesize 2-oxo-1,3-diphenyl-1,2-thiazetidine 1,1-dioxide.

Materials:

  • N-benzylideneaniline (1.81 g, 10.0 mmol)

  • This compound (1.77 g, 1.13 mL, 10.0 mmol)

  • Triethylamine (1.21 g, 1.67 mL, 12.0 mmol), freshly distilled

  • Anhydrous Dichloromethane (DCM), 100 mL

  • Nitrogen or Argon gas supply

  • Standard oven-dried glassware (250 mL three-neck round-bottom flask, dropping funnel)

  • Magnetic stirrer and stir bar

  • Ice-water bath

Procedure:

  • Inert Atmosphere Setup: Assemble the three-neck flask, equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen. This step is critical to remove any adsorbed water from the glassware.

  • Reagent Preparation: In the flask, dissolve N-benzylideneaniline (10.0 mmol) in 50 mL of anhydrous DCM.

  • Addition of Base: Add the freshly distilled triethylamine (12.0 mmol) to the solution in the flask. Cool the mixture to 0 °C using an ice-water bath with continuous stirring. The excess base ensures complete reaction and neutralizes the HCl byproduct.

  • CSAC Solution: In the dropping funnel, prepare a solution of this compound (10.0 mmol) in 50 mL of anhydrous DCM.

  • Slow Addition: Add the CSAC solution dropwise from the funnel to the stirred, cooled imine solution over a period of 30-45 minutes. Maintain the internal reaction temperature at 0-5 °C throughout the addition. A slow addition rate is crucial to control the exothermic reaction and prevent the formation of polymeric byproducts.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1 hour, then warm to room temperature and stir for 3-4 hours. Monitor the reaction by TLC if applicable.

  • Workup and Purification:

    • Quench the reaction by slowly adding 50 mL of cold water.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure β-sultam.

Conclusion

This compound is a highly effective, albeit challenging, reagent for the direct synthesis of β-sultams. Its utility is defined by its potent bifunctional reactivity, enabling rapid access to these valuable heterocyclic cores. However, its successful application demands rigorous adherence to anhydrous techniques and stringent safety protocols. For researchers in drug development, understanding both the power of CSAC and the advantages of alternative, milder synthetic routes is paramount. The choice of methodology should be guided by a thorough analysis of the substrate's chemical nature, the desired reaction scale, and the overall synthetic strategy.

References

  • ChemicalBook. This compound | 4025-77-8.

  • Sigma-Aldrich. This compound 95% | 4025-77-8.

  • Fisher Scientific. SAFETY DATA SHEET - this compound.

  • Organic Chemistry Portal. Sultam synthesis.

  • ChemicalBook. Chloroacetyl chloride: applications in synthesis and toxicology.

  • Wikipedia. Chloroacetyl chloride.

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

  • ResearchGate. Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis.

  • Organic Syntheses. Organic Syntheses Procedure.

  • Organic Syntheses. 1. Procedure.

  • ResearchGate. Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8).

  • Wikipedia. Acyl chloride.

  • ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed?.

  • ResearchGate. (PDF) Methods of Sultam Synthesis.

  • Benchchem. N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.

  • ChemRxiv. NITRILES AS MULTIPURPOSE REAGENTS FOR THE SYNTHESIS OF SULTAMS AND SULTONS (REVIEW ARTICLE).

  • PubMed. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture.

  • PMC - NIH. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold.

  • Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides.

  • Organic Syntheses. 3. Procedure.

  • PubChem - NIH. Chloroacetyl chloride | ClCH2COCl | CID 6577.

  • PMC - PubMed Central. Reaction Pairing: A Diversity-Oriented Synthesis Strategy for the Synthesis of Diverse Benzofused Sultams.

  • ResearchGate. Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture.

  • Wikipedia. Acetyl chloride.

  • Santa Cruz Biotechnology. Chloroacetyl chloride.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Chlorosulfonylacetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For the experienced researcher, the proper handling of highly reactive reagents is a cornerstone of laboratory safety and experimental integrity. Chlorosulfonylacetyl chloride stands out as a potent bifunctional molecule, valuable in synthesis but demanding of meticulous respect due to its extreme reactivity. This guide moves beyond mere procedural lists to provide a deep, mechanistically-grounded protocol for its safe neutralization and disposal. The procedures outlined here are designed as a self-validating system, ensuring that the inherent hazards of the material are systematically eliminated.

Foundational Safety & Hazard Analysis: Understanding the 'Why'

This compound's hazardous nature is rooted in its two electrophilic centers: an acyl chloride and a sulfonyl chloride. Both moieties react violently with nucleophiles, most notably water. This is not a gentle hydrolysis; it is a rapid, exothermic reaction that liberates corrosive and toxic gases, including hydrogen chloride (HCl).[1][2][3] Any exposure to atmospheric moisture, or improper quenching, can lead to a dangerous release of these gases and a potential runaway reaction.[4] Therefore, the entire disposal strategy is built around the principle of controlled hydrolysis and neutralization .

Before proceeding, a clear understanding of the specific hazards is essential.

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.☠️
Skin Corrosion Causes severe skin burns and eye damage (Category 1B).[1][5]corrosive
Reactivity Reacts violently with water, liberating toxic gas.[1][2][5] Moisture sensitive.[1]corrosive, ☠️
Aquatic Hazard Very toxic to aquatic life.environmentally-hazardous
Mandatory Personal Protective Equipment (PPE)

Given the severity of the hazards, the following PPE is non-negotiable and must be worn at all times.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles and a full-face shield.[5][6]Protects against splashes of the corrosive liquid and the corrosive gases produced during handling and neutralization.
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™). Check manufacturer's compatibility chart.Provides a robust barrier against a highly corrosive and skin-toxic substance.
Body Protection Flame-retardant laboratory coat and chemical-resistant apron.[5]Protects against splashes and contamination of personal clothing.
Respiratory Protection Work must be conducted in a certified chemical fume hood.[2] For emergencies or potential high-concentration exposure, a self-contained breathing apparatus (SCBA) is required.[1]Prevents inhalation of the corrosive and toxic vapors.

The Core Disposal Workflow: A Two-Stage Protocol

This protocol is designed to methodically and safely neutralize this compound by first controlling its violent reaction with water and then ensuring the resulting acidic byproducts are rendered harmless.

Disposal Workflow Overview

G cluster_prep Preparation Phase cluster_neutralization Neutralization Protocol cluster_disposal Final Waste Management start Waste Chlorosulfonylacetyl Chloride Identified ppe Don Mandatory PPE (Goggles, Face Shield, Gloves, Apron) start->ppe hood Operate Exclusively in a Certified Chemical Fume Hood ppe->hood prep_base Prepare Ice-Cold 5-10% Sodium Carbonate or Bicarbonate Solution in a Large Beaker with Stirring hood->prep_base slow_add Stage 1: Controlled Addition Add Reagent Dropwise to Cold Base (Monitor for Gas & Heat) prep_base->slow_add verify_ph Stage 2: Verification Test pH with Litmus or Meter After Reaction Ceases slow_add->verify_ph adjust_ph Adjust pH to 6.0 - 9.0 with Additional Base if Necessary verify_ph->adjust_ph containerize Transfer Neutralized Solution to a Sealable, Labeled Waste Container adjust_ph->containerize labeling Label Container: 'Aqueous Hazardous Waste' (List Contents) containerize->labeling contact_ehs Store in Satellite Accumulation Area and Contact EHS for Pickup labeling->contact_ehs

Sources

A Comprehensive Guide to the Safe Handling of Chlorosulfonylacetyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Chlorosulfonylacetyl chloride (CSAC) is a highly reactive chemical intermediate essential for various synthetic pathways in pharmaceutical and materials science research. Its utility, however, is matched by its significant hazardous properties, necessitating a robust and well-understood safety protocol. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of CSAC, ensuring the protection of laboratory personnel and the integrity of your research.

Understanding the Inherent Risks of this compound

This compound is not a forgiving reagent. Its primary dangers stem from its extreme reactivity, particularly with water, and its corrosive nature. A thorough understanding of these properties is the bedrock of safe handling.

Key Hazards:

  • Extreme Reactivity with Water: CSAC reacts violently with water, including atmospheric moisture, to liberate toxic and corrosive hydrogen chloride gas.[1] This reaction is rapid and exothermic, posing a risk of pressure buildup in inadequately vented containers.

  • Corrosivity: It is classified as a corrosive material that can cause severe skin burns and serious eye damage upon contact.[1][2][3] The lachrymatory nature of its vapors can cause immediate eye irritation.[3][4]

  • Toxicity: CSAC is toxic if inhaled, ingested, or absorbed through the skin.[5][6] It is a respiratory irritant, and inhalation can lead to severe respiratory distress.[1]

Incompatible Materials: To prevent hazardous reactions, CSAC must be kept isolated from:

  • Water and moisture

  • Alcohols

  • Acids and Bases

  • Strong oxidizing agents

  • Amines

  • Metals[1]

Personal Protective Equipment (PPE): Your First and Last Line of Defense

Given the severe hazards of this compound, the selection and proper use of Personal Protective Equipment (PPE) are non-negotiable. The following table outlines the minimum required PPE for any procedure involving this chemical.

Body PartRequired PPERationale and Key Specifications
Eyes/Face Chemical safety goggles and a full-face shieldGoggles must be tightly fitting to protect against vapors.[3] A face shield is mandatory to protect against splashes of this highly corrosive liquid.[2]
Hands Chemical-resistant gloves (Butyl rubber recommended)Standard nitrile gloves are not sufficient. Butyl rubber gloves provide better resistance. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[7] Double gloving is a recommended best practice.
Body Flame-retardant lab coat and a chemical-resistant apronA flame-retardant lab coat should be fully buttoned.[7] A PVC or other chemically impervious apron provides an additional layer of protection against spills.[8]
Respiratory NIOSH/MSHA approved respirator with an appropriate cartridgeA full-face respirator with an organic gas and vapor filter (Type A) or a combination filter (e.g., ABEK) is recommended, especially when working outside of a certified chemical fume hood or in case of a spill.[1][2]
Feet Closed-toe, chemical-resistant shoesProtects feet from potential spills.

Donning and Doffing PPE Workflow

Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) d1 1. Lab Coat & Apron d2 2. Respirator d1->d2 d3 3. Goggles & Face Shield d2->d3 d4 4. Gloves (Outer over Inner) d3->d4 f1 1. Outer Gloves f2 2. Apron f1->f2 f3 3. Face Shield & Goggles f2->f3 f4 4. Lab Coat f3->f4 f5 5. Inner Gloves f4->f5 f6 6. Respirator f5->f6

Caption: Sequential workflow for donning and doffing PPE.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is essential for mitigating the risks associated with this compound.

3.1. Preparation and Engineering Controls

  • Designated Area: All work with CSAC must be conducted in a designated area within a certified chemical fume hood.[5]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8][9] Keep a spill kit specifically designed for reactive and corrosive materials nearby.

  • Inert Atmosphere: Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[5][10]

  • Grounding: Ground and bond all containers and transfer equipment to prevent the buildup of static electricity, which could be an ignition source.[7][11]

3.2. Handling and Experimental Procedure

  • Container Inspection: Before use, carefully inspect the container for any signs of damage or corrosion.

  • Inert Gas Purge: Purge all glassware and transfer lines with an inert gas before introducing the reagent.

  • Controlled Dispensing: Use a syringe or cannula for transferring the liquid to maintain an inert atmosphere and prevent splashes. Avoid pouring.

  • Reaction Quenching: Plan your reaction quench carefully. A slow, controlled addition of the reaction mixture to a suitable quenching agent (e.g., a cooled, non-protic solvent followed by a controlled introduction of a protic solvent) is crucial.

  • Avoid Incompatibilities: Ensure that no incompatible materials are present in the work area.[1]

Emergency Response Plan

In the event of an emergency, a clear and practiced response plan is critical.

Emergency_Plan cluster_personnel Personnel Exposure cluster_spill Chemical Spill spill Spill or Exposure Occurs skin Skin Contact spill->skin Personnel eye Eye Contact spill->eye Personnel inhalation Inhalation spill->inhalation Personnel spill_small Small Spill spill->spill_small Environmental spill_large Large Spill spill->spill_large Environmental Immediately flush with water\nfor at least 15 minutes.\nRemove contaminated clothing.\nSeek immediate medical attention. Immediately flush with water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. skin->Immediately flush with water\nfor at least 15 minutes.\nRemove contaminated clothing.\nSeek immediate medical attention. Immediately flush with water\nfor at least 15 minutes,\n lifting eyelids.\nSeek immediate medical attention. Immediately flush with water for at least 15 minutes, lifting eyelids. Seek immediate medical attention. eye->Immediately flush with water\nfor at least 15 minutes,\n lifting eyelids.\nSeek immediate medical attention. Move to fresh air.\nIf not breathing, give artificial respiration.\nSeek immediate medical attention. Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. inhalation->Move to fresh air.\nIf not breathing, give artificial respiration.\nSeek immediate medical attention. Alert personnel in the immediate area.\nCover with inert absorbent material\n(e.g., vermiculite, dry sand).\nCollect in a sealed container for disposal. Alert personnel in the immediate area. Cover with inert absorbent material (e.g., vermiculite, dry sand). Collect in a sealed container for disposal. spill_small->Alert personnel in the immediate area.\nCover with inert absorbent material\n(e.g., vermiculite, dry sand).\nCollect in a sealed container for disposal. Evacuate the area.\nAlert emergency responders.\nPrevent entry into drains. Evacuate the area. Alert emergency responders. Prevent entry into drains. spill_large->Evacuate the area.\nAlert emergency responders.\nPrevent entry into drains.

Caption: Immediate actions for different emergency scenarios.

First-Aid Measures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][4] Seek immediate medical attention.[1]

  • Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[4] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water and give two glasses of water to drink.[5] Seek immediate medical attention.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical final step.

Step-by-Step Disposal Protocol:

  • Neutralization of Excess Reagent: Unused or excess CSAC should be slowly and carefully added to a stirred, cooled (ice bath) solution of sodium bicarbonate or a similar weak base in a non-protic solvent. This should be done in a fume hood.

  • Container Rinsing: The empty container should be rinsed three times with a dry, inert solvent (e.g., dichloromethane or toluene). Each rinse should be collected and treated as hazardous waste.

  • Waste Collection: All waste, including the neutralized reagent, solvent rinses, and any contaminated materials (gloves, absorbent pads, etc.), must be collected in a properly labeled, sealed container for hazardous waste.

  • Regulatory Compliance: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][5]

By integrating these safety protocols into your laboratory workflow, you can effectively manage the risks associated with this compound, ensuring a safe environment for groundbreaking research.

References

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Acetyl Chloride. [Link]

  • Loba Chemie. (2024). N-ACETYLSULFANILYL CHLORIDE Safety Data Sheet. [Link]

  • Yufeng. (2023). Chloroacetyl Chloride. [Link]

  • International Programme on Chemical Safety. (n.d.). International Chemical Safety Cards: ACETYL CHLORIDE. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.